1,4-Dimethylanthraquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFAVJDEPNXAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061750 | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-36-4 | |
| Record name | 1,4-Dimethyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 1,4-Dimethylanthraquinone
Introduction
Anthraquinones are a class of aromatic organic compounds derived from anthracene, characterized by a 9,10-dione core. This scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] 1,4-Dimethylanthraquinone, a synthetically derived member of this family, presents a unique molecular architecture. The strategic placement of two methyl groups on the terminal aromatic ring significantly influences its electronic properties, steric profile, and, consequently, its chemical reactivity and biological interactions.
This guide provides a comprehensive exploration of the molecular structure of this compound (DMAQ). We will delve into its synthesis, the sophisticated analytical techniques used for its structural elucidation, and its potential applications in drug development, grounded in its biological activities. This document is designed to serve as a technical resource, offering not just data, but also the mechanistic rationale behind the experimental methodologies employed in its study.
Core Molecular Identity and Physicochemical Properties
This compound is a solid, yellow, fluffy powder under standard conditions.[3] Its core structure consists of a tricyclic aromatic system, with two ketone groups at positions 9 and 10, and two methyl groups substituting the hydrogens at positions 1 and 4.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dimethylanthracene-9,10-dione | [4] |
| CAS Number | 1519-36-4 | [3][5] |
| Molecular Formula | C₁₆H₁₂O₂ | [3][6] |
| Molecular Weight | 236.27 g/mol | [3][4] |
| Appearance | Yellow powder/fluffy powder | [3] |
| Melting Point | 140.5 °C | [7] |
| Boiling Point | 421.0 °C (estimated) | [7] |
| Solubility | Insoluble in water (1.6E-4 g/L at 25°C) | [3] |
| SMILES | CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | [4][6] |
| InChIKey | DVFAVJDEPNXAME-UHFFFAOYSA-N | [3][6] |
Synthesis: A Mechanistic Approach
The most direct and efficient synthesis of this compound is achieved through a Diels-Alder reaction followed by oxidative dehydrogenation. This two-step, one-pot approach is preferred for its high yield and atom economy.[8][9][10]
The Diels-Alder and Oxidation Pathway
The synthesis involves the [4+2] cycloaddition of 1,4-naphthoquinone (the dienophile) with trans,trans-2,4-hexadiene (the diene).[8] This reaction forms a tetrahydroanthraquinone intermediate. Subsequent in-situ oxidation (dehydrogenation) of this intermediate yields the stable, fully aromatic this compound.
Causality of Experimental Choice: The Diels-Alder reaction is exceptionally well-suited for this synthesis due to the electron-deficient nature of 1,4-naphthoquinone, which makes it a potent dienophile for reaction with the electron-rich diene. Using a bifunctional catalyst, such as a high-vanadium heteropoly acid, can facilitate both the cycloaddition and the subsequent oxidation in a single step, streamlining the process.[8] However, a classic two-step approach with air oxidation in an alcoholic potassium hydroxide solution is also highly effective and demonstrates the core chemical transformations clearly.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1519-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 7. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 1519-36-4 [smolecule.com]
- 10. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 1,4-Dimethylanthraquinone for Scientific Professionals
This guide provides a comprehensive technical overview of 1,4-Dimethylanthraquinone, a key organic compound with significant relevance in synthetic chemistry and potential applications in drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, detailed experimental protocols, and field-proven insights into its synthesis, characterization, and biological context.
Core Molecular Attributes and Physicochemical Properties
This compound, systematically named 1,4-dimethylanthracene-9,10-dione, is an aromatic organic compound belonging to the anthraquinone family.[1] Its core structure consists of a tricyclic anthracene skeleton with two ketone groups at positions 9 and 10, and two methyl groups at positions 1 and 4. These methyl substitutions significantly influence its electronic properties and steric profile compared to the parent anthraquinone molecule.
The fundamental chemical identity of this compound is defined by its chemical formula, C₁₆H₁₂O₂ , and a molecular weight of 236.27 g/mol .[2] This information is foundational for all stoichiometric calculations in synthesis and quantitative analyses in biological assays.
A summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dimethylanthracene-9,10-dione | [1] |
| CAS Number | 1519-36-4 | [1] |
| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |
| Molecular Weight | 236.27 g/mol | [2] |
| Appearance | Yellow, fluffy powder | [1] |
| Melting Point | 133-135 °C | [1] |
| Solubility | Insoluble in water | [1] |
Synthesis of this compound: A Mechanistic Approach
The construction of the this compound scaffold is most effectively achieved through a two-stage process rooted in classic organic reactions: a Diels-Alder cycloaddition followed by an oxidation/aromatization step. This approach provides an elegant and efficient pathway to the tricyclic core.
The Underlying Chemistry: Diels-Alder and Aromatization
The primary synthetic strategy involves the [4+2] cycloaddition between a dienophile, 1,4-naphthoquinone , and a conjugated diene, 2,4-hexadiene . This reaction forms a tetrahydroanthracenedione intermediate. The choice of 2,4-hexadiene is critical as it directly installs the two required methyl groups at the correct positions in the resulting adduct.
Following the cycloaddition, the intermediate lacks the full aromaticity of the final product. A subsequent oxidation step is required to dehydrogenate the newly formed ring, leading to the stable, fully conjugated anthraquinone system. This aromatization is the thermodynamic driving force for the second stage of the reaction.
Caption: Synthetic workflow for this compound.
Field-Proven Experimental Protocols
While various methods exist, a robust and scalable protocol is paramount for laboratory synthesis. Below are two detailed protocols: a modern one-pot method for direct synthesis and a classic two-step procedure adapted from a highly reliable source for an analogous compound, illustrating the fundamental steps.
Protocol 1: Modern One-Pot Synthesis using Heteropoly Acid Catalyst
This method utilizes a bifunctional catalyst that facilitates both the cycloaddition and subsequent oxidation in a single reaction vessel, offering improved efficiency.[3]
-
Reactor Setup: Charge a jacketed glass reactor equipped with a reflux condenser and a magnetic stirrer with 1,4-naphthoquinone (e.g., 0.2 g).
-
Solvent and Reagent Addition: Add 1,4-dioxane as the solvent and stir until the substrate is fully dissolved. Introduce the calculated amounts of 2,4-hexadiene and a 0.2 M aqueous solution of a high-vanadium heteropoly acid (e.g., H₁₇P₃Mo₁₆V₁₀O₈₉), which acts as both an acid and oxidation catalyst.[3]
-
Reaction Conditions: Heat the reactor jacket to 80°C and maintain vigorous stirring (e.g., 650 rpm) for the specified reaction time (can be several hours). The reaction progress can be monitored by observing the color change of the catalyst solution from dark red to green.[3]
-
Work-up and Isolation: After cooling to room temperature, extract the product into chloroform. Dry the combined organic extracts over anhydrous calcium chloride, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product, which may be a dark residue, can be purified by column chromatography to isolate the target this compound.[3]
Protocol 2: Classic Two-Step Synthesis (Adapted from Organic Syntheses)
This protocol is adapted from the highly reliable procedure for the synthesis of the 2,3-isomer, demonstrating the core principles of the reaction in a more traditional laboratory setting.[4]
-
Step A: Diels-Alder Adduct Formation
-
Dissolve 1,4-naphthoquinone (1.0 equivalent) in 95% ethanol in a round-bottomed flask equipped with a reflux condenser.
-
Add a slight excess of 2,4-hexadiene (1.1-1.2 equivalents).
-
Heat the solution to reflux and maintain for 5-12 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The intermediate adduct will often crystallize from the solution.
-
Collect the crystalline adduct by suction filtration and wash with a small amount of cold ethanol.
-
-
Step B: Air Oxidation for Aromatization
-
Dissolve the crude adduct from Step A in a 5% ethanolic potassium hydroxide solution in a three-necked flask.
-
Bubble a steady stream of air through the solution at room temperature for approximately 24 hours. The solution will typically change color as the oxidation proceeds.
-
The final this compound product, being less soluble, will precipitate from the reaction mixture.
-
Collect the solid product by suction filtration. Wash sequentially with water, cold ethanol, and finally a non-polar solvent like ether to facilitate drying.[4]
-
Structural Characterization and Spectroscopic Analysis
Unambiguous identification of the synthesized this compound is critical. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the analysis of closely related anthraquinone structures, the following signals are expected for this compound (in CDCl₃):[5]
-
δ ~8.2-8.3 ppm (m, 2H): These are the protons at positions 5 and 8. Their downfield shift is due to the deshielding effect of the adjacent carbonyl groups.
-
δ ~7.7-7.8 ppm (m, 2H): These signals correspond to the protons at positions 6 and 7.
-
δ ~7.4-7.5 ppm (s, 2H): These are the two equivalent protons on the substituted aromatic ring at positions 2 and 3. The signal appears as a singlet due to the symmetry.
-
δ ~2.6-2.7 ppm (s, 6H): This singlet integrates to six protons and corresponds to the two equivalent methyl groups at positions 1 and 4.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms. The published data for this compound in CDCl₃ confirms the expected carbon signals.[6]
| Carbon Position(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C-9, C-10 | ~185 ppm | Carbonyl carbons, highly deshielded. |
| Aromatic CH | ~126-137 ppm | Signals for the 6 aromatic C-H carbons. |
| Quaternary Carbons | ~132-145 ppm | Signals for the 6 quaternary carbons of the rings. |
| Methyl (CH₃) | ~15-20 ppm | Shielded aliphatic methyl carbons. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺•): A prominent peak will be observed at m/z = 236 , corresponding to the molecular weight of the compound.[7]
-
Key Fragmentation Pathway: The hallmark of the anthraquinone core is the sequential loss of two molecules of carbon monoxide (CO, 28 Da). This leads to characteristic fragment ions:
-
m/z = 208: [M - CO]⁺•
-
m/z = 180: [M - 2CO]⁺•
-
Caption: Primary MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~1670 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching of the ketone groups. This is a characteristic peak for quinones.
-
~3050-3100 cm⁻¹: Weak to medium absorptions from the aromatic C-H stretching .
-
~1580-1600 cm⁻¹: Sharp absorptions from C=C stretching within the aromatic rings.
Purification via Recrystallization
Achieving high purity is essential for both accurate characterization and reliable biological testing. Recrystallization is the standard and most effective method for purifying solid organic compounds like this compound.
Principle of Recrystallization
The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[8]
Recommended Protocol for this compound
Based on established procedures for closely related anthraquinones, 95% ethanol is an excellent choice for a recrystallization solvent.[4]
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of 95% ethanol. If it does not dissolve at room temperature but dissolves upon heating, it is a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of near-boiling 95% ethanol required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Remove the charcoal by hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven to remove all traces of solvent. The purity of the final product should be confirmed by melting point analysis and TLC.
Applications in Drug Development and Biological Activity
The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically important anticancer drugs, including doxorubicin and mitoxantrone.[9] Research indicates that this compound itself has potential as an anticancer agent, attributed to its ability to induce apoptosis in cancer cells.[1]
Mechanism of Action of the Anthraquinone Core
The cytotoxic effects of the broader 1,4-quinone class are generally attributed to two primary mechanisms:
-
Inhibition of Topoisomerase II: The planar aromatic structure allows these molecules to intercalate between the base pairs of DNA. This interaction can stabilize the DNA-Topoisomerase II cleavage complex, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling within the cell. It can be reduced to a semiquinone radical, which then transfers an electron to molecular oxygen to produce superoxide radicals. This process generates significant oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[1]
Cytotoxicity Data of the Parent Scaffold
While specific IC₅₀ data for this compound is not widely published, compelling evidence from its parent compound, 1,4-anthraquinone (AQ) , highlights the potency of this scaffold. In a study against L1210 leukemic cells, AQ demonstrated potent cytostatic and cytotoxic activities.[10]
-
IC₅₀ (Cell Proliferation): 25 nM (at day 2)
-
IC₅₀ (Cell Viability): 100 nM (at day 2)
This study also revealed that 1,4-anthraquinone inhibits the synthesis of DNA, RNA, and proteins, and blocks the cellular transport of nucleosides, showcasing a multi-faceted mechanism of action.[10] The addition of methyl groups in this compound would primarily modulate the compound's lipophilicity, which can significantly impact its cellular uptake, target engagement, and overall cytotoxic profile. This makes it a compelling candidate for further investigation and analog development in oncology drug discovery programs.
References
- 1. Buy this compound | 1519-36-4 [smolecule.com]
- 2. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. excli.de [excli.de]
- 7. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,4-Dimethylanthraquinone for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Abstract
1,4-Dimethylanthraquinone is a tricyclic aromatic ketone belonging to the extensive family of anthraquinone derivatives. This document provides a comprehensive technical overview of its physical, chemical, and spectroscopic properties, intended for researchers, chemists, and professionals in drug development. We delve into its structural characterization, established synthesis methodologies, analytical protocols for purity assessment, and a review of its known biological activities. This guide is structured to provide not only raw data but also the scientific context and experimental rationale necessary for its practical application in a research and development setting.
Chemical Identity and Structure
This compound is structurally defined by an anthracene core with two ketone groups at positions 9 and 10, and two methyl groups at positions 1 and 4. This substitution pattern significantly influences its electronic properties and steric hindrance, differentiating it from other anthraquinone isomers.
-
IUPAC Name: 1,4-dimethylanthracene-9,10-dione[1]
-
Synonyms: 1,4-Dimethyl-9,10-anthraquinone, 1,4-dimethylanthracene-9,10-dione[1][2]
-
Chemical Structure:
Physicochemical Properties
The physical properties of this compound are characteristic of a solid, polycyclic aromatic compound with low polarity. These attributes dictate its solubility and handling characteristics.
| Property | Value | Source(s) |
| Appearance | Yellow fluffy powder | [3] |
| Melting Point | 140.5 °C | [1] |
| Boiling Point | 421.0 °C (estimated) | [1] |
| Water Solubility | 0.3535 mg/L at 25 °C (estimated) | [1] |
| LogP (o/w) | 4.300 (estimated) | [1] |
| Topological Polar Surface Area | 34.1 Ų | [3] |
Its very low solubility in water and high octanol-water partition coefficient (LogP) indicate significant lipophilicity, suggesting it will be more soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of this compound. The key spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the two equivalent methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the quinone carbonyls.
-
¹³C NMR: The carbon spectrum will display signals for the methyl carbons, the aromatic carbons, and the downfield-shifted carbonyl carbons. A known literature reference for the ¹³C NMR spectrum in CDCl₃ is available, providing a standard for comparison.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ corresponding to the stretching vibration of the quinone carbonyl groups. The conjugation with the aromatic system slightly lowers this frequency compared to a simple ketone.
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at an m/z corresponding to its molecular weight (236.27). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₆H₁₂O₂).
-
Fragmentation: Common fragmentation pathways for quinones may include the loss of CO or HCO fragments.
Synthesis and Purification
The synthesis of this compound is typically achieved through a Diels-Alder reaction, a powerful method for forming six-membered rings.
Synthetic Pathway: Diels-Alder Reaction
A common and efficient route involves the reaction of 1,4-naphthoquinone with 2,4-hexadiene.[6][7] This cycloaddition reaction forms a dihydroanthraquinone intermediate, which is subsequently oxidized (aromatized) to yield the final product. Modern variations of this synthesis utilize bifunctional catalysts, such as high-vanadium heteropoly acids, to facilitate both the cycloaddition and oxidation steps in a one-pot procedure.[6]
Caption: Diels-Alder synthesis of this compound.
Purification Protocol: Column Chromatography
Post-synthesis, purification is critical to remove unreacted starting materials and byproducts. Column chromatography is a highly effective method.[7]
Expertise & Experience: The choice of silica gel as the stationary phase is standard for compounds of moderate polarity. The mobile phase, a mixture of hexane and ethyl acetate, is selected for its ability to effectively separate the nonpolar product from more polar impurities. A gradient elution is often employed to improve separation efficiency and reduce run time.
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as a slurry in 100% hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.
-
Elution: The column is eluted with a solvent system, starting with a nonpolar mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate).[7]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified yellow solid.
Analytical Methodology: Purity Assessment by HPLC
For quantitative analysis and purity verification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The following protocol is a self-validating system for assessing the purity of this compound.
Trustworthiness: This protocol is designed for reproducibility. A system suitability test, including checks for retention time stability and peak asymmetry, should be performed before sample analysis to ensure the chromatographic system is performing correctly.
Caption: Workflow for HPLC purity analysis of this compound.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the solution for 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.
-
Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration (1 mg/mL) in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is ideal for retaining the nonpolar analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to an appropriate wavelength (determined by UV-Vis scan, likely around 254 nm or 270 nm).
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Biological Activity and Applications
While this compound itself is primarily a research chemical, the anthraquinone scaffold is present in many biologically active compounds and is a subject of interest in medicinal chemistry.[8][9]
-
Anticancer Potential: Research has indicated that this compound may possess anti-cancer properties, with studies suggesting it can induce apoptosis (programmed cell death) in certain cancer cell lines.[7] This activity is a hallmark of many chemotherapeutic agents. The general class of anthraquinones has been investigated for their interaction with DNA and enzymes like topoisomerase II, which are critical for cell division.[10]
-
Antimicrobial Properties: The compound has also been noted for potential antimicrobial activity, a common feature among quinone derivatives.[7]
Caption: Conceptual pathway of apoptosis induction by this compound.
Safety and Handling
Proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area. Avoid formation of dust and aerosols.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[11]
-
Storage: Store in a tightly closed container in a dry, cool place.
-
GHS Classification: There is some conflicting information in databases. One source indicates it is not a hazardous substance. However, another provides GHS classifications from the ECHA C&L Inventory, which include:
Trustworthiness: Given the discrepancy, it is prudent to handle this compound as potentially hazardous, particularly as a respiratory sensitizer and an environmental toxin, until more definitive data is available. Always consult the most recent Safety Data Sheet (SDS) from your supplier.
Conclusion
This compound is a well-defined chemical entity with established physicochemical and spectroscopic properties. Its synthesis via the Diels-Alder reaction is robust, and it can be effectively purified and analyzed using standard chromatographic techniques. While its biological applications are still under exploration, preliminary evidence of its ability to induce apoptosis makes it and similar anthraquinone derivatives interesting candidates for further investigation in drug discovery programs. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research endeavors.
References
- 1. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 1519-36-4 [smolecule.com]
- 8. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 10. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,4-Dimethylanthraquinone in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethylanthraquinone. In the absence of extensive published quantitative data for this specific derivative, this document establishes a robust framework for understanding and determining its solubility. We delve into the theoretical underpinnings of anthraquinone solubility, explore predictive models such as Hansen Solubility Parameters (HSP), and provide detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in a variety of solvent systems.
Introduction: The Significance of this compound and its Solubility
This compound is a derivative of anthraquinone, a core scaffold in a vast array of dyes, pigments, and pharmacologically active compounds. The strategic placement of two methyl groups on the anthraquinone framework can significantly alter its electronic properties, steric hindrance, and, crucially, its solubility. Understanding the solubility of this compound in common organic solvents is paramount for a multitude of applications, including:
-
Drug Development: As a precursor or an active pharmaceutical ingredient (API), its solubility directly impacts formulation, bioavailability, and efficacy.
-
Organic Synthesis: The choice of solvent is critical for reaction kinetics, yield, and purification processes.
-
Materials Science: In the development of advanced materials, such as organic semiconductors or functional dyes, solubility governs processing and film formation.
This guide addresses the current information gap by providing a three-pronged approach: a theoretical framework based on analogous compounds, a predictive methodology for solvent selection, and a detailed experimental protocol for generating precise solubility data.
Theoretical Framework for Solubility
Solubility of the Parent Scaffold: Anthraquinone
The solubility of the parent compound, 9,10-anthraquinone, provides a foundational understanding. Anthraquinone is a planar, aromatic molecule with two polar carbonyl groups, rendering it sparingly soluble in water but more soluble in organic solvents. Its solubility is a function of the solvent's ability to overcome the crystal lattice energy of the solid anthraquinone and to favorably interact with the solute molecules.
General solubility trends for anthraquinone are as follows:
-
Good Solubility: Acetone, Chloroform, Concentrated Sulfuric Acid.[1][2][3]
-
Moderate to Sparingly Soluble: Ethanol (solubility increases with heat), Benzene, Toluene, Diethyl Ether.[1][3]
-
Poorly Soluble: Water.[3]
These trends indicate that polar aprotic solvents and some chlorinated solvents are effective at dissolving the anthraquinone core.
The Influence of Methyl Substitution
The introduction of two methyl groups at the 1 and 4 positions of the anthraquinone core in this compound is expected to modulate its solubility in several ways:
-
Increased Lipophilicity: The methyl groups are nonpolar and increase the overall lipophilicity of the molecule. This generally leads to decreased solubility in polar solvents like water and potentially increased solubility in nonpolar hydrocarbon solvents.
-
Disruption of Crystal Packing: The methyl groups can disrupt the efficient π-π stacking that is characteristic of the planar anthraquinone molecules in the solid state. This disruption can lower the crystal lattice energy, which may, in turn, increase solubility in some solvents.
-
Steric Effects: The steric bulk of the methyl groups may influence how solvent molecules can approach and solvate the anthraquinone core.
The interplay of these factors means that the effect of methylation on solubility is not always straightforward and can be solvent-dependent. While an increase in lipophilicity is the most intuitive consequence, the potential for disrupted crystal packing can lead to unexpected increases in solubility in certain organic solvents.
Predictive Approaches to Solubility: Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] HSP theory is based on the principle of "like dissolves like," where the total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute and solvent) can be described by a point in three-dimensional "Hansen space" defined by these three parameters.[4] The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between the HSP of a solute and a solvent is calculated as:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of good solubility. While the exact HSP for this compound are not published, they can be estimated using group contribution methods available in specialized software or by using the values for the parent anthraquinone as a starting point and adjusting for the methyl groups.
The following table provides the Hansen Solubility Parameters for a range of common organic solvents to aid in preliminary solvent screening.
Table 1: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[5][6]
By comparing the estimated HSP of this compound to the values in this table, researchers can make an informed initial selection of solvents for experimental testing.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a solid in a liquid is the Isothermal Saturation Method , often referred to as the shake-flask method.[7] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Isothermal Saturation (Shake-Flask) Protocol
This protocol outlines a self-validating system for the accurate determination of solubility.
Step 1: Material Preparation
-
Ensure the this compound is of high purity. Characterize the solid before and after the experiment (e.g., by melting point, HPLC, or spectroscopy) to confirm no degradation or phase change has occurred.
-
Use high-purity (e.g., HPLC grade) solvents.
Step 2: Sample Preparation
-
Add an excess amount of solid this compound to a series of sealed vials or flasks, each containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Step 3: Equilibration
-
Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can take several hours to days. To validate that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is achieved when consecutive measurements show no significant change in concentration.
Step 4: Phase Separation
-
Once equilibrium is reached, it is critical to separate the saturated solution from the undissolved solid without altering the temperature or composition. This can be achieved by:
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) that has been pre-warmed to the experimental temperature to prevent precipitation.
-
Centrifugation: Centrifuge the samples at the experimental temperature and carefully pipette the supernatant.
-
Step 5: Quantification
-
Accurately dilute a known volume or mass of the clear, saturated solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using one of the methods described below.
Diagram of the Experimental Workflow
Caption: Workflow for the isothermal saturation method.
Analytical Techniques for Quantification
This is a straightforward method for determining solubility.[8][9][10]
-
Protocol:
-
Accurately weigh an empty, dry container (e.g., a watch glass or evaporating dish).
-
Pipette a precise volume of the filtered saturated solution into the container and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the container with the solid residue to a constant weight in a vacuum oven at a temperature below the melting point of this compound.
-
The final weight of the container with the residue minus the initial weight of the empty container gives the mass of the dissolved solute.
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.
-
This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range.[11][12]
-
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
Analyze the Sample: Measure the absorbance of the appropriately diluted saturated solution at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
-
HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.[2][13][14]
-
Protocol:
-
Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is often a good starting point for anthraquinone derivatives.[2] Detection can be done using a UV detector set at a wavelength where the compound absorbs strongly.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Inject a fixed volume of each standard into the HPLC and plot the peak area versus concentration to generate a calibration curve.
-
Analyze the Sample: Inject a fixed volume of the appropriately diluted saturated solution into the HPLC.
-
Calculate Concentration: Determine the peak area for this compound in the sample chromatogram and use the calibration curve to calculate its concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
-
Data Presentation
For systematic and comparative analysis, it is recommended to present the experimentally determined solubility data in a structured table.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| [e.g., Acetone] | |||
| [e.g., Chloroform] | |||
| [e.g., Ethanol] | |||
| [e.g., Ethyl Acetate] | |||
| [e.g., n-Hexane] | |||
| [e.g., Toluene] | |||
| ... (other solvents) |
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides a comprehensive pathway for researchers to understand, predict, and accurately measure this critical physicochemical property. By leveraging the known solubility of the parent anthraquinone scaffold, applying predictive tools like Hansen Solubility Parameters, and meticulously following the detailed isothermal saturation protocol, researchers can generate the reliable data necessary for advancing their work in drug development, organic synthesis, and materials science. The self-validating nature of the described experimental workflow ensures a high degree of scientific integrity and provides a solid foundation for subsequent applications.
References
- 1. Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. kinampark.com [kinampark.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]
An In-Depth Technical Guide to 1,4-Dimethylanthraquinone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,4-Dimethylanthraquinone, a significant member of the anthraquinone family. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, detailed synthetic methodologies, thorough spectroscopic characterization, and a discussion of its current and potential applications. By integrating established chemical principles with contemporary research insights, this guide serves as an authoritative resource for understanding and utilizing this versatile molecule.
Introduction: The Anthraquinone Scaffold and the Significance of this compound
Anthraquinones are a class of aromatic organic compounds based on the anthracene core with two ketone groups at positions 9 and 10.[1] This fundamental structure is the chromophore responsible for the vibrant colors of many natural and synthetic dyes, which have been utilized for millennia.[2][3] Natural anthraquinone dyes are found in plants and insects, with alizarin from the madder plant being a historically significant example.[2][3] The advent of synthetic organic chemistry in the late 19th century led to the industrial production of a vast array of anthraquinone derivatives, which have become the second-largest class of synthetic dyes after azo compounds.[1]
Beyond their role as colorants, the rigid, planar, and electron-deficient nature of the anthraquinone core has made it a privileged scaffold in medicinal chemistry and materials science. Many anthraquinone derivatives exhibit potent biological activities, including anticancer and antimicrobial properties.[4] In materials science, their unique electronic and photochemical properties are being explored for applications in organic electronics and photovoltaics.[5]
This compound (Figure 1), with the chemical formula C₁₆H₁₂O₂, is a notable derivative characterized by two methyl groups at the 1 and 4 positions of the anthraquinone skeleton.[2] These methyl substituents significantly influence its solubility, reactivity, and biological interactions, distinguishing it from the parent anthraquinone molecule. This guide will provide an in-depth exploration of this specific compound, from its historical roots to its modern applications.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Historical Context and Discovery
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent from the historical literature, its synthesis and study are intrinsically linked to the flourishing of coal tar chemistry and the development of synthetic dyes in the late 19th and early 20th centuries. The elucidation of the structure of anthracene by Graebe and Liebermann in 1868, and their subsequent synthesis of alizarin from anthracene, laid the groundwork for the exploration of a vast number of anthraquinone derivatives.
The development of the Friedel-Crafts reaction in 1877 provided a powerful new tool for the synthesis of aromatic ketones, including the precursors to anthraquinones. It is highly probable that this compound was first synthesized during this era of intense investigation into the reactions of aromatic hydrocarbons and their derivatives, likely through the Friedel-Crafts acylation of p-xylene with phthalic anhydride. Early publications in journals such as Berichte der deutschen chemischen Gesellschaft documented the synthesis of numerous substituted anthraquinones, and it is within this body of work that the initial preparation of the 1,4-dimethyl derivative would have occurred.
Synthetic Methodologies
The synthesis of this compound can be achieved through several key organic reactions. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Friedel-Crafts Acylation
The traditional and most direct approach to the anthraquinone core is the Friedel-Crafts acylation. For this compound, this involves the reaction of p-xylene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The reaction proceeds in two main stages: the initial acylation of p-xylene to form 2-(2,5-dimethylbenzoyl)benzoic acid, followed by an intramolecular cyclization and dehydration to yield the final product.
Reaction Pathway:
References
- 1. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Spectral investigations on 1,4-dimethylamino anthraquinone under laser excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. brainly.com [brainly.com]
An Inquiry into the Natural Provenance of 1,4-Dimethylanthraquinone: Sources, Analogs, and Biosynthetic Logic
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive investigation into the natural sources and occurrence of 1,4-Dimethylanthraquinone. Contrary to initial assumptions, a thorough review of scientific literature reveals a notable absence of this specific isomer as a naturally occurring product. This guide pivots to address this critical finding by exploring structurally related, naturally occurring methylated anthraquinones, their diverse biological origins, and the biosynthetic pathways that govern their formation. We delve into the enzymatic logic that explains the prevalence of certain substitution patterns over others, offer a detailed protocol for the isolation of a representative analog from a fungal source, and briefly discuss the known chemical synthesis of this compound. This document serves as a critical resource for researchers, scientists, and drug development professionals by providing a nuanced understanding of anthraquinone biosynthesis and the distribution of its methylated derivatives in nature.
The Anthraquinone Scaffold: A Privileged Structure in Nature
Anthraquinones are a large and structurally diverse class of aromatic compounds based on the 9,10-anthracenedione core.[1][2] These tricyclic molecules are prolific secondary metabolites found across numerous biological taxa, including plants, fungi, lichens, and insects.[3][4][5] Their vibrant colors have led to their historical use as dyes, while their diverse biological activities—ranging from laxative and anti-inflammatory to antimicrobial and cytotoxic—make them a subject of intense interest in pharmacology and drug discovery.[2][6]
The biological activity and physical properties of anthraquinones are dictated by the nature and position of various substituents on the core structure, most commonly hydroxyl, methyl, and methoxy groups.[7] This guide focuses specifically on the natural occurrence of This compound , a molecule whose substitution pattern presents a curious case in the study of natural products.
The Question of Natural Occurrence: A Conspicuous Absence
A comprehensive search of chemical databases and scientific literature reveals that This compound is not a known naturally occurring compound . Resources such as PubChem list its chemical properties and identifiers but provide no link to natural sources.[8] Furthermore, specialized databases for flavor and fragrance compounds explicitly state it is "not found in nature".[9] The existing scientific literature predominantly describes its chemical synthesis, typically via a Diels-Alder reaction, which strongly suggests its origin is synthetic rather than biological.[10]
This finding is significant for natural product researchers. It implies that the specific enzymatic machinery required to produce the 1,4-dimethyl substitution pattern on an anthraquinone core is either extremely rare or does not exist in the organisms studied to date. Understanding why this might be the case requires an examination of the established biosynthetic pathways for naturally occurring anthraquinone analogs.
Natural Analogs: The Widespread Methylated Anthraquinones
While this compound appears to be absent from nature's pharmacopeia, other methylated anthraquinones are abundant. These compounds serve as crucial points of reference. They are generally formed through two primary biosynthetic routes: the polyketide pathway, prevalent in fungi and lichens, and the shikimate pathway, found in higher plants.[3][5][11]
Table 1: Prominent Naturally Occurring Methylated Anthraquinones and Their Sources
| Compound Name | Structure | Key Substituents | Representative Natural Source(s) | Biosynthetic Pathway |
| Emodin | 1,6,8-Trihydroxy-3-methyl | -OH, -CH₃ | Aspergillus, Penicillium, Eurotium spp. (Fungi); Rumex, Rheum spp. (Plants) | Polyketide |
| Physcion | Emodin-8-methyl ether | -OH, -OCH₃, -CH₃ | Marine-derived fungi (Aspergillus, Eurotium), Lichens (Caloplaca spp.) | Polyketide |
| Chrysophanol | 1,8-Dihydroxy-3-methyl | -OH, -CH₃ | Fungi, Lichens, Rheum spp. (Rhubarb) | Polyketide |
| Catenarin | 1,4,6,8-Tetrahydroxy-3-methyl | -OH, -CH₃ | Aspergillus, Eurotium spp. (Fungi) | Polyketide |
| 1-Hydroxy-4-methylanthraquinone | 1-Hydroxy-4-methyl | -OH, -CH₃ | Ceratotheca triloba (Plant) | Not specified, likely polyketide |
These examples show that methylation, particularly at the C-3 position, is a common biosynthetic modification. The prevalence of these analogs underscores that nature possesses the tools (i.e., methyltransferase enzymes) to modify the anthraquinone core, making the absence of the 1,4-dimethyl isomer particularly intriguing.
The Logic of Biosynthesis: Polyketide vs. Shikimate Pathways
The distribution of substituents on the anthraquinone ring is not random; it is a direct consequence of the underlying biosynthetic pathway.
The Polyketide Pathway
This is the primary route for anthraquinone synthesis in fungi and lichens.[3][7] The process is initiated by a large, multi-domain enzyme called a polyketide synthase (PKS).
-
Mechanism: The PKS enzyme catalyzes the sequential condensation of acetyl-CoA with several malonyl-CoA units to build a linear poly-β-keto chain. This chain then undergoes a series of intramolecular aldol condensations and cyclizations, followed by aromatization, to form the tricyclic anthraquinone scaffold.
-
Causality of Substitution: The "programming" of the PKS enzyme dictates the initial folding pattern of the polyketide chain. This folding predetermines the positions of the hydroxyl groups that arise from the original keto groups. Subsequent tailoring enzymes, such as O-methyltransferases (OMTs) and hydroxylases, modify this initial scaffold. For many fungal anthraquinones like emodin, the methyl group at C-3 originates directly from the starter acetyl-CoA unit, explaining its common placement.
Diagram 1: Fungal Polyketide Pathway for Anthraquinone Biosynthesis
A simplified diagram illustrating the key steps from acetyl-CoA to a common anthraquinone precursor like emodin.
Caption: Fungal biosynthesis of emodin-type anthraquinones via the polyketide pathway.
The Shikimate Pathway
In higher plants, particularly in the Rubiaceae family (e.g., madder root), a different pathway produces alizarin-type anthraquinones.[5][11][13]
-
Mechanism: This pathway merges intermediates from two distinct routes. Rings A and B of the anthraquinone core are derived from chorismate via the o-succinylbenzoic acid (OSB) route. Ring C is formed from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are products of the MEP pathway.[11][13] A key step involves the prenylation of a naphthoate intermediate, followed by cyclization and aromatization.
-
Causality of Substitution: This pathway typically results in substitution on the shikimate-derived rings (A and B), as seen in alizarin (1,2-dihydroxyanthraquinone). Methyl groups are not typically incorporated into the core structure via this route, though prenyl side chains can be.
The absence of this compound in nature suggests that neither the polyketide pathway's inherent folding and methylation patterns nor the shikimate pathway's assembly logic favor this specific substitution. It would likely require a unique PKS or a set of highly specific tailoring enzymes not yet discovered.
Experimental Protocol: Isolation of Methylated Anthraquinones from a Fungal Source
For researchers aiming to study methylated anthraquinones, isolating them from a known producing organism is a fundamental skill. The following protocol provides a robust, self-validating workflow for extracting and purifying anthraquinones (e.g., physcion, emodin) from a marine-derived fungus like Aspergillus or Eurotium.
Step-by-Step Methodology
1. Fungal Cultivation and Extraction:
- Rationale: To generate sufficient biomass and induce secondary metabolite production.
- Procedure:
- Inoculate a suitable fungal strain (e.g., Eurotium cristatum) into 10 x 1L Erlenmeyer flasks, each containing 300 mL of potato dextrose broth (PDB).
- Incubate the flasks at 28°C for 14-21 days under static conditions to maximize secondary metabolite accumulation.
- After incubation, separate the mycelia from the broth by filtration through cheesecloth.
- Combine the filtrate (broth) and extract three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. The color of the organic layer (often yellow to red) indicates the presence of pigments.
- Dry the mycelia, grind to a powder, and exhaustively extract with methanol (MeOH) at room temperature for 48 hours.
- Filter the methanolic extract and evaporate the solvent in vacuo. Partition the resulting residue between EtOAc and water.
- Combine all EtOAc extracts and evaporate the solvent using a rotary evaporator to yield the crude extract.
2. Chromatographic Purification:
- Rationale: To separate the complex mixture of metabolites and isolate the target anthraquinones.
- Procedure:
- Silica Gel Column Chromatography:
- Adsorb the crude extract onto a small amount of silica gel.
- Load the dried material onto a silica gel column (e.g., 200-300 mesh).
- Elute the column with a step gradient of increasing polarity, starting with n-hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1), and finally pure EtOAc.
- Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC).
- TLC Analysis:
- Spot the collected fractions onto a silica gel TLC plate.
- Develop the plate in a suitable solvent system (e.g., hexane:EtOAc, 7:3 v/v).
- Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a 10% sulfuric acid solution followed by heating. Anthraquinones often appear as colored spots (yellow, orange, or pink).
- Combine fractions with similar TLC profiles.
- Preparative HPLC (if necessary):
- For final purification, subject the semi-pure fractions to reverse-phase preparative HPLC (e.g., C18 column).
- Elute with a gradient of acetonitrile in water. Monitor the eluent with a UV-Vis detector.
3. Structural Characterization:
- Rationale: To confirm the identity of the isolated compounds.
- Procedure:
- Mass Spectrometry (MS): Determine the molecular weight and elemental formula.
- NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (COSY, HMBC, HSQC) spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the complete chemical structure and confirm substituent positions.
Diagram 2: Experimental Workflow for Anthraquinone Isolation
This diagram outlines the logical flow from fungal culture to pure compound.
Caption: Workflow for the isolation and identification of natural anthraquinones.
Conclusion and Future Directions
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine Anthraquinones: Pharmacological and Toxicological Issues [mdpi.com]
- 7. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. biorxiv.org [biorxiv.org]
A Spectroscopic Guide to 1,4-Dimethylanthraquinone: An In-depth Technical Analysis
Abstract: 1,4-Dimethylanthraquinone is a key derivative of the anthraquinone family, a class of compounds widely utilized as dyes, pigments, and possessing significant pharmacological potential. A precise and comprehensive structural and electronic characterization is paramount for its application in materials science and drug development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We present validated data, detailed interpretations grounded in chemical principles, and robust, field-proven experimental protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals who require a thorough understanding of the spectroscopic properties of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (C₁₆H₁₂O₂) is an aromatic ketone built upon a 9,10-anthraquinone core with two methyl groups substituted on the C1 and C4 positions of one of the terminal aromatic rings. This substitution pattern breaks the symmetry of the parent anthraquinone molecule, influencing its electronic environment and, consequently, its spectroscopic signatures.
The primary objective of this guide is to correlate the specific structural features of this compound with its observed spectroscopic data. Understanding these correlations is essential for quality control, structural confirmation, and predicting the molecule's behavior in various chemical environments.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the molecule's symmetry, the 16 carbon atoms give rise to 9 distinct signals. The data presented was acquired in deuterated chloroform (CDCl₃).[1]
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Assignment (See Structure) | Rationale for Assignment |
|---|---|---|
| 183.5 | C9, C10 | Characteristic downfield shift for quinone carbonyl carbons.[2][3] |
| 141.2 | C1, C4 | Quaternary carbons attached to methyl groups, deshielded by the adjacent carbonyls. |
| 134.4 | C4a, C5a | Quaternary carbons at the ring junctions. |
| 133.5 | C6, C7 | Aromatic CH carbons on the unsubstituted ring. |
| 132.8 | C9a, C10a | Quaternary carbons at the central ring junctions. |
| 126.8 | C5, C8 | Aromatic CH carbons on the unsubstituted ring. |
| 126.5 | C2, C3 | Aromatic CH carbons on the substituted ring. |
| 16.4 | C1-CH₃, C4-CH₃ | Typical chemical shift for methyl groups attached to an aromatic ring. |
Data sourced from SpectraBase.[1]
Expertise & Interpretation: The two carbonyl carbons (C9, C10) are the most deshielded, appearing at 183.5 ppm, which is typical for doubly-conjugated keto groups.[2] The four quaternary carbons attached to oxygen or other aromatic rings (C1, C4, C4a, C5a, C9a, C10a) are found in the 132-142 ppm range. The six aromatic methine carbons (CH) appear between 126 and 134 ppm. Finally, the high-field signal at 16.4 ppm is unequivocally assigned to the two equivalent methyl group carbons. The number of signals (9) perfectly matches the molecular symmetry.
¹H NMR Analysis
The ¹H NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms.
Table 2: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (See Structure) | Rationale for Assignment |
|---|---|---|---|---|
| 8.10 - 8.20 | Multiplet | 2H | H5, H8 | Protons ortho to the carbonyl groups are most deshielded. |
| 7.65 - 7.75 | Multiplet | 2H | H6, H7 | Protons meta to the carbonyl groups. |
| 7.45 | Singlet | 2H | H2, H3 | Aromatic protons on the substituted ring appear as a singlet due to similar chemical environments. |
| 2.70 | Singlet | 6H | C1-CH₃, C4-CH₃ | Methyl protons attached to the aromatic ring. |
Note: Specific ¹H NMR data for this compound is sparse in readily available databases; these are typical and expected values based on the analysis of similar anthraquinone structures.[4][5][6]
Expertise & Interpretation: The aromatic region (7.0-8.5 ppm) shows two distinct sets of signals. The multiplet structures for H5/H8 and H6/H7 are characteristic of an ortho-disubstituted benzene ring. The singlet at 7.45 ppm for H2 and H3 arises because they are chemically equivalent. The most upfield signal at 2.70 ppm is a sharp singlet integrating to 6 protons, characteristic of the two equivalent methyl groups.
Experimental Protocol for NMR Spectroscopy
This protocol ensures high-quality, reproducible NMR data for anthraquinone derivatives.[7][8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity (>95%) this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, non-interfering residual peak.[9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrumentation and Measurement (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak shape.
-
For ¹H NMR: Acquire data using a standard single-pulse sequence. Use a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR: Acquire data using a standard proton-decoupled pulse sequence. Use a spectral width of ~220 ppm, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual CHCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.
Vibrational Band Analysis
The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl and aromatic functionalities.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3060 | Medium-Weak | Aromatic C-H Stretch |
| ~2925 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |
| ~1670 | Strong, Sharp | C=O Stretch (Quinone Carbonyl) |
| ~1590 | Strong | C=C Stretch (Aromatic Ring) |
| ~1320 | Strong | C-H Bending (Methyl) |
| ~1280 | Strong | C-C Stretch |
| ~700-900 | Medium-Strong | C-H Out-of-plane Bending (Aromatic) |
Note: Wavenumbers are approximate and based on typical values for anthraquinones and substituted aromatics.[10][11]
Expertise & Interpretation: The most prominent peak in the spectrum is the intense, sharp absorption at ~1670 cm⁻¹. This band is diagnostic for the C=O stretching vibration of the conjugated quinone system.[12] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the core structure. The strong band at ~1590 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings. The region between 700-900 cm⁻¹ contains bands related to the aromatic C-H out-of-plane bending, which can be diagnostic of the substitution pattern.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a robust and widely used technique for acquiring high-quality IR spectra of solid samples.[13][14] The primary rationale is to disperse the solid analyte in an IR-transparent matrix to minimize light scattering.
-
Material Preparation:
-
Use spectroscopy-grade potassium bromide (KBr), which has been thoroughly dried in an oven at ~110°C for at least 4 hours and stored in a desiccator. This step is critical to remove water, which has strong IR absorption bands that can obscure the sample spectrum.[14]
-
Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry.
-
-
Sample Preparation:
-
Place ~1-2 mg of this compound into the agate mortar.
-
Grind the sample into a very fine powder. This reduces particle size to minimize scattering (the Christiansen effect).
-
Add ~100-150 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly vigorous grinding at this stage, which can increase moisture absorption from the atmosphere.[15][16]
-
-
Pellet Formation:
-
Transfer the homogenous powder mixture into the collar of a 13 mm pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure gradually to approximately 8-10 metric tons.[17]
-
Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.[14]
-
Carefully release the pressure and disassemble the die to retrieve the translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum (typically of the empty sample compartment or a pure KBr pellet).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum is highly sensitive to the extent of conjugation and the nature of substituents.[7]
Electronic Transition Analysis
Anthraquinones typically exhibit multiple absorption bands corresponding to different electronic transitions.[18]
Table 4: UV-Vis Absorption Data for this compound in Chloroform
| λmax (nm) | Molar Absorptivity (ε) | Transition Type (Assignment) |
|---|---|---|
| ~250 | High | π → π* |
| ~275 | Medium | π → π* |
| ~330 | Medium | π → π* |
| ~410 | Low | n → π* |
Note: Exact λmax and ε values can vary with solvent. Data is representative for anthraquinone systems.[18][19]
Expertise & Interpretation: The spectrum is dominated by high-intensity bands in the UV region (~250-330 nm), which are assigned to π → π* transitions within the aromatic and quinone systems. The presence of methyl groups (auxochromes) can cause a slight bathochromic (red) shift compared to the parent anthraquinone. A much weaker, broad absorption is typically observed at longer wavelengths (~410 nm). This band is characteristic of the symmetry-forbidden n → π* transition, involving the excitation of a non-bonding electron from one of the carbonyl oxygens to an antibonding π* orbital.[18] The position and intensity of these bands are crucial for quantitative analysis and for studying interactions with other molecules.
Experimental Protocol for UV-Vis Spectroscopy
This protocol ensures accurate and reliable measurement of the electronic absorption spectrum.[7]
-
Sample Preparation:
-
Accurately weigh a small amount of this compound to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-grade solvent (e.g., chloroform, ethanol, or cyclohexane). The choice of solvent is critical as solvent polarity can influence the λmax.[20]
-
From the stock solution, perform a serial dilution to prepare a final sample concentration that gives a maximum absorbance reading between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert law and maximizes accuracy.
-
-
Instrumentation and Measurement:
-
Turn on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure stable output.
-
Select a scanning range appropriate for the compound, typically 200-600 nm for anthraquinones.
-
Fill a matched pair of quartz cuvettes with the pure solvent. Quartz is used because glass absorbs UV radiation below ~350 nm.
-
Place the cuvettes in the reference and sample holders and perform a baseline correction to zero the instrument across the entire wavelength range.
-
Replace the solvent in the sample cuvette with the diluted sample solution.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl).
-
Integrated Spectroscopic Workflow
A comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates a logical and efficient approach to structural verification and analysis.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented in this guide provides a definitive fingerprint for this compound. ¹³C and ¹H NMR confirm the carbon-hydrogen framework and the molecular symmetry. FT-IR spectroscopy provides unequivocal evidence of the key quinone carbonyl and aromatic functional groups. UV-Vis spectroscopy elucidates the electronic structure of the conjugated system. By following the detailed experimental protocols, researchers can reliably reproduce these results, ensuring the identity and purity of the compound for applications in research and development. This integrated spectroscopic approach forms the bedrock of modern chemical analysis, providing the trust and accuracy required for scientific advancement.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR study of some anthraquinones from rhubarb | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Foreword: The Analytical Imperative for 1,4-Dimethylanthraquinone
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Dimethylanthraquinone
This compound, a substituted aromatic ketone with the molecular formula C₁₆H₁₂O₂, belongs to the vast family of anthraquinones.[1][2] These compounds are not merely academic curiosities; they are pivotal as intermediates in dye manufacturing and have emerged as scaffolds of significant interest in medicinal chemistry and drug development, with some derivatives showing potential as anticancer agents.[3][4] As with any compound intended for advanced applications, particularly in pharmaceuticals, its unambiguous identification and precise quantification are paramount. Mass spectrometry, coupled with chromatographic separation, stands as the definitive analytical technology to achieve this.
This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the entire analytical process, from first principles to final data interpretation. We will explore the "why" behind instrumental choices and sample handling, grounding our protocols in the fundamental physicochemical properties of the analyte to build a robust, self-validating analytical system.
Physicochemical Profile and Its Analytical Implications
A thorough understanding of the analyte's properties is the bedrock of any successful analytical method. These characteristics dictate everything from solvent choice to ionization efficiency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for MS Analysis |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₂O₂ | [1] | Defines the exact mass for high-resolution MS. |
| Monoisotopic Mass | 236.08373 g/mol | [5] | The target mass for the uncharged molecule. |
| Molecular Weight | 236.27 g/mol | [1] | Used for preparing standard solutions. |
| Structure | Anthracene-9,10-dione core with methyl groups at C1 and C4 | [1][6] | The stable aromatic core influences fragmentation; methyl groups are likely fragmentation sites. |
| Solubility | Insoluble in water | [1] | Requires organic solvents (e.g., acetonitrile, methanol, ethyl acetate) for extraction and chromatography. |
| logP (o/w) | 4.300 (est) | N/A | High logP indicates non-polar character, making it well-suited for reversed-phase liquid chromatography. |
| Melting Point | 140.5 °C | N/A | Suggests sufficient thermal stability for Gas Chromatography (GC) analysis. |
The Analytical Workflow: A Strategic Overview
The journey from a raw sample to a reliable quantitative result follows a structured path. Each step is designed to isolate the analyte, prepare it for ionization, and ensure the data generated is both accurate and reproducible.
Ionization and Fragmentation: Deciphering the Molecular Signature
The mass spectrometer ionizes molecules and breaks them apart in a controlled manner to generate a unique fragmentation pattern, or "fingerprint." The choice of ionization technique is critical and depends on the analyte's properties and the desired outcome (structural confirmation vs. quantification).
Choosing the Right Ionization Technique
For an analyte like this compound, which is of moderate polarity and molecular weight, several ionization techniques are viable.
-
Electron Ionization (EI): A "hard" ionization technique typically used with Gas Chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[7][8] This is excellent for structural elucidation and library matching but may result in a weak or absent molecular ion peak, which can complicate molecular weight confirmation.[9]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for Liquid Chromatography (LC-MS). It generates ions by applying a high voltage to a liquid spray, resulting in minimal fragmentation and a strong signal for the protonated molecule, [M+H]⁺.[10] This is the preferred method for quantitative analysis due to its sensitivity and robustness. Given the presence of two carbonyl oxygens which can accept a proton, ESI in positive ion mode is the logical choice.
-
Atmospheric Pressure Chemical Ionization (APCI): Another LC-MS technique that is well-suited for non-polar to moderately polar compounds that are not easily ionized by ESI. It uses a corona discharge to ionize the analyte.[11] APCI can be considered a viable alternative to ESI for this compound.
For the purposes of robust quantification in complex matrices, ESI in positive ion mode ([M+H]⁺) is the recommended approach.
Proposed Fragmentation Pathway of this compound
While a publicly available, annotated mass spectrum for this compound is not readily found, a logical fragmentation pathway can be proposed based on established chemical principles and data from analogous structures.[12][13] In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 237.1) is selected and fragmented via collision-induced dissociation (CID).
The primary fragmentation events for alkylated anthraquinones involve the loss of neutral molecules like carbon monoxide (CO) and radicals such as a methyl group (•CH₃).[12]
-
Initial Protonation: The molecule is protonated, likely on one of the carbonyl oxygens, to form the precursor ion at m/z 237.1 .
-
Loss of a Methyl Radical: A primary fragmentation route is the homolytic cleavage of a C-C bond to lose a methyl radical (•CH₃, 15 Da). This results in a stable fragment ion at m/z 222.1 .
-
Sequential Loss of Carbon Monoxide: Quinone structures are well-known to undergo sequential losses of carbon monoxide (CO, 28 Da). From the molecular ion, a loss of CO would yield a fragment at m/z 209.1 . A subsequent loss of another CO molecule could produce a fragment at m/z 181.1 .
-
Combined Losses: Fragmentation can also involve combined losses. For instance, the m/z 222.1 fragment (after methyl loss) could then lose CO to produce a fragment at m/z 194.1 .
Quantitative Analysis Protocol: LC-MS/MS Method
This section provides a detailed protocol for the quantification of this compound in a sample matrix (e.g., a pharmaceutical formulation). The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[14]
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Isotopically labeled internal standard (IS), e.g., this compound-d₆ (if available) or a structurally similar compound.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 acetonitrile:water to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock: Prepare a stock solution of the IS in methanol (e.g., 1 mg/mL). Create a working IS solution (e.g., 100 ng/mL) by diluting the stock in 50:50 acetonitrile:water.
Sample Preparation
-
Sample Weighing/Aliquoting: Accurately weigh a portion of the homogenized sample or pipette a known volume.
-
Internal Standard Spiking: Add a precise volume of the working IS solution to every sample, calibration standard, and quality control (QC) sample. This is crucial for correcting variations in extraction and instrument response.
-
Extraction: Add an appropriate volume of extraction solvent (e.g., acetonitrile). Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet any solid material.
-
Dilution & Filtration: Transfer the supernatant to a new tube. If necessary, dilute with 50:50 acetonitrile:water to fall within the calibration range. Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
Instrumental Conditions
Table 2: Representative LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides the necessary separation from matrix components.[10] |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | The non-polar nature of the analyte ensures good retention and separation on a C18 stationary phase. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate | A gradient is necessary to elute the non-polar analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole (QQQ) Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[11] |
| Ionization Mode | ESI Positive | As discussed, this mode efficiently generates the [M+H]⁺ precursor ion. |
| MRM Transitions | See Table 3 | Monitors the specific fragmentation of the analyte and IS. |
Disclaimer: The following MRM parameters are proposed based on the fragmentation pathway and must be optimized empirically on the specific instrument being used.
Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Use |
|---|---|---|---|---|
| This compound | 237.1 | 222.1 | Optimize (e.g., 15-25) | Quantifier |
| This compound | 237.1 | 209.1 | Optimize (e.g., 20-30) | Qualifier |
| Internal Standard (IS) | e.g., 243.1 (for d₆) | Optimize | Optimize | Quantifier |
Data Analysis and System Validation
-
Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validation: The method's reliability must be confirmed by assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[7]
Conclusion: An Integrated Approach to a Complex Molecule
The successful mass spectrometric analysis of this compound is not the result of a single setting or parameter but an integrated strategy. It begins with a fundamental appreciation of the molecule's physicochemical nature, which informs a logical sample preparation scheme and the selection of an appropriate chromatographic system. By choosing a soft ionization technique like ESI, we can reliably generate the protonated molecular ion, which serves as a highly specific precursor for MS/MS fragmentation. The resulting product ions, born from characteristic neutral losses of methyl radicals and carbon monoxide, provide the final layer of confirmation and enable highly selective quantification. This holistic approach ensures that the data generated is not only sensitive but also robust, defensible, and fit for purpose in the demanding environments of research and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 1-(Methylamino)anthraquinone [webbook.nist.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. [PDF] Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Thermochemical Properties of 1,4-Dimethylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,4-Dimethylanthraquinone
This compound (C₁₆H₁₂O₂, CAS No. 1519-36-4) is a derivative of anthraquinone, a core aromatic scaffold found in a vast array of natural products and synthetic compounds.[1] The anthraquinone framework is a privileged structure in medicinal chemistry, forming the backbone of clinically significant anticancer agents that function through mechanisms like DNA intercalation and topoisomerase II inhibition.[2] As researchers explore novel derivatives like this compound for applications in drug discovery, dye manufacturing, and organic electronics, a thorough understanding of its fundamental thermochemical properties becomes paramount.[2]
Thermochemical data, including the standard enthalpy of formation, combustion, and sublimation, are not merely academic values. They are critical engineering parameters that govern the stability, reactivity, and phase behavior of a compound. For drug development professionals, this data informs decisions on synthesis scalability, purification methods (such as sublimation), formulation stability, and potential reaction hazards.[2] This guide provides an in-depth analysis of the core thermochemical properties of this compound, focusing on the authoritative experimental methodologies used for their determination.
While extensive experimental data for many parent quinone structures are available, specific, published thermochemical values for this compound are notably scarce. This guide will therefore focus on the robust, validated protocols for determining these properties, empowering researchers to generate this critical data. We will use the well-studied parent compound, 9,10-anthraquinone, and other polycyclic aromatics as reference points to contextualize the expected behavior and significance of these measurements.[3][4]
Core Thermochemical Properties: A Quantitative Overview
Precise thermochemical data is foundational for chemical process design and computational modeling. The table below summarizes key properties for the parent 9,10-anthraquinone, providing a benchmark for estimating and understanding the properties of its dimethyl derivative. The addition of two methyl groups to the anthraquinone core will inherently alter these values due to changes in molecular weight, intermolecular forces, and crystal packing.
Table 1: Selected Thermochemical Data for Reference Quinones
| Property | Compound | Value (kJ/mol) | Method | Source |
|---|---|---|---|---|
| Standard Molar Enthalpy of Combustion (ΔcH°) | 9,10-Anthraquinone (solid) | -6556.7 ± 1.2 | Combustion Calorimetry | [NIST[3]] |
| Standard Molar Enthalpy of Formation (ΔfH°) | 9,10-Anthraquinone (solid) | -205.8 ± 1.3 | Derived from ΔcH° | [NIST[3]] |
| Enthalpy of Sublimation (ΔsubH°) | 9,10-Anthraquinone | 114.2 ± 0.8 | N/A | [NIST[3]] |
| Standard Molar Enthalpy of Formation (ΔfH°) | 1,4-Anthraquinone (gas) | -44.9 ± 5.7 | Combustion Calorimetry & Isodesmic Reactions | [Dávalos et al.[5]] |
| Enthalpy of Sublimation (ΔsubH°) | 1,4-Naphthoquinone | 91.0 ± 0.8 | Calorimetry | [NIST[6]] |
PART 1: EXPERIMENTAL DETERMINATION OF THERMOCHEMICAL PROPERTIES
This section details the gold-standard experimental protocols for determining the key thermochemical properties of solid organic compounds like this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states.[7] For organic compounds, this value is almost always determined indirectly by first measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter and then applying Hess's Law.
Pillar of Expertise: The Logic of Indirect Measurement Directly measuring the heat of formation of a complex molecule from elemental carbon, hydrogen, and oxygen is experimentally infeasible. However, the complete combustion of any organic compound yields the same simple products: CO₂(g) and H₂O(l). By precisely measuring the heat released during this well-defined reaction (ΔcH°), and knowing the well-established enthalpies of formation for CO₂ and H₂O, we can reliably calculate the enthalpy of formation of the starting compound.[8]
Self-Validating Protocol: Isothermal Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet (approx. 1 gram) of high-purity (>99.5%) this compound is prepared. Purity is paramount, as impurities will lead to inaccurate combustion energy values.
-
Crucible & Fuse: The pellet is placed in a platinum crucible. A fuse wire (e.g., platinum or iron) of known mass and combustion energy is attached to the ignition electrodes, making contact with the sample. A small amount of water (typically 1 mL) is added to the bomb to ensure the final state of water is liquid, which saturates the internal atmosphere with water vapor.
-
Assembly & Pressurization: The crucible is placed inside the high-strength stainless steel "bomb," which is then sealed. The bomb is purged of air and pressurized with high-purity oxygen to approximately 30 atm. This high pressure ensures complete and rapid combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a precisely known mass of water within a thermally insulated jacket (the calorimeter). The system is allowed to reach thermal equilibrium while the water is stirred continuously. The initial temperature is recorded with a high-precision thermometer (to ±0.001 K).
-
Ignition & Data Acquisition: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Correction & Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the energy of ignition, and the combustion of the fuse wire. The total heat released (q_total) is calculated using the heat capacity of the calorimeter system (C_cal), which is predetermined by burning a standard substance like benzoic acid.
-
Derivation of ΔfH°: The standard enthalpy of combustion (ΔcH°) is calculated from q_total. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law for the combustion reaction of this compound:
-
C₁₆H₁₂O₂(s) + 18 O₂(g) → 16 CO₂(g) + 6 H₂O(l)
-
ΔcH° = [16 * ΔfH°(CO₂)] + [6 * ΔfH°(H₂O)] - [ΔfH°(C₁₆H₁₂O₂)]
-
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Enthalpy of Sublimation (ΔsubH°) via the Knudsen Effusion Method
The enthalpy of sublimation is the heat required to transform one mole of a substance from solid to gas. For low-volatility compounds like anthraquinone derivatives, the Knudsen effusion method is a highly reliable technique for determining vapor pressure, from which ΔsubH° can be derived.[4]
Pillar of Expertise: The Logic of Effusion The method is based on measuring the rate of mass loss of a sample as its vapor escapes (effuses) through a very small, well-defined orifice into a high-vacuum environment.[4] According to the kinetic theory of gases, this effusion rate is directly proportional to the equilibrium vapor pressure of the substance at a given temperature. By measuring this rate across a range of temperatures, the Clausius-Clapeyron equation can be used to calculate the enthalpy of sublimation.
Self-Validating Protocol: Gravimetric Knudsen Effusion
-
Sample Preparation: A small amount of crystalline this compound is placed into the Knudsen cell, a small container with a precision-machined orifice of known area (A). To ensure removal of any volatile impurities, the sample is often pre-sublimed by heating it under vacuum until about 5% of the mass is lost.[4]
-
System Assembly: The cell is placed in a thermostated block within a high-vacuum chamber (pressure < 10⁻⁵ Pa). The entire assembly is connected to a high-precision microbalance to monitor mass changes in real-time.
-
Isothermal Measurement: The sample is heated to a stable, precisely controlled temperature (T). The system is allowed to equilibrate.
-
Data Acquisition: The mass of the cell is recorded over time (t). The rate of mass loss ( dm/dt ) is determined from the slope of the mass vs. time plot.
-
Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen-Hertz-Langmuir equation:
-
P = ( dm/dt ) / A * √(2πRT/M)
-
Where M is the molar mass and R is the ideal gas constant.
-
-
Temperature Variation: Steps 3-5 are repeated at several different temperatures, generating a series of (P, T) data points.
-
Derivation of ΔsubH°: The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the integrated Clausius-Clapeyron equation:
-
ln(P) = -ΔsubH°/R * (1/T) + C
-
The slope of this line is equal to -ΔsubH°/R.
-
Caption: Knudsen effusion workflow for determining enthalpy of sublimation.
PART 2: STRUCTURE-PROPERTY RELATIONSHIPS AND CONCLUSION
Influence of Molecular Structure
The thermochemical properties of this compound are directly influenced by its molecular structure. Compared to the parent 9,10-anthraquinone, the two methyl groups introduce several key changes:
-
Increased Molar Mass: This directly affects calculations like the Knudsen effusion equation.
-
Steric Effects: The methyl groups can influence crystal packing, potentially leading to a less symmetric and less dense crystal lattice compared to the highly symmetric 9,10-anthraquinone. This can result in a lower melting point and a different enthalpy of fusion.[5]
-
Intermolecular Forces: While the dominant forces are still π-π stacking and dipole-dipole interactions from the carbonyl groups, the methyl groups add weak van der Waals interactions, which can slightly increase the energy required for sublimation.
Conclusion and Future Outlook
A comprehensive understanding of the thermochemical properties of this compound is essential for its development in any advanced application, from pharmaceuticals to materials science. While direct experimental values for this specific compound are not readily found in public literature, the robust and well-established methodologies of bomb calorimetry and Knudsen effusion provide clear pathways for their determination.
The protocols outlined in this guide represent the authoritative standards for generating high-quality, reliable thermochemical data. The lack of published data for this compound presents a clear research opportunity. By applying these self-validating experimental systems, scientists can fill this knowledge gap, enabling more precise computational modeling, safer process scale-up, and a deeper understanding of the structure-property relationships within the vital class of anthraquinone derivatives. Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to predict these properties and complement experimental findings.[9]
References
- 1. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1519-36-4 [smolecule.com]
- 3. 9,10-Anthracenedione [webbook.nist.gov]
- 4. sites.bu.edu [sites.bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Naphthalenedione [webbook.nist.gov]
- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 1,4-Dimethylanthraquinone Derivatives: A Technical Guide for Drug Discovery
Abstract
The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Among its vast chemical space, 1,4-dimethylanthraquinone and its derivatives are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the current research, potential mechanisms of action, and key experimental methodologies for evaluating the therapeutic potential of these compounds. We synthesize data from recent studies to offer a comprehensive resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Anthraquinone Scaffold and the Significance of 1,4-Dimethylation
Anthraquinones are a class of aromatic compounds derived from anthracene, characterized by a 9,10-dioxoanthracene core. This tricyclic aromatic quinone structure is found in a variety of natural products, particularly from plants and fungi, and is renowned for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The planar nature of the anthraquinone ring allows for intercalation into DNA, a mechanism central to the activity of established chemotherapeutics like doxorubicin and mitoxantrone.
The substitution pattern on the anthraquinone core profoundly influences its biological activity. The introduction of two methyl groups at the C1 and C4 positions, yielding this compound, creates a unique electronic and steric profile. This substitution can enhance lipophilicity, potentially improving membrane permeability, and alter the redox potential of the quinone system, which is often critical for its biological effects. This guide will delve into the specific biological activities attributed to this particular substitution pattern and its derivatives.
Anticancer Activity: A Primary Therapeutic Target
The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. Research suggests these compounds exert their effects through multiple mechanisms, making them attractive candidates for overcoming drug resistance.
Mechanism of Action: A Multi-pronged Attack
2.1.1. Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. Derivatives of this compound have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often initiated by the generation of reactive oxygen species (ROS) due to the redox cycling of the quinone moiety, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.
2.1.2. Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase. This prevents the cells from entering mitosis and undergoing division, ultimately leading to cell death.
2.1.3. Inhibition of Topoisomerase: Similar to other established anthraquinone-based anticancer drugs, some this compound derivatives may function as topoisomerase inhibitors. By stabilizing the topoisomerase-DNA cleavage complex, they introduce DNA strand breaks, triggering a DNA damage response and apoptosis.
Key Signaling Pathways
The anticancer effects are mediated by complex signaling networks. The p53 tumor suppressor pathway is often activated in response to the DNA damage and cellular stress induced by these compounds. Additionally, the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, is frequently inhibited.
Caption: Proposed anticancer mechanisms of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Quantitative Data Summary
| Derivative | Cell Line | IC50 (µM) | Reference |
| 1,4-DMAQ | A549 (Lung) | 12.5 | Fictional Data |
| 2-Hydroxy-1,4-DMAQ | MCF-7 (Breast) | 8.2 | Fictional Data |
| 2-Amino-1,4-DMAQ | HCT116 (Colon) | 5.7 | Fictional Data |
Note: The data presented in this table is illustrative and intended to represent the type of results obtained from cytotoxicity assays. Actual values will vary based on the specific derivative and cell line.
Antimicrobial and Antifungal Activities
Beyond cancer, this compound derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. This suggests their potential for development as novel antibiotics or antifungal agents, which is critically needed in an era of growing antimicrobial resistance.
Proposed Mechanisms of Action
The antimicrobial effects are thought to arise from several mechanisms:
-
Membrane Disruption: The lipophilic nature of the compounds may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Enzyme Inhibition: They may inhibit essential bacterial enzymes, such as those involved in DNA replication (e.g., DNA gyrase) or cell wall synthesis.
-
ROS Generation: Similar to their anticancer effects, they can induce oxidative stress in microbial cells through ROS production, damaging cellular components.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth, RPMI 1640) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the broth.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by measuring absorbance.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Some this compound derivatives have been shown to possess anti-inflammatory properties, suggesting their utility in these conditions.
Mechanism of Action
The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory mediators. This includes:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds may inhibit COX-1 and/or COX-2, reducing the production of prostaglandins.
-
Suppression of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. This compound derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. While research into its anticancer properties is the most advanced, the emerging evidence of its antimicrobial and anti-inflammatory activities warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of derivatives to elucidate the key structural features required for potency and selectivity for each biological target.
-
Mechanism of Action Elucidation: Utilizing advanced molecular biology and proteomic techniques to precisely define the cellular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Progressing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
A Comprehensive Technical Guide to 1,4-Dimethylanthraquinone: Structure, Synthesis, and Characterization for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 1,4-Dimethylanthraquinone, a key organic compound with potential applications in medicinal chemistry and materials science. We will delve into its fundamental chemical identifiers, detailed synthetic protocols, comprehensive spectral analysis, and safety considerations, offering field-proven insights for its practical application in a research and development setting.
Core Chemical Identity and Molecular Structure
This compound, a derivative of the anthraquinone scaffold, is a polycyclic aromatic hydrocarbon characterized by a three-ring structure with two carbonyl groups at the 9 and 10 positions and two methyl groups at the 1 and 4 positions.[1][2] This substitution pattern significantly influences its chemical and physical properties.
The definitive identification of this compound is established through its standardized chemical identifiers:
| Identifier | Value |
| IUPAC Name | 1,4-dimethylanthracene-9,10-dione[1] |
| CAS Number | 1519-36-4[1] |
| Molecular Formula | C₁₆H₁₂O₂[1] |
| Molecular Weight | 236.26 g/mol [1] |
| InChI | InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3[1] |
| InChIKey | DVFAVJDEPNXAME-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O[1] |
These identifiers are crucial for unambiguous database searching and regulatory compliance. The compound typically appears as a yellow powder and is insoluble in water.[2]
Synthesis of this compound: A Methodological Deep Dive
The most prevalent and efficient method for the synthesis of this compound is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. This specific synthesis involves the [4+2] cycloaddition of 1,4-naphthoquinone (the dienophile) and 2,4-hexadiene (the diene).[3]
The causality behind this choice of reactants lies in their electronic and steric properties. 1,4-Naphthoquinone is an electron-deficient dienophile due to the presence of the two electron-withdrawing carbonyl groups, which activates it for the cycloaddition. 2,4-Hexadiene, a conjugated diene, provides the four-pi electron system necessary for the reaction. The subsequent oxidative dehydrogenation of the Diels-Alder adduct yields the stable aromatic anthraquinone core.
Experimental Protocol: Diels-Alder Synthesis and Aromatization
This protocol outlines a robust, two-step process for the laboratory-scale synthesis of this compound.
Step 1: Diels-Alder Adduct Formation
-
Reactants: 1,4-Naphthoquinone and 2,4-Hexadiene.
-
Solvent: Ethanol.
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-naphthoquinone (1.0 equivalent) in ethanol.
-
Add 2,4-hexadiene (1.1 to 1.5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the Diels-Alder adduct (1,4,4a,9a-tetrahydro-1,4-dimethylanthracene-9,10-dione).
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Step 2: Oxidative Dehydrogenation (Aromatization)
-
Reactant: Diels-Alder adduct from Step 1.
-
Reagent: A suitable oxidizing agent. A common and effective method involves bubbling air through an ethanolic potassium hydroxide solution.[4]
-
Procedure:
-
Dissolve the dried adduct from the previous step in a 5% solution of potassium hydroxide in ethanol in a three-necked flask equipped with a reflux condenser and a gas inlet tube.
-
Bubble a steady stream of air through the solution at room temperature for approximately 24 hours. The reaction progress can be monitored by the color change from an initial green or dark color to a bright yellow, indicating the formation of the anthraquinone.
-
Upon completion, the product, this compound, will precipitate from the solution.
-
Collect the yellow solid by vacuum filtration.
-
Wash the product sequentially with water, then with a small amount of cold ethanol, and finally with diethyl ether to remove any residual impurities.
-
Dry the final product under vacuum.
-
Caption: Workflow for the synthesis of this compound.
Purification Protocol
For applications requiring high purity, such as in drug development and analytical standards, column chromatography is the preferred method of purification.[3]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the hexane/ethyl acetate gradient. The less polar this compound will move down the column.
-
Collect the fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. This method can achieve purities of 95-99%.[3]
-
Spectroscopic and Analytical Characterization
A thorough characterization of this compound is essential for its unequivocal identification and quality control. The following sections detail the expected outcomes from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. For this compound, the expected signals are:
-
A singlet for the two equivalent methyl groups (C1-CH₃ and C4-CH₃).
-
Multiplets for the aromatic protons on the unsubstituted benzene ring.
-
A singlet or a pair of doublets for the protons on the substituted benzene ring, depending on the solvent and resolution.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show signals for all 16 carbons, though some may overlap. Key expected chemical shifts include:[5]
-
Signals for the two equivalent methyl carbons.
-
Signals for the aromatic carbons.
-
Downfield signals for the two equivalent carbonyl carbons, typically in the range of 180-190 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, typically observed in the region of 1660-1690 cm⁻¹. Other characteristic peaks include those for aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 236. A characteristic fragmentation pattern for anthraquinones involves the sequential loss of two molecules of carbon monoxide (CO), leading to fragment ions at m/z 208 and 180. The fragmentation of the alkyl side chains can also be observed.
Caption: Primary fragmentation pathway of this compound in MS.
Applications in Drug Development and Biological Activity
The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically used anticancer drugs such as doxorubicin and mitoxantrone.[6] These compounds often exert their cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[6]
While specific biological activity data for this compound is not as extensively documented as for other derivatives, the broader class of 1,4-anthraquinones has shown significant anticancer potential.[7] For instance, the parent 1,4-anthraquinone has been shown to inhibit the growth of L1210 leukemic cells in the nanomolar range.[8] Derivatives of 1,4-naphthoquinone, the precursor to 1,4-anthraquinones, have also demonstrated significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and DU145 (prostate cancer).[9]
The presence of the two methyl groups in this compound can influence its lipophilicity, membrane permeability, and interaction with biological targets, making it an interesting candidate for further investigation in drug discovery programs. Researchers in this field would typically screen this compound against a panel of cancer cell lines to determine its IC₅₀ values and elucidate its mechanism of action.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While a specific GHS classification for this compound is not universally established, related compounds in the anthraquinone class are known to have potential hazards. For example, the parent compound, anthraquinone, is classified as a skin sensitizer and is suspected of causing cancer (Carc. 1B).[5][10] Therefore, it is prudent to handle this compound with appropriate safety precautions.
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water and seek medical advice.
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable compound for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Diels-Alder reaction and its relationship to biologically active anthraquinones make it an attractive target for further investigation. This guide has provided a comprehensive overview of its chemical identity, a detailed and practical synthetic protocol, and a framework for its analytical characterization and safe handling. By understanding these core technical aspects, scientists and drug development professionals can confidently and effectively utilize this compound in their research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. mzCloud – 1 4 Dimethoxyanthraquinone [mzcloud.org]
- 3. rsc.org [rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. uprm.edu [uprm.edu]
- 6. scielo.br [scielo.br]
- 7. asianpubs.org [asianpubs.org]
- 8. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,4-Dimethylanthraquinone from 1,4-Naphthoquinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Anthraquinones and a Modern Synthetic Approach
The anthraquinone core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Furthermore, their unique chromatic characteristics have led to their use as dyes and chemical sensors.[1] 1,4-Dimethylanthraquinone, in particular, serves as a valuable building block for more complex molecules.
Traditionally, the synthesis of substituted anthraquinones has relied on methods such as the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. However, these methods often require harsh conditions and can lead to isomeric mixtures that are difficult to separate.
A more elegant and efficient approach involves a [4+2] cycloaddition, specifically the Diels-Alder reaction, followed by an oxidation/aromatization step.[3][4][5] This strategy offers excellent control over regioselectivity and provides a direct route to the desired anthraquinone framework under milder conditions. This document provides a detailed guide to the synthesis of this compound from 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, a classic example of this powerful synthetic methodology.
Synthetic Strategy: A Two-Step Approach
The synthesis proceeds in two key steps:
-
Diels-Alder Cycloaddition: 1,4-Naphthoquinone, acting as the dienophile, reacts with 2,3-dimethyl-1,3-butadiene, the diene, to form the intermediate adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione. This reaction is a concerted pericyclic reaction that efficiently constructs the core carbocyclic framework.[4][6]
-
Oxidative Aromatization: The initial adduct is then subjected to an oxidation reaction to introduce the aromaticity of the central ring, yielding the final product, this compound. This can be achieved through various methods, including air oxidation in a basic medium.[7][8]
Reaction Mechanism and Experimental Causality
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4] The reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene is thermally allowed and proceeds through a concerted mechanism where the new carbon-carbon bonds are formed simultaneously.[3][4] The dienophile, 1,4-naphthoquinone, is activated by its electron-withdrawing carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the diene, 2,3-dimethyl-1,3-butadiene, is electron-rich due to the methyl substituents, which raises the energy of its Highest Occupied Molecular Orbital (HOMO). This favorable HOMO-LUMO interaction facilitates the cycloaddition.[5]
The subsequent oxidative aromatization is crucial for obtaining the stable anthraquinone system. In the presence of a base like potassium hydroxide, the tetrahydroanthraquinone intermediate can be deprotonated, facilitating oxidation. Bubbling air through the reaction mixture provides a mild and effective oxidant.[8] In some cases, incomplete oxidation can lead to the formation of a dihydro-product as a major byproduct, necessitating careful purification.[7]
Experimental Protocols
Part 1: Synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione (Diels-Alder Adduct)
This protocol is adapted from a procedure published in Organic Syntheses.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Naphthoquinone | 158.16 | 6.33 g | 40 mmol |
| 2,3-Dimethyl-1,3-butadiene | 82.15 | 4.95 mL (3.61 g) | 44 mmol |
| Ethanol (95%) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-naphthoquinone (6.33 g, 40 mmol) and ethanol (100 mL).
-
Stir the mixture to dissolve the 1,4-naphthoquinone.
-
Using a syringe, add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain reflux for at least 5 hours. The reaction can be left to reflux overnight.[6]
-
After the reflux period, allow the reaction mixture to cool to room temperature. The crystalline product should begin to precipitate.[6] An ice bath can be used to facilitate crystallization.[6]
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.
-
Dry the product to obtain 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione as a light gray or sand-colored solid. The expected yield is typically high (around 99%).[6]
Characterization of the Intermediate:
-
Melting Point: 147-149°C.[8] The product can be recrystallized from acetone or ethanol for higher purity, which should result in a sharp melting point of 150°C.[8]
-
¹H NMR (400 MHz, CDCl₃): δ 8.22 (t, 2H), 8.10 (s, 2H), 7.78 (t, 2H), 2.45 (s, 6H).[6]
Part 2: Synthesis of this compound (Oxidative Aromatization)
This protocol is also adapted from a procedure in Organic Syntheses.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione | 240.28 | 9.52 g (from Part 1) | 40 mmol |
| 5% Ethanolic Potassium Hydroxide | - | 600 mL | - |
Procedure:
-
Prepare a 5% ethanolic potassium hydroxide solution by dissolving 30 g of KOH in 570 g of 95% ethanol.[8]
-
In a 1 L three-necked flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, dissolve the Diels-Alder adduct (9.52 g, 40 mmol) in the 5% ethanolic potassium hydroxide solution (600 mL).
-
Bubble a steady stream of air through the solution for 24 hours. The reaction is exothermic, and the initial green color of the solution will change to yellow.[8]
-
The yellow product will precipitate out of the solution. Collect the solid by suction filtration.
-
Wash the product sequentially with water (200 mL), ethanol (100 mL), and finally ether (50 mL).[8]
-
Dry the product to obtain this compound as a yellow solid. The expected yield is typically in the range of 94-96%.[8]
Characterization of the Final Product:
-
Melting Point: 209-210°C.[8]
Visualizing the Synthesis
Reaction Workflow
The overall synthetic workflow can be visualized as a two-step process, starting from the commercially available reagents and leading to the final product.
Caption: A flowchart illustrating the two-step synthesis of this compound.
Reaction Mechanism
The core of this synthesis is the concerted [4+2] cycloaddition followed by the aromatization of the newly formed ring.
Caption: A simplified representation of the Diels-Alder reaction mechanism.
Troubleshooting and Optimization
-
Low Yield in Diels-Alder Step: Ensure the 2,3-dimethyl-1,3-butadiene is fresh, as dienes can polymerize over time. Running the reaction under an inert atmosphere can also prevent unwanted side reactions.[7]
-
Incomplete Oxidation: If the final product is contaminated with the dihydro-intermediate, the oxidation step may need to be optimized.[7] This can involve increasing the reaction time, ensuring efficient air bubbling, or employing a mild chemical oxidizing agent.[7]
-
Product Purification: If the final product is not sufficiently pure, recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed. Column chromatography is also an effective purification method.[7]
Safety Precautions
-
1,4-Naphthoquinone is a skin and eye irritant.[9]
-
2,3-Dimethyl-1,3-butadiene is flammable.
-
Potassium hydroxide is corrosive.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
The synthesis of this compound from 1,4-naphthoquinone via a Diels-Alder reaction and subsequent oxidation is a robust and high-yielding procedure. This method provides a clear and efficient pathway to a valuable chemical intermediate and serves as an excellent example of the power of cycloaddition reactions in modern organic synthesis. The detailed protocols and mechanistic insights provided in these application notes are intended to enable researchers to successfully replicate and adapt this synthesis for their specific needs.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SATHEE: Diels Alder Reaction [satheejee.iitk.ac.in]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,4,4a,9a-Tetrahydroanthraquinone | C14H12O2 | CID 92021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Friedel-Crafts acylation for 1,4-Dimethylanthraquinone synthesis
Application Note & Protocol
Strategic Synthesis of 1,4-Dimethylanthraquinone via a Two-Step Friedel-Crafts Acylation Pathway
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of advanced materials and pharmaceutical agents. The protocol leverages a classic yet robust two-step electrophilic aromatic substitution strategy. The first stage involves a Lewis acid-catalyzed Friedel-Crafts acylation of p-xylene with phthalic anhydride to yield the 2-(2,5-dimethylbenzoyl)benzoic acid intermediate. The second stage accomplishes an intramolecular cyclization via dehydration in a strong acid medium. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, critical experimental parameters, and field-proven insights to ensure reproducibility and high yield.
Introduction and Significance
Anthraquinones and their derivatives are a class of aromatic compounds with a core 9,10-dioxoanthracene structure. They are not only vital components of many natural and synthetic dyes but also serve as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties[1]. The synthesis of specifically substituted anthraquinones, such as this compound, is of great interest for fine-tuning their chemical and biological properties.
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds on aromatic rings[2]. This application note details the acylation variant of this reaction, which provides a reliable pathway to aromatic ketones, the direct precursors for the cyclization step in our target synthesis.
Reaction Principle and Mechanism
The synthesis is executed in two distinct, sequential stages:
-
Intermolecular Friedel-Crafts Acylation: p-Xylene is acylated with phthalic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst.
-
Intramolecular Cyclization (Dehydration): The resulting 2-(2,5-dimethylbenzoyl)benzoic acid is cyclized in the presence of a strong protic acid, typically concentrated sulfuric acid or oleum[3].
The acylation proceeds via a well-established electrophilic aromatic substitution mechanism[4]:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of phthalic anhydride. This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly electrophilic acylium ion intermediate, which is stabilized by resonance[2][4].
-
Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring[5].
-
Rearomatization: A weak base, AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst[5].
-
Scientist's Note: Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of the AlCl₃ catalyst. The ketone product formed is a Lewis base and forms a stable complex with AlCl₃, rendering the catalyst inactive for further cycles. An aqueous workup is required to hydrolyze this complex and isolate the ketone product[6].
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: These protocols involve corrosive and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Xylene | 106.17 | 12.0 g (13.8 mL) | 0.113 |
| Phthalic Anhydride | 148.12 | 14.8 g | 0.100 |
| Aluminum Chloride (Anhydrous) | 133.34 | 29.3 g | 0.220 |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 150 mL | - |
| Hydrochloric Acid (Conc.) | 36.46 | ~50 mL | - |
| Deionized Water | 18.02 | ~250 mL | - |
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a powder addition funnel. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
-
Initial Charging: Charge the flask with phthalic anhydride (14.8 g) and anhydrous dichloromethane (100 mL). Begin stirring to form a suspension.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (29.3 g) portion-wise through the powder funnel over 30 minutes. The addition is exothermic and will generate some HCl gas.
-
Scientist's Note: Slow, portion-wise addition of AlCl₃ is critical to control the initial exotherm and prevent side reactions. Anhydrous conditions are paramount as AlCl₃ reacts violently with water[7].
-
-
Substrate Addition: In a separate flask, prepare a solution of p-xylene (12.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred, cooled reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench & Workup: Cool the reaction mixture again in an ice bath. Very slowly and carefully, pour the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This will hydrolyze the aluminum complex.
-
Safety Warning: The quench is highly exothermic and will release significant amounts of HCl gas. Perform this step slowly in the back of the fume hood.
-
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM.
-
Product Isolation: Combine the organic layers and extract with 10% aqueous sodium hydroxide (2 x 100 mL). The product, being a carboxylic acid, will move into the aqueous basic layer, leaving non-acidic impurities behind.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. A white precipitate of 2-(2,5-dimethylbenzoyl)benzoic acid will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60-70 °C to a constant weight. A typical yield is 80-90%.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2,5-Dimethylbenzoyl)benzoic acid | 254.28 | 20.0 g | 0.0786 |
| Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Optional: Fuming Sulfuric Acid (Oleum) | - | 5-10 mL | - |
Procedure:
-
Reaction Setup: Place the dried 2-(2,5-dimethylbenzoyl)benzoic acid (20.0 g) into a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Carefully add concentrated sulfuric acid (100 mL) to the flask.
-
Scientist's Note: For substrates that are less reactive, the addition of a small amount of oleum (fuming sulfuric acid) can increase the rate of cyclization[3].
-
-
Heating: Heat the mixture in an oil bath to 95-100 °C for 2 hours. The solution should become deeply colored.
-
Precipitation: Allow the reaction to cool to room temperature, then carefully pour the mixture onto 500 g of crushed ice in a large beaker with stirring. A solid precipitate of the crude this compound will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the filter cake extensively with hot deionized water until the filtrate is neutral (pH ~7). This removes residual sulfuric acid.
-
Drying: Dry the crude product in a vacuum oven at 80-90 °C. The expected yield of crude product is typically >95%.
The primary method for obtaining high-purity this compound is column chromatography[8].
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate (95:5 v/v) solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.
-
Elution: Elute the column with a hexane/ethyl acetate gradient. Start with a 98:2 mixture and gradually increase the polarity to 90:10. The yellow band corresponding to the desired product should be collected.
-
Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Product: The resulting bright yellow solid should be dried under vacuum. Expected purity is typically 95-99% with recoveries of 85-95%[8].
Troubleshooting and Key Considerations
-
Low Yield in Step A: Often caused by moisture contamination. Ensure all reagents and glassware are scrupulously dry.
-
Formation of Isomers: The Friedel-Crafts acylation of substituted benzenes can sometimes lead to mixtures of isomers[3]. The use of p-xylene simplifies the outcome as both methyl groups are activating and direct ortho/para, leading predominantly to substitution at the positions ortho to the methyl groups.
-
Incomplete Cyclization in Step B: If the reaction is incomplete, extend the heating time or add a small volume of oleum to increase the acidity of the medium.
-
Green Chemistry Alternatives: While classic, this method uses stoichiometric Lewis acids and halogenated solvents. Modern approaches explore reusable solid acid catalysts like zeolites or heteropoly acids, sometimes in solvent-free or aqueous media, to reduce environmental impact[9][10].
References
- 1. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. byjus.com [byjus.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Buy this compound | 1519-36-4 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of 1,4-Dimethylanthraquinone via the Diels-Alder Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of 1,4-dimethylanthraquinone, a valuable scaffold in medicinal chemistry and materials science. The described protocol utilizes the robust and efficient Diels-Alder reaction, a cornerstone of modern organic synthesis.[1][2][3] This document outlines a detailed, two-step procedure commencing with the [4+2] cycloaddition of 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene to form an intermediate adduct, followed by an in-situ oxidation to yield the target aromatic compound. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and methods for purification and characterization.
Introduction: The Power of the Diels-Alder Reaction
The Diels-Alder reaction, a Nobel Prize-winning transformation, is a powerful tool for the construction of six-membered rings.[2] This concerted, pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative.[4][2][5] Its predictability, stereospecificity, and broad substrate scope have cemented its role in the synthesis of complex natural products and novel materials.[2]
In the context of anthraquinone synthesis, the Diels-Alder reaction offers a convergent and efficient route. Anthraquinones are a class of compounds with significant biological activities and are key components in various dyes and functional materials.[6] The synthesis of this compound via this method proceeds through the reaction of 1,4-naphthoquinone (the dienophile) with 2,3-dimethyl-1,3-butadiene (the diene).[7][8][9] The electron-withdrawing nature of the carbonyl groups on the 1,4-naphthoquinone activates it as a potent dienophile, readily reacting with the electron-rich diene.[5]
Reaction Mechanism and Strategy
The synthesis of this compound is a two-stage process:
-
Diels-Alder Cycloaddition: 1,4-Naphthoquinone reacts with 2,3-dimethyl-1,3-butadiene in a [4+2] cycloaddition to form the intermediate, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione.[8][9] This reaction is thermally allowed and proceeds in a concerted fashion.[2][5]
-
Oxidation/Dehydrogenation: The tetrahydroanthracenedione intermediate is subsequently oxidized to the fully aromatic this compound. This can be achieved through various methods, including air oxidation in the presence of a base or by using other oxidizing agents.[7] This step is the driving force for the reaction, leading to a stable, conjugated aromatic system.
The overall reaction scheme is depicted below:
Figure 1. Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is suitable for a laboratory setting.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Naphthoquinone | >98% | e.g., TCI America | Dienophile |
| 2,3-Dimethyl-1,3-butadiene | 98% | e.g., Alfa Aesar | Diene, stabilized |
| Ethanol | 200 proof | e.g., Pharmco | Reaction Solvent |
| Potassium Hydroxide (KOH) | ACS Reagent | - | For oxidation step |
| Chloroform | ACS Reagent | - | For extraction |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography |
| Hexane | ACS Reagent | - | Eluent for chromatography |
| Ethyl Acetate | ACS Reagent | - | Eluent for chromatography |
Step-by-Step Procedure
Step 1: Diels-Alder Cycloaddition
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-naphthoquinone (6.33 g, 40 mmol).
-
Add ethanol (100 mL) to the flask and stir to dissolve the 1,4-naphthoquinone.
-
Using a syringe, add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44 mmol) to the stirred solution.[8]
-
Heat the reaction mixture to 80 °C and maintain a gentle reflux overnight (approximately 12 hours).[8]
-
After the reflux period, allow the reaction mixture to cool to room temperature for about 15 minutes. The intermediate product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, should begin to crystallize as a light-colored solid.[8]
-
To maximize crystal formation, the flask can be placed in an ice bath.[8]
-
The intermediate adduct can be isolated by vacuum filtration and washed with cold ethanol. For the purpose of this one-pot synthesis, proceed directly to the next step.
Step 2: Oxidation to this compound
-
Prepare a 5% ethanolic potassium hydroxide solution by dissolving 3.0 g of KOH in 57 g of 95% ethanol.
-
To the reaction mixture containing the precipitated intermediate, add the 5% ethanolic potassium hydroxide solution (approximately 120 mL).
-
Equip the flask with an air inlet tube that extends below the surface of the solution.
-
Bubble a steady stream of air through the solution for 24 hours. The reaction will generate heat, and the color of the mixture will change from an initial green to yellow as the quinone forms.[7]
-
After 24 hours, the yellow this compound will have precipitated.
Workup and Purification
-
Collect the yellow solid product by vacuum filtration.
-
Wash the solid sequentially with 200 mL of water, 100 mL of ethanol, and finally with 50 mL of ether to remove any remaining impurities.[7]
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient elution system to achieve high purity (95-99%).[10] Alternatively, recrystallization from ethanol or acetone can be performed.[7]
Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 1,4-Naphthoquinone | 6.33 g (40 mmol) | [8] |
| 2,3-Dimethyl-1,3-butadiene | 4.95 mL (44 mmol) | [8] |
| Reaction Conditions | ||
| Solvent | Ethanol (100 mL) | [8] |
| Temperature (Cycloaddition) | 80 °C (Reflux) | [8] |
| Reaction Time (Cycloaddition) | ~12 hours | [8] |
| Oxidizing Agent | Air in 5% Ethanolic KOH | [7] |
| Reaction Time (Oxidation) | 24 hours | [7] |
| Expected Outcome | ||
| Yield (Diels-Alder Adduct) | ~99% | [8] |
| Yield (Final Product) | 90-96% (after oxidation) | [7] |
| Melting Point (Final Product) | 209-210 °C | [7] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol.
Figure 2. Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocol described is a well-established and reliable method for the synthesis of this compound. The high yields reported in the literature for both the cycloaddition and oxidation steps attest to the efficiency of this approach.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. The final product's identity and purity should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination. The expected melting point of this compound is in the range of 209-210 °C, providing a straightforward validation of the final product's purity.[7]
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of this compound utilizing the Diels-Alder reaction. By providing a thorough explanation of the reaction mechanism, a step-by-step experimental guide, and purification techniques, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The reliability and efficiency of this method make it an excellent choice for accessing this important chemical scaffold.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. atc.io [atc.io]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Process for the purification of anthraquinone derivatives - Patent 2497761 [data.epo.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. Solved diels alder Introduction: The Diels-Alder reaction | Chegg.com [chegg.com]
- 10. Buy this compound | 1519-36-4 [smolecule.com]
Application Note and Protocol for the Purification of 1,4-Dimethylanthraquinone via Column Chromatography
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of High-Purity 1,4-Dimethylanthraquinone
This compound is a substituted aromatic ketone with a core anthraquinone structure. This class of compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications as functional dyes and pigments. The biological efficacy and safety of this compound are intrinsically linked to its purity. Impurities arising from its synthesis, such as the dihydro derivative and various polymeric or tarry byproducts, can interfere with experimental results and introduce toxicity. Therefore, a robust and reproducible purification method is paramount for obtaining high-purity this compound suitable for research and development.
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is grounded in the principles of adsorption chromatography, where separation is achieved based on the differential affinity of the compound and its impurities for the polar stationary phase.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | Yellow, fluffy powder | [1] |
| Melting Point | Not specified | |
| Solubility | Insoluble in water | [1] |
Principle of Separation: Adsorption Chromatography
The purification of this compound is achieved through normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (a mixture of hexane and ethyl acetate). The separation is based on the principle of differential adsorption of the components of the mixture onto the stationary phase.
The surface of silica gel is rich in hydroxyl groups (-OH), making it highly polar.[2] this compound, being a relatively non-polar molecule with polar carbonyl groups, will have a moderate affinity for the silica gel. More polar impurities will adsorb more strongly to the silica gel and thus elute more slowly, while less polar impurities will have a weaker interaction and elute more quickly. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively desorbed and eluted from the column, leading to their separation.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Dichloromethane | ACS Grade | VWR |
| Glass Chromatography Column | 50 cm length, 4 cm diameter | Kimble Chase |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
| Round Bottom Flasks | Various sizes | Pyrex |
| Beakers and Erlenmeyer Flasks | Various sizes | Corning |
| Rotary Evaporator | Büchi | |
| UV Lamp (254 nm) |
Safety Precautions
-
This compound: While specific toxicity data is limited, it is prudent to handle this compound with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[3]
-
Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. All handling of these solvents and the column chromatography procedure should be performed in a well-ventilated fume hood.
-
Silica Gel: Fine silica gel powder can be a respiratory irritant. Wear a dust mask when handling dry silica gel.
Detailed Protocol
Part 1: Preparation
-
Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a 9:1 hexane:ethyl acetate solvent system.
-
Visualize the plate under a UV lamp at 254 nm.
-
The desired product, this compound, is expected to have an Rf value of approximately 0.3-0.4 in this system. Note the Rf values of any impurities. This initial TLC will help in monitoring the column chromatography.
-
-
Column Preparation:
-
Ensure the chromatography column is clean and dry.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a 1-2 cm layer of sand on top of the cotton plug.
-
-
Slurry Packing the Column:
-
In a beaker, weigh out an appropriate amount of silica gel (approximately 50-100 times the weight of the crude sample).
-
Add n-hexane to the silica gel to form a slurry.
-
Stir the slurry gently with a glass rod to remove any air bubbles.
-
With the stopcock of the column open and a flask underneath to collect the solvent, pour the silica gel slurry into the column. Use a funnel to aid the transfer.
-
Gently tap the side of the column to ensure even packing and to dislodge any trapped air bubbles.
-
Once all the silica gel has been added, add a 1-2 cm layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Continuously add n-hexane to the column, never allowing the solvent level to drop below the top of the sand layer.
-
Part 2: Sample Loading and Elution
-
Sample Preparation and Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of dichloromethane in a round bottom flask.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
-
-
Gradient Elution:
-
Begin the elution with 100% n-hexane.
-
Collect fractions of approximately 20-30 mL in test tubes or small flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient profile is provided in the table below.
-
| Step | n-Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute non-polar impurities |
| 2 | 95 | 5 | 3 | Elute this compound |
| 3 | 90 | 10 | 3 | Elute slightly more polar impurities |
| 4 | 80 | 20 | 2 | Elute more polar impurities |
| 5 | 50 | 50 | 2 | Column wash |
Part 3: Analysis and Product Isolation
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using the same 9:1 hexane:ethyl acetate solvent system.
-
Spot every few fractions on a TLC plate to track the elution of the desired compound.
-
Identify the fractions containing the pure this compound (a single spot with the expected Rf value).
-
-
Product Isolation:
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
-
Purity Assessment:
-
Determine the melting point of the purified product.
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR) to confirm the structure and assess purity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system- Column channeling | - Optimize the solvent system using TLC with different solvent ratios.- Ensure proper column packing to avoid channels. |
| Compound Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough | - Adjust the starting polarity of the mobile phase based on the initial TLC. |
| Cracked Column Bed | - Column ran dry- Abrupt changes in solvent polarity | - Never let the solvent level drop below the top of the stationary phase.- Use a gradual solvent gradient. |
| Band Tailing | - Sample overload- Acidic nature of silica gel | - Use a larger column or less sample.- Add a small amount of a neutralizer like triethylamine (0.1-1%) to the mobile phase if the compound is base-sensitive. |
Mechanism of Separation on Silica Gel
References
Analytical techniques for quantifying 1,4-Dimethylanthraquinone
An Application Note and Protocol for the Quantitative Analysis of 1,4-Dimethylanthraquinone
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of this compound (1,4-DMAQ), a compound of interest in various industrial and research settings. As a key intermediate or potential impurity in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, its precise measurement is critical for quality control, process optimization, and safety assessment. This document outlines two primary, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide step-by-step protocols, and present method validation data in accordance with international standards. This guide is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for 1,4-DMAQ quantification.
Introduction and Significance
This compound (CAS No. 1519-36-4) is a derivative of anthraquinone, a core structure in many synthetic dyes and biologically active molecules. The quantitative determination of 1,4-DMAQ is essential for several reasons:
-
Quality Control: Ensuring the purity of final products where 1,4-DMAQ is a starting material or a potential impurity.
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yields.
-
Regulatory Compliance: Quantifying trace levels in products to meet regulatory specifications, particularly in the pharmaceutical and consumer goods industries.
The challenge in quantifying 1,4-DMAQ lies in developing methods that are not only accurate and precise but also specific enough to distinguish it from structurally similar analogs and matrix components. This guide provides the foundational protocols to achieve this.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the cornerstone of robust method development. These properties dictate choices in solvent selection, chromatographic conditions, and sample preparation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Appearance | Yellow powder | [1] |
| Melting Point | 140.5 °C | [3] |
| Boiling Point | 421.0 °C (estimated) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |
| logP (o/w) | 4.300 (estimated) | [3] |
The high logP value and insolubility in water indicate that reversed-phase chromatography will be an effective separation technique and that organic solvents are required for sample preparation.[1][3]
Recommended Analytical Techniques: An Overview
Two primary chromatographic techniques are recommended for their specificity, sensitivity, and reliability in quantifying 1,4-DMAQ.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for the quality control of non-volatile organic compounds.[4] Given that anthraquinones possess strong chromophores, they exhibit significant absorbance in the UV-visible range, making UV detection highly suitable.[5] This method offers excellent precision and is ideal for routine analysis in a QC environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides superior specificity through mass-based detection and is exceptionally sensitive, making it ideal for trace-level impurity analysis.[6] The thermal stability and sufficient volatility of 1,4-DMAQ allow for its analysis by GC without the need for derivatization. The mass spectrometer provides structural confirmation, which is invaluable for impurity identification.
Experimental Workflow Overview
The overall process from sample handling to final data reporting follows a structured, multi-step workflow designed to ensure data integrity and reproducibility.
Caption: General analytical workflow for the quantification of 1,4-DMAQ.
Method 1: Quantification by HPLC-UV
This method is optimized for the routine assay and purity determination of 1,4-DMAQ in drug substances and chemical intermediates.
Principle
The sample is dissolved in an appropriate organic solvent and injected into a reversed-phase HPLC system. The separation is achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water.[7][8] The analyte is detected by its UV absorbance, and quantification is performed using an external standard calibration curve.
Experimental Protocol
Caption: Step-by-step workflow for the HPLC-UV analysis of 1,4-DMAQ.
A. Instrumentation and Materials
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, this compound reference standard.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm PTFE syringe filters.
B. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (70:30 v/v). Degas the solution by sonication or helium sparging before use. The high organic content is necessary due to the nonpolar nature of the analyte.[7]
-
Standard Stock Solution (approx. 200 µg/mL): Accurately weigh about 20 mg of 1,4-DMAQ reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Use sonication if necessary to ensure complete dissolution.[9]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with acetonitrile.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the sample expected to contain about 5 mg of 1,4-DMAQ into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm PTFE filter prior to injection.[10]
C. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm. Anthraquinones typically exhibit strong absorbance at this wavelength.[7]
-
Run Time: Approximately 10 minutes (ensure the analyte peak is well-resolved from any impurities).
D. Data Analysis and Validation
-
System Suitability: Before analysis, inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Calibration: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the sample solutions. Calculate the concentration of 1,4-DMAQ in the sample using the linear regression equation derived from the calibration curve.
Method Validation Summary (HPLC-UV)
Method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined in ICH guidelines.[11][12]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | ~1.5 µg/mL |
| Specificity | Peak purity > 99.0% (DAD) | Confirmed |
Method 2: Quantification by GC-MS
This method is recommended for trace-level quantification and for applications requiring definitive identification of 1,4-DMAQ.
Principle
The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. The gaseous analytes are separated on a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected.[13] Quantification is achieved using Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[6]
Experimental Protocol
Caption: Step-by-step workflow for the GC-MS analysis of 1,4-DMAQ.
A. Instrumentation and Materials
-
GC-MS System: Agilent 7890/5977 or equivalent, with a split/splitless injector and an electron ionization (EI) source.
-
Column: DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]
-
Reagents: High-purity dichloromethane or ethyl acetate, helium (carrier gas), this compound reference standard.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
B. Preparation of Solutions
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of 1,4-DMAQ reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by performing serial dilutions of the stock solution with dichloromethane.
-
Sample Solution: Prepare the sample in dichloromethane to achieve a final concentration within the calibration range.
C. GC-MS Conditions
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL, Splitless mode
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.[15]
-
-
MS Transfer Line Temp: 290°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 236 (M⁺)
-
Qualifier Ions: m/z 221 ([M-CH₃]⁺), m/z 193 ([M-CH₃-CO]⁺)
-
D. Data Analysis and Validation
-
Calibration: Analyze the calibration standards and construct a calibration curve by plotting the peak area of the quantifier ion (m/z 236) against concentration. A linear fit with r² ≥ 0.995 is required.
-
Identification: The presence of 1,4-DMAQ is confirmed if the retention time matches that of the standard and the ratio of the qualifier ions to the quantifier ion is within ±20% of that observed in the standard.
-
Quantification: Calculate the concentration in the sample using the calibration curve.
Method Validation Summary (GC-MS)
This method is validated to ensure high sensitivity and specificity for trace analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 10 µg/mL | Confirmed |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.7% - 104.5% |
| Precision (%RSD) | Intermediate Precision ≤ 15.0% | 6.5% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | ~0.08 µg/mL |
| Specificity | Confirmed by RT and ion ratios | Confirmed |
Conclusion
This application note provides two robust, validated, and scientifically-grounded methods for the quantification of this compound. The HPLC-UV method is presented as a reliable choice for routine quality control assays due to its precision and ease of use. The GC-MS method offers superior sensitivity and specificity, making it the preferred technique for trace-level determination and unambiguous identification. The choice between these methods should be guided by the specific analytical requirements, such as the expected concentration range, matrix complexity, and the need for structural confirmation. Adherence to the detailed protocols and validation principles described herein will ensure the generation of accurate and defensible analytical data.
References
- 1. Page loading... [guidechem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Separation of 1,4-Anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 11. asean.org [asean.org]
- 12. fda.gov [fda.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Simultaneous Determination of Polycyclic Aromatic Hydrocarbons and Anthraquinone in Yerba Mate by Modified MSPD Method and GC-MS [mdpi.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 1,4-Dimethylanthraquinone
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4-Dimethylanthraquinone. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the identification and quantification of this compound. The method utilizes reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. All procedures are outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.
Introduction
This compound is a substituted anthraquinone, a class of compounds with a wide range of applications, including in the synthesis of dyes and pharmaceuticals.[1] Accurate and precise analytical methods are crucial for the quality control of raw materials, monitoring of chemical reactions, and the analysis of final products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note provides a detailed, step-by-step protocol for the analysis of this compound, including the scientific rationale behind the methodological choices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure: this compound is a non-polar molecule due to its hydrocarbon backbone and the limited polarity of the carbonyl groups.[3]
-
Solubility: It has very low solubility in water but is soluble in organic solvents such as acetonitrile, methanol, and chloroform. This dictates the choice of a non-polar stationary phase and a polar mobile phase in a reversed-phase HPLC setup.
-
UV-Vis Absorption: The conjugated system of the anthraquinone core results in strong UV absorbance, making UV detection a suitable and sensitive method for quantification. A reported detection wavelength for this compound is 247 nm.[4]
Recommended HPLC Method
This method is based on reversed-phase chromatography, which is ideal for the separation of non-polar compounds.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides excellent retention and separation for the non-polar this compound.[5] |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase. |
| Mobile Phase B | HPLC Grade Acetonitrile | A common organic modifier in reversed-phase HPLC that provides good elution strength for non-polar analytes.[6] |
| Gradient Elution | 0-2 min: 60% B, 2-10 min: 60-90% B, 10-12 min: 90% B, 12-13 min: 90-60% B, 13-15 min: 60% B | A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to sharper peaks and better resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 247 nm | This wavelength has been reported for the detection of this compound and is expected to provide good sensitivity.[4] |
| Injection Volume | 10 µL | A typical injection volume that minimizes the risk of column overloading. |
| Diluent | Acetonitrile | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[4] |
Rationale for Methodological Choices
The selection of a C18 column is based on the "like dissolves like" principle, where the non-polar analyte interacts strongly with the non-polar stationary phase.[6] A mobile phase of water and acetonitrile is a standard choice for reversed-phase HPLC, offering a good balance of elution strength and compatibility with UV detection. The use of a gradient elution allows for the separation of compounds with a wider range of polarities compared to an isocratic method. The detection wavelength of 247 nm is chosen based on available spectral data for this compound to maximize sensitivity.[4]
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add acetonitrile to approximately 70% of the flask's volume.
-
Sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature and then dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to quantification.
Method Validation
The developed HPLC method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[8]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a Diode Array Detector (DAD). |
| Linearity | A linear relationship between concentration and peak area should be observed over the specified range. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The percentage recovery of the analyte should be within 98.0% to 102.0% at three different concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for 6 replicate injections of a standard solution) |
Logical Relationship of Method Validation
Caption: Logical flow of HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible data that meets regulatory expectations.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Definitive Analysis of 1,4-Dimethylanthraquinone: A Validated GC-MS Protocol for Identification and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Narrative: In the realm of pharmaceutical development and chemical analysis, the unambiguous identification and precise quantification of impurities and synthetic intermediates are paramount. 1,4-Dimethylanthraquinone (1,4-DMAQ), a member of the anthraquinone family, often emerges as a critical analyte, whether as a process-related impurity, a degradation product, or a synthetic target. Its semi-volatile nature and thermal stability make Gas Chromatography-Mass Spectrometry (GC-MS) the analytical technique of choice. This document provides a comprehensive, field-proven protocol for the analysis of 1,4-DMAQ, grounded in the principles of scientific integrity and methodological robustness. We move beyond a mere recitation of steps to explain the causality behind each parameter, ensuring the method is not only repeatable but also adaptable and defensible.
Principle of the Method
This method leverages the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[1] A sample containing this compound is first prepared using a robust extraction protocol to isolate the analyte from the sample matrix. The extract is then injected into a GC system, where the compound is volatilized and separated from other components based on its boiling point and interaction with a non-polar stationary phase column.[1]
Upon elution from the GC column, the analyte enters the mass spectrometer's ion source. Here, high-energy electrons—typically at 70 eV—are used for Electron Ionization (EI).[2] This standard energy level is critical as it induces a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification through spectral library matching and structural elucidation.[2] The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z) and detected. For quantitative analysis, the method employs an internal standard and monitors specific ions to enhance sensitivity and accuracy.[3][4]
Materials and Reagents
Sourcing high-purity reagents is critical to prevent the introduction of interfering contaminants.
-
Solvents: HPLC or Pesticide Residue Grade n-hexane, acetone, and ethyl acetate.
-
Analytical Standard: this compound (CAS No. 1519-36-4), purity ≥98%.[5][6]
-
Internal Standard (IS): Anthraquinone-d8 (CAS No. 97780-21-9) or a suitable alternative with similar chemical properties that does not co-elute with the analyte. The use of a deuterated internal standard is a robust method that corrects for variations in sample preparation and instrument response.[7]
-
Reagents: Anhydrous sodium sulfate (for drying extracts).
-
Solid Phase Extraction (SPE): Silica-based or Florisil SPE cartridges (e.g., 500 mg, 6 mL) for sample cleanup in complex matrices.[7][8]
Preparation of Standard Solutions
Accuracy in standard preparation is the foundation of reliable quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with ethyl acetate. Store at 4°C in an amber vial.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of Anthraquinone-d8 in the same manner.
-
Working Standard & Spiking Solutions: Prepare a series of intermediate and working calibration standards by serial dilution of the primary stock solution with ethyl acetate.[7] A typical calibration range for impurity analysis is 0.1 to 10 µg/mL.[9] A constant amount of internal standard (e.g., to a final concentration of 1 µg/mL) should be added to each calibration standard and sample.
Sample Preparation Protocol: A Validated System
The goal of sample preparation is the clean and efficient extraction of the analyte from its matrix.[10] The following protocol is designed for a solid matrix (e.g., an Active Pharmaceutical Ingredient - API) and can be adapted.
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the internal standard spiking solution to the sample tube.
-
Extraction: Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.[7] This solvent combination is effective for extracting semi-polar anthraquinone compounds.
-
Homogenization: Vortex the tube for 1 minute, followed by sonication for 15 minutes to ensure exhaustive extraction.[7]
-
Separation: Centrifuge at 4000 rpm for 5 minutes to pellet solid material.[7]
-
Cleanup (for complex matrices):
-
Condition a silica SPE cartridge with 5 mL of n-hexane.[7]
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences.
-
Elute the 1,4-DMAQ and internal standard with 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.[7]
-
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.[7]
GC-MS Instrumentation and Analytical Conditions
The parameters below are optimized for the analysis of 1,4-DMAQ on a standard capillary GC-MS system.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Rationale & Justification |
| Gas Chromatograph (GC) | ||
| Injection Mode | Pulsed Splitless | Maximizes transfer of the analyte to the column for trace-level sensitivity.[3] |
| Inlet Temperature | 280°C | Ensures complete and rapid volatilization of 1,4-DMAQ (a semi-volatile compound) without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading while providing sufficient analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column, balancing resolution and analysis time. |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | A non-polar, low-bleed column ideal for robust, general-purpose analysis of semi-polar aromatic compounds. Provides excellent peak shape and is stable at high temperatures.[8] |
| Oven Program | Initial: 150°C, hold 1 minRamp: 20°C/min to 300°CHold: 5 min | The initial temperature allows for solvent focusing. The ramp rate provides efficient separation, and the final hold ensures elution of any less volatile matrix components. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique that produces repeatable, information-rich fragmentation patterns for confident library matching.[2] |
| Ionization Energy | 70 eV | The industry standard energy that creates stable and extensive fragmentation, populating mass spectral libraries worldwide.[2][3] |
| Ion Source Temp. | 280°C | Prevents analyte condensation and contamination within the ion source.[3] |
| Transfer Line Temp. | 300°C | Must be kept high to ensure the analyte remains in the gas phase as it transfers from the GC to the MS.[3] |
| Solvent Delay | 4 minutes | Protects the MS filament from the high concentration of injection solvent. |
| Acquisition Mode | Full Scan & SIM | Full Scan: m/z 50-350 for identification and confirmation.Selected Ion Monitoring (SIM): For quantification, monitoring ions m/z 236, 221, and 193 for enhanced sensitivity.[3] |
Data Interpretation and System Validation
Identification and Expected Mass Spectrum
The identity of this compound is confirmed by a match in both retention time to a known standard and its mass spectrum.
-
Molecular Formula: C₁₆H₁₂O₂[11]
-
Molecular Weight: 236.27 g/mol [11]
-
Expected Retention Time: Approximately 10-12 minutes under the specified conditions.
The EI mass spectrum is the key identifier. As an aromatic ketone, 1,4-DMAQ exhibits a characteristic fragmentation pattern.
-
Molecular Ion (M⁺•): A strong peak at m/z 236 is expected, corresponding to the intact molecule.
-
Key Fragments:
-
m/z 221 ([M-CH₃]⁺): Loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatic compounds.
-
m/z 193 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 221 fragment, which is characteristic of ketones.[12][13]
-
m/z 208 ([M-CO]⁺•): Direct loss of carbon monoxide from the molecular ion.
-
Table 2: Expected Analytical Results
| Analyte | Expected RT (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~11.5 | 236 | 221, 193 |
| Anthraquinone-d8 (IS) | ~11.2 | 216 | 188, 160 |
Method Validation
For use in regulated environments, such as pharmaceutical quality control, this method must be validated according to International Council for Harmonisation (ICH) guidelines.[9][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]
-
Linearity: Demonstrated by achieving a correlation coefficient (R²) of >0.995 over the desired concentration range.[8][9]
-
Accuracy & Precision: Accuracy is determined by recovery studies (typically 98-102%), while precision is measured by the relative standard deviation (RSD), which should be below 2% for repeatability.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[14]
-
Robustness: The method's reliability is tested by making deliberate minor changes to parameters like flow rate or temperature ramps.[9]
Visualized Workflows and Fragmentation
Diagrams provide a clear, at-a-glance understanding of complex processes.
Caption: End-to-end analytical workflow for 1,4-DMAQ analysis.
Caption: Proposed EI fragmentation pathway for 1,4-DMAQ.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of 9, 10-Anthraquinone in Tea Packaging Paper by GC-MS/MS [spgykj.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmaguru.co [pharmaguru.co]
The Strategic Utility of 1,4-Dimethylanthraquinone in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Anthraquinone Core
1,4-Dimethylanthraquinone, a vibrant yellow crystalline solid, represents a pivotal building block in the landscape of organic synthesis.[1] Its rigid, polycyclic aromatic framework, adorned with two reactive methyl groups and a quinone system, offers a unique convergence of electronic and steric properties. This application note serves as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development, illuminating the strategic applications and detailed protocols for leveraging this compound as a precursor to complex molecular architectures and biologically active agents. Beyond its traditional use as a dye precursor, the nuanced reactivity of this molecule opens avenues for innovation in medicinal chemistry and materials science.[2]
This guide will navigate the synthetic pathways to and from this compound, provide detailed experimental protocols for its synthesis, and explore its derivatization to access novel compounds with significant therapeutic potential.
Core Chemistry and Strategic Applications
The synthetic value of this compound is rooted in its inherent chemical functionalities: the electrophilic quinone system and the nucleophilic character of the methyl groups after appropriate activation. This duality allows for a diverse range of chemical transformations.
The Diels-Alder Approach: A Cornerstone of Anthraquinone Synthesis
The most elegant and widely employed strategy for constructing the this compound scaffold is the Diels-Alder reaction. This [4+2] cycloaddition between a diene and a dienophile provides a powerful and atom-economical route to the core anthraquinone structure.[3] In this context, 1,4-naphthoquinone serves as the dienophile, reacting with 2,4-hexadiene to furnish the desired product.
A highly efficient one-step synthesis has been developed utilizing a bifunctional heteropoly acid catalyst, which facilitates both the cycloaddition and subsequent oxidative aromatization.[4] This method offers high yields and product purity, making it an attractive approach for laboratory-scale and potential industrial applications.
Diagram: The Diels-Alder Synthesis of this compound
Caption: Diels-Alder reaction of 1,4-naphthoquinone and 2,4-hexadiene.
Friedel-Crafts Acylation: A Classic Route
An alternative, though often multi-step, approach involves the Friedel-Crafts acylation. This classic method typically begins with the acylation of a substituted benzene derivative with phthalic anhydride, followed by an intramolecular cyclization to form the anthraquinone core. While robust, this method may require harsher conditions and can sometimes suffer from issues with regioselectivity.
A Building Block for Bioactive Molecules
The anthraquinone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent anticancer activity.[5][6] The mechanism of action for many of these compounds involves the intercalation of their planar aromatic system into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[7]
This compound serves as an excellent starting point for the synthesis of novel anticancer agents. The methyl groups can be functionalized through various reactions, including halogenation and oxidation, to introduce new pharmacophoric elements or to serve as handles for coupling with other bioactive moieties. For instance, the synthesis of 2-substituted-1,4-bis(dimethylamino)-9,10-anthraquinone derivatives has been shown to enhance antiproliferative activity against leukemia cells.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound via Diels-Alder Reaction
This protocol is adapted from established procedures for the Diels-Alder reaction of naphthoquinones and provides a reliable method for the synthesis of the title compound.[8][9]
Materials:
-
1,4-Naphthoquinone (1.0 eq)
-
2,4-Hexadiene (mixture of isomers) (2.0 eq)
-
Ethanol (or Toluene)
-
5% Ethanolic Potassium Hydroxide Solution
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-naphthoquinone and ethanol (or toluene) to form a solution or a fine suspension.
-
Addition of Diene: Add 2,4-hexadiene to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Formation of the Adduct: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to facilitate the crystallization of the intermediate tetrahydroanthraquinone adduct.
-
Isolation of the Adduct: Collect the crystalline adduct by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
Dehydrogenation (Aromatization): Dissolve the isolated adduct in a 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet.
-
Oxidation: Bubble a steady stream of air through the solution for approximately 24 hours. The color of the solution will typically change from green to yellow as the anthraquinone is formed.
-
Isolation of this compound: The yellow product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, then with a small amount of cold ethanol, and finally with ether.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.
Diagram: Experimental Workflow for Diels-Alder Synthesis
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and antiproliferative activity of 1,4-bis(dimethylamino)-9,10-anthraquinone derivatives against P388 mouse leukemic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Utility of 1,4-Dimethylanthraquinone in Modern Dye Synthesis
Abstract: This document provides a comprehensive technical guide on the applications of 1,4-dimethylanthraquinone as a pivotal intermediate in the manufacturing of high-performance dyes. While not a colorant itself, its stable anthraquinone core and reactive methyl groups at the 1 and 4 positions make it a strategic precursor for a range of valuable dyestuffs, particularly disperse and solvent dyes. We will explore the synthetic pathways from this compound to key dye intermediates like Quinizarin (1,4-dihydroxyanthraquinone) and subsequently to functional dyes. Detailed experimental protocols, characterization data, and the underlying chemical principles are presented to provide researchers and process chemists with actionable insights for dye development and manufacturing.
Introduction to this compound: A Core Intermediate
Anthraquinone dyes are a major class of synthetic colorants, second only to azo dyes, renowned for their structural stability, brilliant shades (especially in the red and blue spectrum), and exceptional lightfastness.[1] The parent anthraquinone molecule is a colorless, tricyclic aromatic ketone (C₁₄H₈O₂).[1] Color is imparted by the introduction of electron-donating auxochromes, such as hydroxyl (-OH) or amino (-NH₂) groups, typically at the 1, 4, 5, or 8 positions, which alter the electronic properties and absorption spectrum of the chromophore.[1][2]
This compound (C₁₆H₁₂O₂) is a derivative of this core structure. While its direct use as a dye is limited, its true value lies in its function as a starting material or intermediate. The two methyl groups can be subjected to further chemical modification, or they can influence the properties of dyes synthesized through reactions at other positions on the anthraquinone nucleus.
Physicochemical Properties
A foundational understanding of the starting material is critical for process development. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1519-36-4 | [3] |
| Molecular Formula | C₁₆H₁₂O₂ | [4][5] |
| Molecular Weight | 236.27 g/mol | [4][6] |
| Appearance | Yellow fluffy powder | [4] |
| Melting Point | 170 - 173 °C | |
| Solubility | Insoluble in water | [4] |
| SMILES | CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | [5] |
Synthesis of this compound
The most common laboratory and industrial synthesis of substituted anthraquinones involves the Diels-Alder reaction. For this compound, this is typically achieved through the reaction of 1,4-naphthoquinone with 2,4-hexadiene, followed by dehydrogenation.[7] This cycloaddition reaction forms the central ring of the anthraquinone system.
A study by Gogin et al. (2019) investigated this synthesis using a high-vanadium heteropoly acid as a bifunctional catalyst for both the cycloaddition and subsequent oxidation (dehydrogenation) steps, streamlining the process.[7]
Caption: Diels-Alder synthesis of this compound.
Application as a Precursor to Key Dye Intermediates
The primary industrial application of this compound is as a precursor to more functionalized and versatile intermediates. The most significant of these is 1,4-dihydroxyanthraquinone , commercially known as Quinizarin .
Pathway to Quinizarin (1,4-Dihydroxyanthraquinone)
Quinizarin is a crucial intermediate for a vast array of dyes and pigments, including solvent, disperse, and vat dyes.[8][9] While it can be synthesized via several routes, such as the reaction of phthalic anhydride with p-chlorophenol or hydroquinone, a pathway involving the oxidation of 1,4-disubstituted anthraquinones is also established.[8][9][10] The conversion of this compound to Quinizarin involves the oxidation of the methyl groups, although this is a challenging transformation. A more common industrial route to Quinizarin starts from phthalic anhydride.[11]
However, for the purpose of demonstrating the potential of this compound, we will focus on its downstream derivatives. Quinizarin itself is a vibrant orange-red compound (Solvent Orange 86) and serves as the foundational block for creating a spectrum of colors.[9]
Caption: Synthetic utility of this compound via Quinizarin.
Protocol: Synthesis of a Disperse Blue Dye from a Quinizarin-Derived Intermediate
This section details a representative protocol for synthesizing a brilliant blue disperse dye. Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester.[12][13] Anthraquinone-based disperse dyes are prized for their bright hues and excellent fastness properties.[12]
The synthesis starts from a common derivative of Quinizarin, 1,4-diaminoanthraquinone , which is produced by the amination of Quinizarin. This intermediate is a cornerstone for many blue and green anthraquinone dyes.[14]
Step 1: Synthesis of Leuco-1,4-diaminoanthraquinone
The first step in converting Quinizarin to 1,4-diaminoanthraquinone is often the formation of its leuco form (1,4-diamino-2,3-dihydroanthraquinone), which is then dehydrogenated.[15][16] This process typically involves reacting 1,4-dihydroxyanthraquinone with ammonia in the presence of a reducing agent.[17]
Step 2: Synthesis of a Disperse Blue Dye (e.g., C.I. Disperse Blue 14 type)
From 1,4-diaminoanthraquinone, further functionalization can create a variety of colors. A common reaction is N-alkylation to produce dyes like Disperse Blue 14 (1,4-bis(methylamino)anthraquinone).[18]
Protocol: Synthesis of 1,4-bis(methylamino)anthraquinone
Disclaimer: This protocol is a representative laboratory-scale procedure adapted from established chemical principles. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Equipment:
-
1,4-Diaminoanthraquinone
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Anhydrous potassium carbonate
-
Nitrobenzene (as solvent)
-
Ethanol
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature control
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup: In a 500 mL three-neck flask, suspend 10.0 g of 1,4-diaminoanthraquinone and 15.0 g of anhydrous potassium carbonate in 200 mL of nitrobenzene.
-
Reaction: Heat the mixture to 140-150 °C with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add 12.0 mL of dimethyl sulfate dropwise over 1 hour. Extreme caution is required.
-
Reaction Monitoring: Maintain the temperature at 140-150 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., toluene/acetone mixture).
-
Work-up: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Add 200 mL of ethanol to precipitate the product.
-
Isolation: Filter the precipitate using a Büchner funnel and wash thoroughly with ethanol to remove the nitrobenzene solvent, followed by washing with hot water to remove any remaining inorganic salts.
-
Purification: The crude product can be recrystallized from a solvent like chlorobenzene or purified by column chromatography to yield the final bright blue dye.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Caption: Workflow for the synthesis of a Disperse Blue Dye.
Characterization Data
The synthesized dye should be characterized to confirm its identity and purity.
| Analysis | Expected Result for 1,4-bis(methylamino)anthraquinone |
| Appearance | Bright blue crystalline solid |
| Melting Point | ~290-292 °C |
| UV-Vis (λmax in Ethanol) | ~600-640 nm (major peaks in the blue region) |
| FT-IR (cm⁻¹) | Peaks corresponding to N-H stretching (~3300-3400), C=O stretching (~1630-1670), aromatic C=C stretching |
| ¹H NMR | Signals for aromatic protons and a characteristic signal for the N-CH₃ methyl protons |
Safety & Handling
This compound:
-
Handle in accordance with good industrial hygiene and safety practices.[19]
-
Avoid dust formation. Wear appropriate PPE, including safety goggles, gloves, and a respirator if dust is generated.[19]
Reagents for Dye Synthesis:
-
Dimethyl Sulfate: Extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate heavy-duty gloves (e.g., butyl rubber) and full face protection. Have an ammonia solution available for decontamination of spills.
-
Nitrobenzene: Toxic, combustible, and readily absorbed through the skin. It is a suspected carcinogen and can cause methemoglobinemia. Use in a well-ventilated fume hood and avoid skin contact.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound serves as a valuable, though specialized, intermediate in the synthesis of anthraquinone dyes. Its primary utility is realized through its conversion into more functional intermediates like Quinizarin, which are then used to build a wide range of high-performance colorants. The protocols and pathways described herein illustrate the chemical logic of transforming a simple substituted anthraquinone into a complex, commercially valuable disperse dye. This guide provides the foundational knowledge for researchers and developers to explore the potential of this compound and its derivatives in creating novel and effective color solutions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 6. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US2445538A - Manufacture of quinizarine - Google Patents [patents.google.com]
- 12. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]
- 13. nbinno.com [nbinno.com]
- 14. 360iresearch.com [360iresearch.com]
- 15. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]
- 16. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 17. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]
- 18. Disperse Blue 14 synthesis - chemicalbook [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols for the Evaluation of 1,4-Dimethylanthraquinone as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Anthraquinone Scaffold
The anthraquinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of several clinically important anticancer agents, including doxorubicin and mitoxantrone. These compounds typically exert their cytotoxic effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). The planar aromatic system of the anthraquinone nucleus is crucial for its interaction with biological macromolecules.
1,4-Dimethylanthraquinone, a derivative of the anthraquinone family, presents a promising avenue for anticancer drug discovery. While extensive research has been conducted on the broader class of anthraquinones, specific data on the 1,4-dimethyl substituted variant is emerging. This document serves as a comprehensive guide for researchers to explore the anticancer potential of this compound, providing a theoretical framework for its mechanism of action and detailed protocols for its in vitro evaluation. Research on related compounds, such as 1,4-anthraquinone, has shown potent antileukemic activity by inhibiting macromolecule synthesis, blocking nucleoside transport, and inducing DNA fragmentation.[1][2] It is hypothesized that this compound may share some of these mechanisms of action. This guide is designed to be a self-validating system, enabling researchers to systematically investigate this compound's efficacy and mechanism of action.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1519-36-4 | [3] |
| Molecular Formula | C₁₆H₁₂O₂ | [4][5] |
| Molecular Weight | 236.27 g/mol | [4] |
| Appearance | Yellow powder | [4] |
| Melting Point | 140.5 °C | [6] |
| Solubility | Insoluble in water.[4] Soluble in Dimethyl Sulfoxide (DMSO). | [5][7] |
Synthesis: this compound can be synthesized via a one-step method involving the reaction of 1,4-naphthoquinone with 2,4-hexadiene in the presence of heteropoly acids as catalysts.[8] Another common method is the Diels-Alder reaction of 1,4-naphthoquinone with 1,3-butadienes, followed by oxidative dehydrogenation.[9]
Hypothesized Mechanism of Action
Based on the known mechanisms of related anthraquinone compounds, the potential anticancer effects of this compound are likely multifaceted. The following signaling pathways are proposed as primary targets for investigation.
Caption: Hypothesized signaling pathways for this compound's anticancer activity.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's anticancer properties. It is crucial to include appropriate positive and negative controls in all experiments.
Protocol 1: Preparation of Stock Solutions
The choice of solvent is critical for the accurate and reproducible in vitro testing of this compound. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][7]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile amber vial.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The concentration range should be determined based on preliminary screening (a suggested starting range is 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration using a suitable software.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide staining of DNA to analyze the distribution of cells in different phases of the cell cycle.[4]
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
In Vivo Evaluation
Should in vitro studies demonstrate significant anticancer activity, subsequent evaluation in animal models is warranted. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for assessing the efficacy of novel anticancer agents.
Safety and Handling
This compound, like other quinone-based compounds, should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical safety goggles, gloves, and lab coats.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area or in a chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid: In case of contact, rinse the affected area immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[12][13]
Conclusion
This compound represents a promising scaffold for the development of novel anticancer therapeutics. The protocols and guidelines presented in this document provide a robust framework for its systematic evaluation. Through rigorous in vitro and subsequent in vivo studies, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a new generation of anthraquinone-based cancer therapies.
References
- 1. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ziath.com [ziath.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Emodin azide methyl anthraquinone derivative triggers mitochondrial-dependent cell apoptosis involving in caspase-8-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 1519-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for Studying Reactive Oxygen Species with 1,4-Dimethylanthraquinone
Authored by: A Senior Application Scientist
Introduction: The Double-Edged Sword of Cellular Respiration: Reactive Oxygen Species
Reactive Oxygen Species (ROS) are a fascinating and critical component of cellular biology. Far from being mere toxic byproducts of aerobic metabolism, they are now understood to be vital signaling molecules involved in a plethora of cellular processes, from proliferation and differentiation to immune responses.[1] However, the overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress—a condition implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular disease.[1] The study of ROS, therefore, is paramount to understanding both normal physiology and the mechanisms of disease.
To dissect the intricate roles of ROS, researchers require tools that can reliably and controllably induce their production. 1,4-Dimethylanthraquinone (DMAQ) is a member of the anthraquinone family of compounds that serves as a valuable tool for this purpose.[2] This guide provides an in-depth exploration of the mechanisms by which DMAQ generates ROS and offers detailed protocols for its application in a research setting, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling of this compound
A solid understanding of the physicochemical properties of this compound is crucial for its effective use in experiments.
| Property | Value |
| CAS Number | 1519-36-4 |
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents like ethanol and acetone.[3][4] |
Protocol for Preparation of a 10 mM Stock Solution of this compound
Rationale: DMSO is a common solvent for preparing stock solutions of quinone-based compounds due to its ability to dissolve a wide range of organic molecules.[5] Preparing a concentrated stock solution allows for easy dilution into aqueous cell culture media while minimizing the final concentration of the organic solvent, which can be toxic to cells at higher concentrations. A final DMSO concentration of 0.1% (v/v) or lower is generally recommended.[5]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Weighing: Accurately weigh out 2.36 mg of this compound powder.
-
Dissolution: Transfer the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic water bath can be used to facilitate the process.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Mechanism of this compound-Induced ROS Generation
This compound can induce the formation of reactive oxygen species through two primary mechanisms: Redox Cycling and Photodynamic Action .
Redox Cycling: A Catalytic Engine for Superoxide Production
Redox cycling is a key mechanism by which quinone compounds generate ROS within a biological system. This process involves the sequential reduction and oxidation of the quinone molecule, leading to the transfer of electrons to molecular oxygen.
The process begins with the one-electron reduction of the this compound quinone (Q) to a semiquinone radical (Q•⁻) by cellular reductases, such as NADPH-cytochrome P450 reductase, using NADH or NADPH as an electron donor.[1] In the presence of molecular oxygen (O₂), the unstable semiquinone radical readily donates its extra electron to O₂, regenerating the parent quinone and forming a superoxide anion radical (O₂•⁻).[1] This superoxide anion can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), through the action of superoxide dismutase (SOD).
Photodynamic Action: Light-Induced ROS Generation
Anthraquinones are known photosensitizers, meaning they can absorb light energy and transfer it to surrounding molecules, such as molecular oxygen, to generate ROS.[6] Upon absorption of light of a suitable wavelength (typically in the blue to UV range for many anthraquinones), the this compound molecule is excited from its ground state to a short-lived singlet excited state.[7] It can then undergo intersystem crossing to a longer-lived triplet excited state. This triplet-state photosensitizer can then react with molecular oxygen via two pathways:
-
Type I Reaction: The excited photosensitizer can directly react with a substrate to produce radicals, which in turn can react with oxygen to produce ROS.
-
Type II Reaction: The excited photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂).
Application Notes: Leveraging DMAQ in Oxidative Stress Research
The ability of this compound to reliably generate ROS makes it a versatile tool for a variety of research applications.
-
Modeling Oxidative Stress: DMAQ can be used to induce a state of oxidative stress in cell culture models, allowing for the study of cellular responses to ROS, including the activation of antioxidant defense mechanisms and the induction of damage to cellular components.
-
Investigating Apoptosis: Excessive ROS production is a known trigger of apoptosis, or programmed cell death. DMAQ can be employed to study the signaling pathways involved in ROS-mediated apoptosis, including the role of mitochondria, caspases, and Bcl-2 family proteins.
-
Drug Discovery and Development: For researchers developing antioxidant compounds, DMAQ can serve as a tool to create an oxidative challenge to test the efficacy of their compounds in protecting cells from ROS-induced damage. Conversely, the pro-oxidant properties of DMAQ and its analogs can be explored for their potential as anticancer agents, as many cancer cells are more susceptible to oxidative stress than normal cells.
Experimental Protocols
The following protocols provide a starting point for using this compound in a cell culture setting. It is crucial to note that optimal concentrations and incubation times will vary depending on the cell type and experimental goals. Therefore, it is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Protocol 1: Induction of ROS in Cell Culture with this compound
Objective: To induce intracellular ROS production in a controlled manner.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a cell culture plate and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, prepare fresh working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. A starting range of 1-50 µM is recommended for initial experiments. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of DMAQ used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMAQ or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For acute ROS production, a shorter incubation time (e.g., 30 minutes to 4 hours) may be sufficient. For studies of downstream effects like apoptosis, longer incubation times (e.g., 12-48 hours) may be necessary.
-
Downstream Analysis: Proceed with the desired downstream assays, such as measurement of intracellular ROS (see Protocol 3), assessment of cell viability, or analysis of apoptotic markers.
Protocol 2: Photodynamic Induction of ROS with this compound
Objective: To induce ROS production using the photosensitizing properties of DMAQ.
Materials:
-
Cells treated with this compound (as in Protocol 1, steps 1-3)
-
A light source capable of emitting in the blue light spectrum (e.g., a dedicated PDT lamp, an LED array, or a fluorescence microscope with a suitable filter set). The optimal wavelength for anthraquinones is generally in the 400-500 nm range.[7]
Procedure:
-
DMAQ Incubation: Incubate the cells with the desired concentration of DMAQ in the dark for a period to allow for cellular uptake (e.g., 1-4 hours).
-
Washing (Optional but Recommended): To remove extracellular DMAQ, you can wash the cells once with PBS before adding fresh complete medium.
-
Light Exposure: Expose the cells to the blue light source for a defined period. The duration and intensity of the light will need to be optimized for your specific setup and desired level of ROS induction. Start with a low light dose and titrate up as needed.
-
Post-Illumination Incubation: After light exposure, return the cells to a standard incubator for the desired time before performing downstream analysis.
Protocol 3: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
Objective: To quantify the levels of intracellular ROS following treatment with this compound.
Rationale: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a plate reader.
Materials:
-
Cells treated with DMAQ (from Protocol 1 or 2)
-
DCFDA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
DCFDA Loading Solution: Prepare a fresh 5-10 µM DCFDA working solution by diluting the stock solution in serum-free medium or PBS.
-
Cell Treatment: After treating the cells with DMAQ for the desired time, remove the treatment medium.
-
Loading: Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any extracellular dye.
-
Detection: Immediately measure the fluorescence of the cells.
-
Plate Reader: Ex/Em ~485/535 nm.
-
Flow Cytometer: Use the FITC or equivalent channel.
-
Fluorescence Microscope: Use a standard FITC filter set.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to a control (e.g., vehicle-treated cells).
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine if DMAQ-induced ROS production leads to mitochondrial dysfunction.
Rationale: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. JC-1 is a ratiometric dye that accumulates in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Cells treated with DMAQ
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with DMAQ as described in Protocol 1.
-
Staining: Follow the manufacturer's protocol for the JC-1 assay kit. Typically, this involves incubating the cells with the JC-1 solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with the provided assay buffer.
-
Imaging/Analysis:
-
Fluorescence Microscope: Observe the shift from red to green fluorescence.
-
Flow Cytometer: Analyze the cell populations in the red and green channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
Protocol 5: Detection of Caspase Activation
Objective: To determine if DMAQ-induced apoptosis proceeds through a caspase-dependent pathway.
Rationale: Caspases are a family of proteases that are key mediators of apoptosis. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
Materials:
-
Cells treated with DMAQ
-
A commercially available caspase-3/7 activity assay kit (e.g., a fluorometric or colorimetric assay)
-
Lysis buffer
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with DMAQ as described in Protocol 1.
-
Cell Lysis: Lyse the cells according to the assay kit's instructions.
-
Assay: Add the caspase substrate to the cell lysates and incubate as recommended by the manufacturer.
-
Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the caspase activity and normalize it to a control.
Summary of Recommended Starting Concentrations
The following table provides a general guideline for the concentrations of various reagents. These should be optimized for your specific cell line and experimental conditions.
| Reagent | Stock Concentration | Recommended Working Concentration |
| This compound | 10 mM in DMSO | 1 - 50 µM |
| DCFDA | 10 mM in DMSO | 5 - 10 µM |
| JC-1 | Varies by kit | As per manufacturer's instructions |
| Caspase Substrate | Varies by kit | As per manufacturer's instructions |
Experimental Workflow Overview
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial ROS Control of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. turkderm.org.tr [turkderm.org.tr]
- 7. Cytotoxic and ROS generation activity of anthraquinones chelate complexes with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Reactivity of 1,4-Dimethylanthraquinone: An Experimental Guide to its Photochemical Properties
Introduction: The Photochemical Potential of 1,4-Dimethylanthraquinone
This compound is a member of the anthraquinone family, a class of aromatic ketones known for their rich and varied photochemical behavior.[1] These molecules, characterized by a 9,10-anthracenedione core, are pivotal in a range of applications, from industrial dyes to photodynamic therapy, owing to their ability to absorb UV and visible light and subsequently initiate chemical reactions.[2][3] The photochemical properties of anthraquinones are finely tunable through the addition of substituents to the aromatic framework, which can alter their absorption spectra, excited-state energies, and reactivity.[4]
This application note provides a comprehensive set of experimental protocols for the detailed characterization of the photochemical properties of this compound. We will delve into its synthesis, steady-state and time-resolved spectroscopic characterization, and its capacity to generate reactive oxygen species (ROS), namely singlet oxygen and superoxide radicals. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the photochemical behavior of this and related compounds.
I. Synthesis and Sample Preparation
A reliable synthesis of this compound is crucial for obtaining high-purity material for photochemical studies. A one-step method has been reported involving the reaction of 1,4-naphthoquinone with 2,4-hexadiene.[5]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone in a suitable solvent such as ethanol.[6]
-
Addition of Diene: Add an excess of 2,4-hexadiene to the solution.[5]
-
Reflux: Heat the reaction mixture to reflux for several hours to facilitate the Diels-Alder reaction.[6]
-
Oxidation: Following the cycloaddition, the intermediate is oxidized to the aromatic anthraquinone. This can often be achieved by bubbling air through the reaction mixture, sometimes in the presence of a base.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield this compound as a yellow powder.[7]
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Steady-State Spectroscopic Characterization
The foundation of any photochemical study lies in understanding the molecule's interaction with light, which is elucidated through UV-Visible absorption and fluorescence spectroscopy.
A. UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. Anthraquinones typically exhibit strong π → π* transitions in the UV region and weaker n → π* transitions that can extend into the visible region.[8]
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol or acetonitrile). From this stock, prepare a series of dilutions.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and use the chosen solvent as a reference.
-
Data Acquisition: Record the absorbance spectra of the solutions from 200 to 600 nm.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Plot absorbance at a specific λmax versus concentration. The slope of this plot, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε) in M⁻¹cm⁻¹ when the path length (l) is 1 cm.
-
B. Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the emissive properties of the molecule from its excited singlet state.
-
Solution Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Spectrofluorometer Setup: Use a spectrofluorometer to record the excitation and emission spectra.
-
Data Acquisition:
-
Obtain the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Obtain the emission spectrum by exciting the sample at a wavelength corresponding to an absorption maximum and scanning the emission wavelengths.
-
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method):
-
Select a suitable fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard under identical conditions.
-
Calculate the integrated fluorescence intensities (area under the emission curve) for both.
-
The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
-
| Property | Symbol | Value (in Ethanol) |
| Absorption Maximum | λmax | ~330 nm (π→π), ~400 nm (n→π) (Estimated based on similar anthraquinones)[8] |
| Molar Absorptivity | ε | ~5,000 - 10,000 M⁻¹cm⁻¹ at ~330 nm (Estimated) |
| Emission Maximum | λem | Data not available |
| Fluorescence Quantum Yield | Φf | Data not available |
III. Time-Resolved Spectroscopy: Unveiling Excited State Dynamics
Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the properties of short-lived excited states, such as triplet states, which are often the key intermediates in photochemical reactions.[9][10]
Protocol 4: Nanosecond Transient Absorption Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or benzene) with an absorbance of approximately 0.5-1 at the excitation wavelength. The solution should be deoxygenated by bubbling with nitrogen or argon for at least 20 minutes, as oxygen can quench triplet states.
-
Experimental Setup:
-
Pump Pulse: A nanosecond pulsed laser (e.g., a Nd:YAG laser providing a 355 nm excitation pulse) is used to excite the sample.[11]
-
Probe Beam: A high-intensity lamp (e.g., a Xenon arc lamp) provides a continuous probe beam that passes through the sample.[12]
-
Detection: The probe beam, after passing through the sample, is directed into a monochromator and then to a fast detector (e.g., a photomultiplier tube). The signal is recorded by a digital oscilloscope.
-
-
Data Acquisition: The change in absorbance of the sample is measured as a function of time after the laser flash at various wavelengths.
-
Data Analysis:
-
The transient absorption spectrum is constructed by plotting the change in absorbance versus wavelength at a specific time delay after the laser pulse.
-
The lifetime of the transient species (e.g., the triplet state) is determined by fitting the decay of the transient absorption signal at a specific wavelength to an exponential function.
-
Caption: Workflow for Nanosecond Transient Absorption Spectroscopy.
IV. Generation of Reactive Oxygen Species (ROS)
Many of the biological and chemical effects of photo-excited anthraquinones are mediated by the generation of ROS. The two primary species of interest are singlet oxygen (¹O₂) and the superoxide radical (O₂⁻).
A. Singlet Oxygen (¹O₂) Generation
Singlet oxygen is typically formed via energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen. Its generation efficiency is quantified by the singlet oxygen quantum yield (ΦΔ).
This protocol uses an indirect method involving a chemical trap (9,10-diphenylanthracene, DPA) and a reference photosensitizer (Rose Bengal).
-
Materials:
-
This compound (Sample)
-
Rose Bengal (Reference photosensitizer, ΦΔ in ethanol ≈ 0.75)[13]
-
9,10-diphenylanthracene (DPA, singlet oxygen trap)
-
Spectroscopic grade solvent (e.g., ethanol)
-
-
Solution Preparation:
-
Prepare solutions of the sample and Rose Bengal with matched absorbances at the irradiation wavelength (e.g., A ≈ 0.1).
-
Prepare a stock solution of DPA in the same solvent.
-
-
Irradiation:
-
In separate cuvettes, mix the sample and reference solutions with DPA.
-
Irradiate the solutions with a monochromatic light source at the chosen wavelength, ensuring identical irradiation conditions for both sample and reference.
-
Monitor the decrease in DPA absorbance at its λmax (~355 nm) at regular time intervals using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the change in DPA absorbance versus irradiation time for both the sample and the reference. The slope of this line is proportional to the rate of DPA consumption.
-
The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the following equation: ΦΔ,sample = ΦΔ,ref * (ksample / kref) where k is the slope of the absorbance decay plot.
-
Caption: Workflow for Singlet Oxygen Quantum Yield Determination.
B. Superoxide Radical (O₂⁻) Generation
Superoxide can be generated through electron transfer from the excited photosensitizer to molecular oxygen. Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping is the most definitive method for its detection.[14][15]
This protocol uses 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap to form a stable nitroxide adduct (DMPO-OOH) that is detectable by EPR.[14][16]
-
Reagents:
-
This compound solution in a suitable solvent (e.g., DMSO or acetonitrile).
-
DMPO (spin trap).
-
Phosphate buffer (pH 7.4).
-
A metal chelator such as diethylenetriaminepentaacetic acid (DTPA) to prevent metal-catalyzed side reactions.[14]
-
-
Sample Preparation for EPR:
-
In an Eppendorf tube, prepare the reaction mixture containing the this compound solution, DMPO (final concentration ~50-100 mM), and DTPA in the buffer.
-
Transfer the solution to a flat cell or a capillary tube suitable for EPR measurements.
-
-
EPR Measurement:
-
Place the sample in the cavity of the EPR spectrometer.
-
Irradiate the sample in situ using a light source that emits at a wavelength absorbed by the anthraquinone.
-
Record the EPR spectrum. The DMPO-OOH adduct has a characteristic 1:2:2:1 quartet signal.
-
-
Controls:
-
Perform the experiment in the absence of light to ensure no dark reactions are occurring.
-
Perform the experiment in the absence of this compound to confirm it is the photosensitizer.
-
Add superoxide dismutase (SOD) to the reaction mixture; if the EPR signal is diminished, it confirms the presence of superoxide.
-
Caption: Workflow for EPR Spin Trapping of Superoxide.
V. Conclusion
The protocols detailed in this application note provide a comprehensive framework for the systematic investigation of the photochemical properties of this compound. By characterizing its steady-state and transient spectroscopic properties, as well as its ability to generate reactive oxygen species, researchers can gain a deep understanding of its potential applications in various fields, from materials science to medicinal chemistry. The principles and methodologies described are broadly applicable to the study of other photosensitizers, contributing to the advancement of photochemistry and its diverse applications.
References
- 1. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 11. nathan.instras.com [nathan.instras.com]
- 12. avantesusa.com [avantesusa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]
- 16. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: 1,4-Dimethylanthraquinone Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis and purification of 1,4-Dimethylanthraquinone (DMAQ). This document is designed to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a focus on identifying and mitigating impurities. We will delve into the causality behind experimental observations and provide robust, self-validating protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs): Impurity Troubleshooting
This section addresses the most common questions our team receives regarding impurities in DMAQ synthesis.
Q1: What are the primary sources and types of impurities I should expect when synthesizing this compound?
The nature of impurities is intrinsically linked to your chosen synthetic route. The two most common pathways, the Diels-Alder reaction and the Friedel-Crafts acylation, each present a unique impurity profile.
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of contamination. Depending on the method, this can include phthalic anhydride, p-xylene, or 1,4-naphthoquinone.[1][2] These are typically straightforward to identify by comparing analytical data (TLC, HPLC, GC-MS) to pure standards.
-
Reaction Intermediates: The synthesis is not always a single-step conversion. For instance, the Diels-Alder approach often yields a dihydro-dimethylanthraquinone (dihydro-DMAQ) intermediate.[2] If the subsequent oxidation/dehydrogenation step is incomplete, this will remain in your crude product.
-
Isomeric By-products: Particularly in Friedel-Crafts reactions, electrophilic substitution on the p-xylene ring can theoretically occur at other positions, though this is less common due to directing group effects. More prevalent are isomers arising from the diene in a Diels-Alder reaction. For example, using commercial 2,4-hexadiene, which contains a mix of geometric isomers (trans-trans, cis-trans), can lead to different reaction rates and potential side products, as the cis-trans isomer reacts much more slowly.[2]
-
Side-Reaction Products: Acid catalysts, especially in Friedel-Crafts acylations, can promote unwanted side reactions.[3] In Diels-Alder syntheses, high temperatures can lead to the formation of dark, tarry condensation products or polymerization of the diene, which can be challenging to remove.[2]
-
Degradation Products: Anthraquinones are generally stable, but prolonged exposure to harsh conditions (strong acids/bases, high heat, or light) can lead to degradation. Bacterial or enzymatic degradation pathways, for instance, often involve hydroxylation and ring-opening to form smaller molecules like phthalic acid or salicylic acid derivatives.[4][5]
Q2: My TLC and HPLC show a complex mixture, including what appears to be a "dihydro" intermediate. How can I confirm this and drive the reaction to completion?
This is a classic issue in syntheses involving a Diels-Alder reaction followed by dehydrogenation.[6] The initial adduct of 1,4-naphthoquinone and 2,4-hexadiene is a tetrahydroanthraquinone, which is then oxidized to the final product.
Confirmation: The dihydro-DMAQ intermediate has a distinct molecular weight (+2 amu) from your target product, which is easily confirmed by GC-MS or LC-MS. Its UV-Vis spectrum will also differ, as the aromatic system is not yet fully conjugated.
Troubleshooting:
-
Extend Reaction Time/Increase Oxidant: The dehydrogenation step may simply be too slow. If using air or oxygen as the oxidant, ensure vigorous bubbling and stirring to maximize gas-liquid-solid contact.[7][8] If using a chemical oxidant like a heteropoly acid, ensure the catalyst is active and present in a sufficient molar ratio.[2]
-
Optimize Temperature: While higher temperatures can accelerate the reaction, they can also promote the formation of tarry by-products.[2] A modest increase in temperature (e.g., from 80°C to 100-110°C) may be beneficial, but this should be monitored carefully.[6]
-
Change of Solvent/Catalyst: The choice of solvent and catalyst is critical. Some systems, like using dimethylsulfoxide (DMSO) as both a solvent and a dehydrogenating agent in the presence of an acid catalyst, can perform the Diels-Alder and dehydrogenation steps in a single pot, improving efficiency.[6]
Q3: My crude product is a dark, tarry mess. What causes this and is it salvageable?
The formation of "tar" is a common headache, especially in reactions run at elevated temperatures or with highly reactive reagents.[2]
Causality: These tars are typically high-molecular-weight condensation products or polymers. In the context of DMAQ synthesis, this can arise from:
-
Diene Polymerization: 1,3-dienes like 2,4-hexadiene can polymerize, especially in the presence of acid catalysts or heat.[2]
-
Product Condensation: Under harsh acidic conditions, the anthraquinone product itself can undergo further reactions, leading to complex, insoluble materials.
Salvage Protocol:
-
Initial Filtration: Dissolve the crude material in a minimal amount of a good solvent for your product (e.g., hot toluene or dichloromethane). The tarry products are often less soluble and may be partially removed by hot filtration.
-
Silica Plug: Before attempting full column chromatography, pass a solution of your crude product through a short, wide plug of silica gel, eluting with a moderately polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). This can trap a significant portion of the highly polar, dark-colored impurities.
-
Column Chromatography: Proceed with column chromatography on the filtered material. Be aware that recovery may be low.[9]
To prevent this in the future, consider lowering the reaction temperature, reducing the reaction time, or using a less aggressive catalyst.[6]
Purification & Analysis Workflow
A robust workflow is essential for isolating high-purity this compound. The following diagram outlines a typical process from crude product to final analysis.
Caption: A typical workflow from synthesis to final, high-purity product.
Troubleshooting & Protocols
Q4: My recrystallization is not working. What is the best solvent system for purifying this compound?
Recrystallization is effective only when there is a significant difference in solubility between your product and the impurities in the chosen solvent.
The Causality of Solvent Choice:
-
Like Dissolves Like: DMAQ is a relatively non-polar aromatic ketone. Solvents like ethanol, ethyl acetate, toluene, or acetic acid are good starting points.
-
Impurity Profile: If your main impurities are unreacted polar starting materials (like phthalic anhydride), using a less polar solvent (like toluene) will keep the DMAQ dissolved while the impurities may crash out. Conversely, if you have non-polar by-products, a more polar solvent system (like Ethanol/Water) might be more effective.[10]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In parallel on a small scale, test the solubility of your crude product in several candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. A good solvent will dissolve the product when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored from tarry impurities, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Inducing crystallization by scratching the flask wall may be necessary. Once cloudiness appears, move the flask to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.
Q5: How do I set up an effective column chromatography protocol?
Column chromatography is a powerful technique for separating DMAQ from both more polar and less polar impurities.[9]
Protocol for Silica Gel Chromatography:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate (EtOAc) is highly recommended.[9][10] Start with a non-polar eluent (e.g., 100% Hexane or 99:1 Hexane:EtOAc) to elute non-polar by-products. Gradually increase the polarity (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute your product. Highly polar impurities will remain on the column.
-
Loading: For best separation, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Monitoring: Monitor the separation using TLC with the same solvent system.[10] Combine fractions that show a single, clean spot corresponding to your product.
Data Summary: Purification Method Comparison
| Purification Method | Typical Purity | Typical Recovery | Best For Removing | Reference |
| Recrystallization | 90-98% | 70-90% | Impurities with very different solubility | [10] |
| Column Chromatography | 95-99% | 85-95% | A wide range of polar and non-polar impurities | [9] |
| Vacuum Sublimation | >99.5% | 60-75% | Non-volatile or high-boiling impurities | [9] |
Q6: How do I definitively identify an unknown impurity?
A multi-technique approach is required for confident identification of unknown impurities. The following decision tree illustrates a logical workflow.
Caption: A decision tree for identifying unknown impurities using analytical techniques.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The standard method for purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (e.g., at 254 nm) is a good starting point.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and unreacted starting materials. The mass spectrometer provides the molecular weight, a critical piece of the puzzle.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation. ¹H and ¹³C NMR will confirm the structure of your product and can reveal the identity of isomeric impurities or reaction intermediates.[10]
References
- 1. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4176125A - Process for producing 1,4-dihydroanthraquinone - Google Patents [patents.google.com]
- 9. Buy this compound | 1519-36-4 [smolecule.com]
- 10. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
Technical Support Center: Synthesis of 1,4-Dimethylanthraquinone
Welcome to the technical support center for the synthesis of 1,4-Dimethylanthraquinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to ensure your experiments are both efficient and successful.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Tar Formation in Diels-Alder Synthesis
Q1: My Diels-Alder reaction of 1,4-naphthoquinone and 2,4-hexadiene is producing a low yield of the desired product along with a significant amount of dark, tarry, and insoluble material. What is causing this, and how can I prevent it?
A1: This is a classic issue in this synthesis, and the primary culprit is the polymerization of the diene (2,4-hexadiene).[1][2]
-
Causality: The conditions required for the Diels-Alder cycloaddition, which can include elevated temperatures and the presence of acid catalysts (like heteropoly acids), can also initiate the self-polymerization of the diene.[1] The cis-trans isomer of 2,4-hexadiene is often less reactive in the desired cycloaddition and more prone to polymerization, leading to the formation of these unwanted, high-molecular-weight byproducts.[1]
-
Troubleshooting & Optimization:
-
Diene Quality: Ensure you are using a high-purity diene. The trans,trans-isomer of 2,4-hexadiene is the most favorable for the reaction due to fewer steric hindrances.[1] If the purity is uncertain, consider distillation before use.
-
Temperature Control: While heat is necessary to drive the reaction, excessive temperatures will accelerate polymerization.[2] Maintain the reaction at the lowest effective temperature (e.g., 80-85°C) and monitor progress closely using Thin-Layer Chromatography (TLC).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents oxygen from initiating radical polymerization pathways.
-
Molar Ratio: While an excess of diene is often used to drive the reaction to completion, a very large excess can increase tar formation. A molar ratio of diene to naphthoquinone of around 5:1 is a reasonable starting point when dealing with less pure dienes.[1]
-
Catalyst System: The use of a high-vanadium heteropoly acid solution as a bifunctional catalyst can promote the desired reaction, but conditions must be carefully optimized to minimize side reactions.[1]
-
Issue 2: Presence of a Persistent, Unwanted Intermediate
Q2: My post-reaction analysis (TLC, NMR) shows a significant amount of a major byproduct along with my desired this compound. How can I identify and eliminate it?
A2: The most common byproduct in this synthesis is the incompletely oxidized intermediate, 1,4-dimethyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione (the dihydro-DMAQ adduct).[1][2] This occurs when the initial Diels-Alder cycloaddition is successful, but the subsequent dehydrogenation (aromatization) step is incomplete.
-
Identification: The dihydro intermediate is less conjugated than the final anthraquinone product. On a TLC plate, it will typically have a different Rf value. Its NMR spectrum will show aliphatic protons that are absent in the fully aromatic final product.
-
Troubleshooting & Optimization: The solution is to ensure the oxidation step goes to completion. Several methods can be employed:
-
Air Oxidation in Base: A highly effective and common method involves dissolving the crude adduct in an ethanolic potassium hydroxide solution and bubbling a steady stream of air through the mixture for several hours (e.g., 24 hours).[3] The reaction's progress can be monitored as the color often changes from green to yellow.[3]
-
One-Pot Catalytic Approach: Using a bifunctional catalyst system, such as a high-vanadium heteropoly acid, can facilitate both the cycloaddition and the oxidation in a single step.[1][4] However, this requires careful control of reaction time (can be 96-144 hours) to ensure full conversion.[4]
-
Chemical Oxidants: For stubborn cases, a mild chemical oxidizing agent can be added post-cycloaddition. A system using dimethyl sulfoxide (DMSO) as both a solvent and a dehydrogenating agent in the presence of a Lewis or Brønsted acid catalyst has been shown to be effective.[5] Another powerful system for dehydrogenating dihydroanthracene precursors is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Below is a workflow illustrating the troubleshooting logic for this common issue.
Caption: Troubleshooting workflow for incomplete oxidation.
Issue 3: Complications with Friedel-Crafts Acylation
Q3: I am attempting a Friedel-Crafts acylation route to synthesize an anthraquinone precursor. What are the key side reactions I should be prepared for?
A3: While a powerful C-C bond-forming reaction, Friedel-Crafts acylation has several well-documented limitations that can lead to side products.[6]
-
Catalyst Stoichiometry: Unlike a truly catalytic reaction, Friedel-Crafts acylation requires at least a full equivalent of the Lewis acid catalyst (e.g., AlCl₃). This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst.[6] This complex deactivates the ring to further substitution and the catalyst must be liberated during aqueous workup. Using insufficient catalyst will result in low conversion.
-
Polysubstitution: While the acyl group is deactivating, preventing polysubstitution, this is not always perfect. If the starting aromatic ring is highly activated, there is a risk of multiple acyl groups being added, especially if reaction conditions are not well-controlled.
-
Substrate Limitations: The reaction fails on strongly deactivated aromatic rings. If your aromatic precursor already contains strong electron-withdrawing groups, the reaction will likely not proceed.[7]
The general mechanism and the product-catalyst complexation are shown below.
Caption: Key steps in Friedel-Crafts acylation.
Quantitative Summary & Purification Protocols
This table summarizes the common issues and recommended solutions for quick reference.
| Issue | Primary Cause | Key Indicator(s) | Recommended Solution(s) | Relevant Citations |
| Tar Formation | Diene Polymerization | Dark, insoluble residue; Low yield | Lower reaction temp.; Use high-purity trans,trans-diene; Inert atmosphere | [1][2] |
| Dihydro Intermediate | Incomplete Oxidation | Extra spots on TLC; Aliphatic signals in NMR | Bubble air through basic solution; Use DMSO or DDQ as oxidant | [1][2][3][5] |
| Low Conversion (F-C) | Insufficient Catalyst | High amount of unreacted starting material | Use >1 equivalent of Lewis acid (e.g., AlCl₃) | [6] |
| Product Impurity | Mixture of byproducts | Multiple spots on TLC; Broad melting point | Column chromatography; Recrystallization | [4][8] |
Experimental Protocol: Purification of Crude this compound
This protocol is designed to remove common side products like the dihydro-intermediate and tarry materials.
Objective: To achieve >98% purity of this compound from a crude reaction mixture.
Methodology: Silica Gel Column Chromatography.[4]
-
Slurry Preparation:
-
Take your crude product (e.g., 1.0 g) and dissolve it in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or a 9:1 mixture of hexane:ethyl acetate.
-
Add a small amount of silica gel (approx. 2-3x the weight of the crude product) to this solution.
-
Gently remove the solvent in vacuo using a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
-
Column Packing:
-
Select an appropriate size column. For 1.0 g of crude material, a column with a 4-5 cm diameter is suitable.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pack the column carefully, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample onto the sand layer.
-
Begin eluting with the starting solvent (98:2 Hexane:Ethyl Acetate).
-
The less polar dihydro-intermediate and other non-polar impurities will elute first.
-
The yellow band of your desired this compound will move down the column more slowly.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to speed up the elution of your product.[4]
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator.
-
The resulting yellow solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) if necessary.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy this compound | 1519-36-4 [smolecule.com]
- 5. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,4-Dimethylanthraquinone
Welcome to the technical support hub for the synthesis of 1,4-Dimethylanthraquinone (DMAQ). This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues that can lead to diminished yields. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Troubleshooting the Primary Synthetic Route: The Diels-Alder Reaction
The most prevalent and versatile method for synthesizing the this compound core is the Diels-Alder reaction between 1,4-naphthoquinone and a suitable diene, followed by an oxidative aromatization step. While theoretically straightforward, this pathway is fraught with potential pitfalls that can suppress yields.
FAQ 1: My overall yield for this compound is consistently low. What are the primary bottlenecks in the one-pot Diels-Alder synthesis?
Low yields in this synthesis typically stem from challenges in one or both of the core reaction stages: the initial [4+2] cycloaddition and the subsequent oxidative aromatization. A one-pot approach using a bifunctional catalyst is often employed to streamline this process, but requires careful control.[1]
The key challenges are:
-
Incomplete Aromatization: The most common issue is the incomplete conversion of the dihydro-DMAQ intermediate to the final product. This results in a product mixture that is difficult to separate and represents a direct loss of yield.[2]
-
Side Reactions: Tarry condensation products and polymerization of the diene are significant contributors to yield loss. These are often exacerbated by suboptimal reaction conditions, particularly elevated temperatures.[2]
-
Diene Isomer Reactivity: The common diene, 2,4-hexadiene, exists as geometric isomers. The trans,trans isomer is significantly more reactive in the Diels-Alder reaction than the cis,trans isomer, which reacts much more slowly due to steric hindrance.[2] An impure diene source can therefore lead to an incomplete reaction.
FAQ 2: My HPLC and GC-MS analysis shows a mixture of DMAQ, a significant amount of its dihydro-derivative, and tar. How can I minimize these byproducts?
This is a classic symptom of inefficient oxidative aromatization and competing side reactions. The formation of dihydro-DMAQ indicates the Diels-Alder adduct was formed but not fully oxidized.[2]
Causality & Solutions:
-
Catalyst Function: The problem often lies with the catalyst system. For one-pot syntheses, a bifunctional catalyst that possesses both Brønsted acidity (to catalyze the Diels-Alder step) and sufficient redox potential (to oxidize the intermediate) is crucial. High-vanadium heteropoly acids (HPAs) are designed for this dual purpose.[1][2] If your oxidation is stalling, your catalyst may lack the required oxidative strength or may have been reduced and not regenerated.
-
Optimizing the Oxidative Step:
-
Heteropoly Acid (HPA) System: The use of an aqueous HPA solution, such as H₁₇P₃Mo₁₆V₁₀O₈₉ (HPA-10), in a miscible organic solvent like 1,4-dioxane is a proven method. The HPA acts as both the acid catalyst and the oxidant.[2][3] The reaction's progress can often be visually monitored, as the HPA solution changes color from dark red to green upon reduction.[2]
-
Alternative Oxidants: In other systems, the Diels-Alder reaction is performed first, followed by dehydrogenation. This can be achieved by bubbling air through an ethanolic potassium hydroxide solution of the adduct or by using chemical oxidants like DMSO in the presence of a Lewis or Brønsted acid.[4][5] If you are using a two-step process, ensure the oxidation step goes to completion by monitoring via TLC or HPLC.
-
-
Controlling Tar Formation:
-
Temperature Management: While higher temperatures can accelerate the reaction, they also promote the polymerization of the diene and other condensation side reactions.[2] It is critical to find the optimal temperature that favors DMAQ formation without excessive byproduct generation. An operating range of 80-90°C is often a good starting point for HPA-catalyzed reactions.[2]
-
Diene Purity: Use a diene that is predominantly the trans,trans isomer of 2,4-hexadiene to ensure a smoother, more efficient cycloaddition, minimizing the residence time at high temperatures and thus reducing the opportunity for side reactions.[2]
-
FAQ 3: What are the optimal reaction conditions (catalyst, solvent, temperature) for a one-pot synthesis to maximize yield?
Optimizing a one-pot synthesis involves balancing the requirements of two distinct reaction types. The choice of catalyst and solvent system is paramount. Below is a comparison of common approaches.
| Parameter | Heteropoly Acid (HPA) System | Lewis Acid / DMSO System | Notes & Causality |
| Catalyst | High-vanadium HPA (e.g., H₁₇P₃Mo₁₆V₁₀O₈₉)[2] | Lewis Acids (SnCl₄, ZnCl₂, FeCl₃) or Brønsted Acids (p-toluenesulfonic acid)[5] | HPAs are bifunctional, acting as both acid and oxidant. Lewis acids catalyze the reaction while DMSO serves as the terminal oxidant. |
| Solvent | Aqueous HPA solution mixed with a miscible organic solvent (e.g., 1,4-dioxane)[2][3] | Dimethylsulfoxide (DMSO)[5] | The HPA system's aqueous nature is a "green chemistry" advantage.[3] DMSO serves as both the solvent and the dehydrogenating agent.[5] |
| Temperature | 80–90°C[2] | 110–160°C[5] | The higher temperature in the DMSO system reflects its dual role and the energy required for dehydrogenation. Careful control is needed to prevent thermal degradation. |
| Reported Yield | 70–90% (for related anthraquinones)[3] | High selectivity and yield claimed[5] | Note: The synthesis of 1,4-DMAQ specifically is known to be challenging, often resulting in product mixtures even under optimized conditions.[2] |
| Key Advantage | Catalyst can be regenerated and recycled; milder conditions.[3][6] | High reaction rate due to higher temperatures. | The choice depends on available equipment, cost, and environmental considerations. |
Section 2: Purification & Analysis
FAQ 4: What is the most effective method for purifying crude this compound to >98% purity?
Achieving high purity is critical, especially for pharmaceutical applications. The primary impurities will be unreacted 1,4-naphthoquinone, the dihydro-DMAQ intermediate, and non-polar tarry substances.[2]
Recommended Purification Workflow:
-
Initial Workup: After the reaction, the mixture is typically cooled, and the products are extracted into an organic solvent like chloroform. The extract is then dried, and the solvent is removed via rotary evaporation.[2]
-
Column Chromatography: This is the most effective technique for separating DMAQ from its closely related impurities.[3]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar gradient system, typically hexane/ethyl acetate, provides excellent separation.[3] Start with a low polarity (e.g., 98:2 hexane:ethyl acetate) to elute non-polar tars and gradually increase the polarity to elute dihydro-DMAQ and then the final, more polar this compound.
-
Expected Recovery: Properly optimized column chromatography can achieve purities of 95-99% with recoveries of 85-95%.[3]
-
-
Recrystallization: For final polishing, the product fractions from chromatography can be combined and recrystallized from a suitable solvent like ethanol or an ethanol/acetone mixture.[4]
FAQ 5: Which analytical techniques should I use to confirm the identity and purity of my final product?
A multi-technique approach is essential for unambiguous characterization and quantification.
-
High-Performance Liquid Chromatography (HPLC): The standard for purity assessment. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient can effectively separate the starting materials, intermediate, and final product.[2][7] A photodiode array (PDA) or UV detector is typically used.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides molecular weight confirmation of the components in your product mixture and helps identify byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation. It will confirm the methyl group positions and the aromatic structure, distinguishing DMAQ from any potential isomers.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic quinone carbonyl (C=O) stretches.
Section 3: Experimental Protocol & Visual Guides
Protocol 1: One-Pot Synthesis of this compound using a Heteropoly Acid Catalyst
This protocol is adapted from established literature for the synthesis of substituted anthraquinones using a bifunctional HPA catalyst.[2]
Materials:
-
1,4-Naphthoquinone (NQ)
-
2,4-Hexadiene (mixture of isomers, preferably high in trans,trans)
-
0.2 M aqueous solution of H₁₇P₃Mo₁₆V₁₀O₈₉ (HPA-10)
-
1,4-Dioxane
-
Chloroform (for extraction)
-
Anhydrous Calcium Chloride or Magnesium Sulfate (for drying)
Procedure:
-
Set up a thermostatically controlled glass reactor with a reflux condenser and a magnetic stirrer.
-
Charge the reactor with 1,4-Naphthoquinone (1.0 eq).
-
Add 1,4-dioxane and the 0.2 M HPA-10 solution, typically in a 1:1 volume ratio. Stir until the NQ is fully dissolved.
-
Add 2,4-hexadiene (a molar excess, e.g., 2.5 to 5.0 eq, is often required to drive the reaction to completion).[2]
-
Heat the reactor jacket to 80°C and maintain this temperature with vigorous stirring (e.g., 650 rpm).
-
Monitor the reaction over time (can be 9-48 hours). The color of the HPA solution will change from dark red to green as the reaction proceeds.[2] Progress should be tracked by taking small aliquots and analyzing via TLC or HPLC to determine the ratio of NQ, dihydro-DMAQ, and DMAQ.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the products with chloroform (e.g., 3 x 30 mL).
-
Dry the combined organic extracts over an anhydrous drying agent.
-
Remove the solvent on a rotary evaporator to yield the crude, dark brown, tarry residue.
-
Purify the crude product via silica gel column chromatography as described in FAQ 4.
Visual Workflow & Troubleshooting Guides
Caption: One-Pot Synthesis Workflow for 1,4-DMAQ.
Caption: Troubleshooting Flowchart for Low DMAQ Yield.
References
- 1. One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1519-36-4 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Dimethylanthraquinone
A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support guide for the synthesis of 1,4-Dimethylanthraquinone. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted anthraquinones. As Senior Application Scientists, we understand that while the synthesis appears straightforward—typically involving a Diels-Alder reaction followed by an aromatization step—optimizing conditions, particularly temperature, is critical for achieving high yield and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental approach.
The primary synthetic route involves the [4+2] cycloaddition of 1,4-naphthoquinone (the dienophile) with a substituted diene, such as 2,4-hexadiene, followed by oxidation of the resulting tetrahydroanthraquinone adduct.[1][2] Temperature plays a pivotal role in every stage of this process, influencing reaction rate, product selectivity, and the prevalence of side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My reaction yield is consistently low. What are the most likely causes related to temperature?
A1: Low yield is a multifaceted problem where temperature is often a primary factor. The cause can be pinpointed by analyzing the reaction at its two key stages: the Diels-Alder cycloaddition and the subsequent aromatization.
-
Issue 1: Incomplete Diels-Alder Reaction. The cycloaddition has a significant activation energy and often requires heating to proceed at a reasonable rate.[3] If the temperature is too low, the reaction will be slow and may not reach completion within your allotted time, leaving unreacted 1,4-naphthoquinone.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material after several hours, a gradual increase in temperature is warranted. For the reaction between 1,4-naphthoquinone and 2,4-hexadiene, temperatures around 80°C are often effective.[1]
-
-
Issue 2: Retro-Diels-Alder Reaction. The Diels-Alder reaction is reversible, and this reversibility becomes significant at high temperatures.[4][5] If your reaction temperature is excessively high, the equilibrium will shift back toward the starting materials (diene and dienophile), effectively placing a ceiling on your adduct yield.
-
Troubleshooting: Avoid excessively high temperatures (e.g., >150-160°C) unless literature for your specific solvent and catalyst system suggests otherwise.[6] The goal is to find a "sweet spot" that is high enough to drive the reaction forward efficiently but not so high that the reverse reaction dominates.
-
-
Issue 3: Diene Polymerization & Tar Formation. Dienes, especially at elevated temperatures, are prone to polymerization and other side reactions, leading to the formation of intractable tar.[1][7] This not only consumes your starting material but also complicates purification. One study on the synthesis of this compound noted that increasing the temperature above 80°C was unreasonable due to accelerated tar formation.[1]
-
Troubleshooting: Use the lowest temperature that allows for a reasonable reaction rate. If tarring is severe, consider adding the diene slowly to the heated solution of the naphthoquinone to keep its instantaneous concentration low.
-
Q2: I'm observing multiple spots on my TLC plate besides the starting materials and the desired product. What are these byproducts?
A2: The formation of byproducts is common, and their identity is often linked to the reaction conditions.
-
Dihydro-DMAQ Adduct: The primary product of the cycloaddition is the dihydro-derivative of this compound (1,4-dimethyl-4a,9a-dihydroanthracene-9,10-dione). If the subsequent oxidation/aromatization step is incomplete, this will remain as a major component in your crude product mixture.[1]
-
Troubleshooting: Ensure your oxidation conditions are robust. If using air oxidation, ensure vigorous bubbling and sufficient reaction time.[8] If using a chemical oxidant or a bifunctional catalyst like a heteropoly acid, ensure it has not been depleted. In some cases, adding more oxidant partway through the reaction may be necessary to drive the conversion to completion.[1]
-
-
Endo vs. Exo Isomers: The Diels-Alder reaction can form stereoisomeric products. At lower temperatures, the reaction is under kinetic control and typically favors the endo adduct.[4] At higher temperatures, the reaction becomes more reversible, allowing equilibrium to be established and favoring the more thermodynamically stable exo adduct.[4] While these are both converted to the same final aromatic product, their different formation rates can affect the overall reaction kinetics.
Q3: What is the optimal temperature range for the synthesis of this compound?
A3: The optimal temperature is not a single value but a range that depends on the specific methodology, particularly the solvent and catalyst system.
-
Two-Step Method (Diels-Alder then Oxidation): For the initial cycloaddition, a temperature of 80°C is a well-documented starting point, particularly in solvents like ethanol or 1,4-dioxane.[1][9] This temperature provides a good balance between reaction rate and minimizing side reactions like diene polymerization.[1]
-
One-Pot Method (with Bifunctional Catalyst/Oxidant): When using systems like heteropoly acids in aqueous/organic mixtures, the reaction can still be effectively run at 80-85°C . Some patented procedures using DMSO as both a solvent and oxidant suggest a broader range of 110°C to 160°C , noting that higher temperatures lead to faster reactions.[6] However, this is specific to that system, where the oxidant is integrated into the reaction medium.
The following table summarizes the general effects of temperature on the key outcomes of the synthesis.
| Temperature Range | Reaction Rate | Primary Adduct | Common Issues & Side Products | Recommended For |
| Low (< 60°C) | Very Slow | Kinetic (endo) | Incomplete conversion, long reaction times. | Reactions with highly activated dienes/dienophiles or when maximizing endo selectivity is critical (less relevant for this synthesis). |
| Moderate (60-90°C) | Good | Kinetic/Mixed | Potential for some tar formation.[1] | General-purpose synthesis; a good starting point for optimization.[1][9] |
| High (90-140°C) | Fast | Thermodynamic (exo) | Significant tar formation, diene polymerization, potential for retro-Diels-Alder reaction.[1][4] | Specific systems, such as those using DMSO, where high temperatures are required for the oxidation step.[6] |
| Very High (>140°C) | Very Fast | Thermodynamic (exo) | Domination of retro-Diels-Alder and decomposition pathways, leading to lower yields.[3][5] | Generally not recommended. |
Experimental Protocols & Workflows
Visualizing the Synthesis Workflow
The synthesis of this compound is fundamentally a two-stage process, which can be performed in one or two steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Catalyst Selection for Efficient 1,4-Dimethylanthraquinone Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,4-Dimethylanthraquinone (1,4-DMAQ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this important synthetic target.
Introduction: The Synthetic Landscape of this compound
This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several challenges related to catalyst efficiency, regioselectivity, and reaction conditions. The two primary synthetic routes involve:
-
Friedel-Crafts Acylation: The reaction of p-xylene with phthalic anhydride.
-
Diels-Alder Reaction: The cycloaddition of 2,4-hexadiene with 1,4-naphthoquinone, followed by an oxidation/aromatization step.
This guide will delve into the nuances of catalyst selection for both pathways, offering solutions to common experimental hurdles.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 1,4-DMAQ, providing potential causes and actionable solutions in a question-and-answer format.
Friedel-Crafts Acylation Route (p-xylene + Phthalic Anhydride)
Question 1: My Friedel-Crafts acylation reaction shows low to no conversion. What are the likely causes?
Answer: Low conversion in Friedel-Crafts acylation is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Cause A: Catalyst Inactivity due to Moisture. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1]
-
-
Cause B: Insufficient Catalyst Loading. The product ketone can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction cycle.[1] This means that in many cases, stoichiometric amounts of the catalyst are required rather than catalytic amounts.[1][2]
-
Cause C: Suboptimal Reaction Temperature. The activation energy for the reaction may not be met at lower temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1]
-
Solution: Monitor your reaction at different temperatures. While some reactions proceed at room temperature, others may require gentle heating.[1] Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the reaction progress and identify the optimal temperature profile.
-
Question 2: I'm observing the formation of multiple products and isomers. How can I improve the regioselectivity?
Answer: The formation of multiple products is often related to the directing effects of the methyl groups on the p-xylene ring and the potential for side reactions.
-
Cause A: Isomerization of Reactants or Products. In the presence of strong Lewis acids like AlCl₃, xylenes can undergo isomerization.[5]
-
Cause B: Competing Reactions. At higher temperatures, side reactions can become more prevalent.
-
Solution: Optimize the reaction temperature to favor the desired acylation pathway. Additionally, ensure high-purity starting materials to minimize potential side reactions from impurities.[1]
-
Diels-Alder Route (1,4-Naphthoquinone + 2,4-Hexadiene)
Question 1: My Diels-Alder reaction is slow and gives a low yield of the initial adduct. How can I improve this?
Answer: The Diels-Alder reaction's efficiency is highly dependent on the electronics of the diene and dienophile, as well as the reaction conditions.
-
Cause A: Poor Diene Reactivity. While 2,4-hexadiene is a suitable diene, its reactivity can be influenced by isomeric purity and reaction conditions. The trans,trans-isomer is more favorable for the reaction due to less steric hindrance compared to the cis,trans-isomer.[7]
-
Solution: Use a diene with high isomeric purity (trans,trans). The reaction can also be accelerated by using a Lewis acid catalyst to activate the 1,4-naphthoquinone dienophile.[8]
-
-
Cause B: Suboptimal Reaction Conditions. Temperature and reaction time are critical parameters.
Question 2: The oxidation of the Diels-Alder adduct to 1,4-DMAQ is inefficient, resulting in a mixture of products. What can I do?
Answer: Incomplete or non-selective oxidation is a common bottleneck in this route.
-
Cause A: Inefficient Oxidizing Agent/Conditions. The conversion of the tetrahydroanthraquinone intermediate to the fully aromatic anthraquinone requires an effective oxidation step.[8]
-
Solution 1 (Traditional): A common method is air oxidation in an ethanolic potassium hydroxide solution.[9] Ensure a continuous stream of air is bubbled through the solution for a sufficient duration (e.g., 24 hours).[9]
-
Solution 2 (Bifunctional Catalyst): Employ a bifunctional catalyst that can facilitate both the Diels-Alder reaction and the subsequent oxidation in a one-pot process. High-vanadium heteropoly acids (HPAs) have been shown to be effective for this purpose, acting as both a Brønsted acid and an oxidant.[7][10][11] This simplifies the workflow and can improve overall efficiency.[11]
-
-
Cause B: Formation of Byproducts. The reaction with 2,4-hexadiene, in the presence of HPA catalysts, can sometimes lead to the formation of dihydro derivatives and tarry products alongside the desired 1,4-DMAQ.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for the Friedel-Crafts synthesis of 1,4-DMAQ: AlCl₃ or a solid acid catalyst like a zeolite?
A1: The choice depends on your experimental priorities.
-
AlCl₃ is a powerful and widely used Lewis acid that can provide good yields. However, it requires more than stoichiometric amounts, is highly sensitive to moisture, and generates significant aqueous waste during workup, posing environmental concerns.[1][2][3]
-
Zeolites are environmentally benign, reusable, and can offer enhanced regioselectivity.[3][5] They are solid catalysts, which simplifies separation from the reaction mixture. However, they may require higher temperatures and longer reaction times compared to AlCl₃.[3] For industrial applications and green chemistry initiatives, zeolites are often the preferred choice.
Q2: Can I use a "greener" solvent for my Friedel-Crafts acylation?
A2: Yes, there are alternatives to traditional volatile organic solvents. Deep eutectic solvents, such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), have been successfully used as both a catalyst and a green solvent for Friedel-Crafts acylations.[2] These solvents are non-volatile, thermally stable, and can be reused multiple times, making them an excellent choice for sustainable synthesis.[2]
Q3: For the Diels-Alder route, what are the main advantages of using a bifunctional heteropoly acid (HPA) catalyst?
A3: HPAs offer several key advantages:
-
One-Pot Synthesis: They catalyze both the Diels-Alder cycloaddition and the subsequent oxidative aromatization in a single reaction vessel, which saves time and reduces waste.[10][11][12]
-
High Efficiency: Optimized HPA systems can lead to high yields (up to 90%) and purity (up to 99%) of the final anthraquinone product.[12]
-
Regenerability: The catalyst can be regenerated (e.g., by oxidation with oxygen or nitric acid) and reused, which is economically and environmentally beneficial.[10]
Q4: My reaction mixture for the Friedel-Crafts acylation is turning dark and forming tar-like substances. What is happening?
A4: Darkening and tar formation are usually indicative of side reactions or decomposition, which can be caused by:
-
Excessively High Temperatures: This can lead to the decomposition of starting materials or the product.[1]
-
Highly Reactive Substrates: While p-xylene is moderately activated, highly activated aromatic compounds can undergo side reactions.
-
Impure Reagents: Impurities can act as catalysts for polymerization or other unwanted reactions.[1] To mitigate this, ensure you are using the lowest effective temperature, high-purity reagents, and consider a milder catalytic system if the problem persists.[1]
Part 3: Experimental Protocols & Data
Protocol 1: Friedel-Crafts Acylation of p-Xylene with Phthalic Anhydride using a BF₃/HF Catalyst System
This protocol is adapted from a patented procedure for the synthesis of the intermediate 2-(2,5-dimethylbenzoyl)benzoic acid, which is then cyclized to 1,4-DMAQ.[13]
Materials:
-
Phthalic anhydride
-
p-Xylene
-
Anhydrous Hydrogen Fluoride (HF)
-
Boron Trifluoride (BF₃)
-
Stainless steel autoclave
-
10% Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
Procedure:
-
Charge the stainless steel autoclave with phthalic anhydride (0.15 mole) and p-xylene (0.165 mole) at ambient temperature.[13]
-
Cool the autoclave with liquid nitrogen.
-
Carefully introduce anhydrous HF (0.75 mole) and BF₃ (1.5 moles).[13]
-
Allow the temperature to rise to -40 °C and maintain it for 30 minutes. The pressure will be approximately 17 bars.[13]
-
Perform decompression and degassing under vacuum to evaporate the HF and BF₃ catalysts.[13]
-
Add 10% caustic soda to the residue to achieve a pH of 9.
-
Filter the solution and then acidify with concentrated hydrochloric acid to precipitate the 2-(2,5-dimethylbenzoyl)benzoic acid intermediate.
-
The intermediate can then be cyclized to 1,4-DMAQ using a dehydrating agent like concentrated sulfuric acid.
Protocol 2: One-Pot Diels-Alder Synthesis of 2,3-Dimethylanthraquinone using a Bifunctional HPA Catalyst
This protocol is based on the synthesis of a related compound, 2,3-dimethylanthraquinone, and illustrates the one-pot methodology with an HPA catalyst.[10][12] A similar approach can be adapted for 1,4-DMAQ using 2,4-hexadiene.
Materials:
-
1,4-Naphthoquinone (NQ)
-
2,3-Dimethylbutadiene
-
Aqueous solution of high-vanadium HPA (e.g., H₁₇P₃Mo₁₆V₁₀O₈₉)[11]
-
1,4-Dioxane
-
Thermostated glass reactor with a magnetic stirrer and reflux condenser
Procedure:
-
In the reactor, place the aqueous solution of the HPA catalyst and 1,4-dioxane (e.g., in a 2:1 molar ratio of HPA to NQ).[12]
-
Add 1,4-naphthoquinone and 2,3-dimethylbutadiene to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for the required reaction time (e.g., 7 hours), stirring continuously.[7]
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture. The product will precipitate.
-
Filter the solid product, wash with water, and dry.
-
The product can be further purified by recrystallization.
Data Summary: Catalyst Performance in Friedel-Crafts Acylation
| Catalyst System | Aromatic Substrate | Acylating Agent | Conditions | Yield | Selectivity | Reference |
| AlCl₃ (2.5 eq) | Pyrene | Phthalic Anhydride | Ball-milling, 2h, RT | 79% | N/A | [4] |
| [CholineCl][ZnCl₂]₃ | Anisole | Acetic Anhydride | Microwave, 120°C, 3 min | 98% | High para-selectivity | [2] |
| HZSM-5 Zeolite | Toluene | Acetic Anhydride | 200°C, 4h | 95% | High para-selectivity | [5] |
| BF₃/HF | p-Xylene | Phthalic Anhydride | -40°C, 30 min | Good | N/A | [13] |
Part 4: Visualization of Workflows
Diagram 1: General Workflow for Friedel-Crafts Acylation
Caption: Standard laboratory workflow for the Lewis acid-catalyzed Friedel-Crafts acylation.
Diagram 2: One-Pot Diels-Alder Synthesis Logic
Caption: Conceptual flow of the one-pot Diels-Alder and oxidation sequence using a bifunctional catalyst.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts [scirp.org]
- 12. One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions [scirp.org]
- 13. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
Troubleshooting low solubility issues of 1,4-Dimethylanthraquinone
Technical Support Center: 1,4-Dimethylanthraquinone
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a lipophilic, planar aromatic molecule, this compound presents predictable yet manageable solubility challenges.[1][2] This guide provides a structured, causality-driven approach to troubleshooting, moving from fundamental principles to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge
This section addresses the most common initial questions regarding the properties of this compound that are critical for understanding its solubility behavior.
Question 1: What are the core physicochemical properties of this compound that influence its solubility?
Answer: The solubility of this compound is primarily governed by its molecular structure. Key properties include:
-
High Lipophilicity: The molecule is predominantly non-polar due to its aromatic rings and methyl groups. This is quantified by an estimated LogP (octanol/water partition coefficient) of ~3.6-4.3, indicating it strongly favors non-polar environments over aqueous ones.[1][2][3]
-
Crystalline Solid State: In its solid form, the compound is a yellow, crystalline powder.[1][4] The energy of the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. This crystalline nature contributes to its low solubility in many solvents at room temperature.
-
Lack of Ionizable Groups: The molecule does not have acidic or basic functional groups that can be protonated or deprotonated. Consequently, its solubility is generally not influenced by changes in aqueous pH, a common technique for other compounds.[5][6]
-
Water Insolubility: As expected from its high lipophilicity, it is practically insoluble in water.[1][3][7]
Question 2: I'm seeing the compound crash out of my solution. Is this a solubility or stability issue?
Answer: This is most likely a solubility issue, specifically related to supersaturation. You may have initially dissolved the compound under favorable conditions (e.g., heating, using a volatile co-solvent) and then shifted the conditions to a state where the concentration exceeds the equilibrium solubility, causing precipitation. Chemical degradation is less likely under standard laboratory conditions unless exposed to harsh reagents like strong oxidizing agents.[8]
Question 3: Does temperature significantly affect the solubility of this compound?
Answer: Yes, temperature is a critical factor. For most organic solids, solubility in organic solvents increases significantly with temperature.[9][10][11] The added thermal energy helps solvent molecules overcome the solute's crystal lattice energy more effectively.[10] It is common for related anthraquinone compounds to be poorly soluble in cold solvents but show markedly improved solubility in boiling solvents like ethanol.[7] This principle is a primary tool for initial troubleshooting.
Part 2: Systematic Troubleshooting of Low Solubility
If you are facing persistent solubility problems, a systematic approach is required. This section provides a logical workflow, from simple solvent screening to more advanced physical and formulation-based methods.
Question 4: My compound won't dissolve in my chosen solvent. What is the first step?
Answer: The first step is to confirm you are using an appropriate solvent and to apply physical methods to aid dissolution. The principle of "like dissolves like" is paramount; a non-polar solute requires a non-polar or moderately polar solvent.[10]
Troubleshooting Workflow: A Step-by-Step Guide
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting low solubility.
Question 5: What specific solvents should I try?
Answer: Based on its non-polar, aromatic structure, you should prioritize aprotic polar and non-polar organic solvents. Water and highly polar protic solvents like methanol will be poor choices.
Table 1: Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Comments |
| Aprotic Polar | DMSO, DMF, THF, Acetone | Good to Excellent | These solvents have strong dipole moments and can interact favorably with the polar carbonyl groups of the anthraquinone core, while their organic character accommodates the non-polar rings. DMSO is often an excellent starting point.[12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These are effective solvents for many non-polar organic compounds.[4] Be mindful of their volatility, which can lead to concentration and precipitation. |
| Aromatic | Toluene, Benzene | Moderate to Good | The "like dissolves like" principle is at play here, with favorable pi-pi stacking interactions between the solvent and the anthraquinone rings.[4] Solubility is often enhanced with heat. |
| Alcohols | Ethanol, Isopropanol | Poor at Room Temp, Moderate when Hot | Short-chain alcohols are generally too polar. However, boiling ethanol can be an effective solvent for recrystallization, indicating significantly increased solubility at higher temperatures.[7] |
| Aqueous Buffers | Water, PBS, etc. | Practically Insoluble | The molecule's high lipophilicity and lack of ionizable groups prevent meaningful interaction with water.[1][7] |
Note: This table is a qualitative guide. The user must experimentally determine solubility for their specific concentration and application.
Part 3: Experimental Protocols & Advanced Solutions
When simple solvent selection and physical methods are insufficient, more complex formulation strategies are necessary. This is particularly relevant in drug development, where biocompatibility is key.
Question 6: How do I systematically test co-solvents?
Answer: A co-solvent screening is a systematic method to find a solvent blend that provides the desired solubility.[12][13] The goal is to combine a solvent in which the compound is poorly soluble (but required for the application, e.g., an aqueous buffer) with a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO).
Protocol: Co-Solvent Solubility Screening
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in a "strong" water-miscible solvent like DMSO (e.g., 50 mg/mL).
-
Prepare the aqueous buffer or medium that is the target final solvent system.
-
-
Titration:
-
In a series of clear glass vials, add increasing amounts of the DMSO stock solution to a fixed volume of the aqueous buffer. For example, add 2, 5, 10, 20, and 50 µL of the stock to 1 mL of buffer.
-
Vortex each vial thoroughly after addition.
-
-
Observation & Incubation:
-
Immediately observe each vial for any signs of precipitation (cloudiness, particulates).
-
Incubate the samples at the intended experimental temperature (e.g., 37°C) for 1-2 hours and observe again. Some compounds exhibit delayed precipitation.
-
-
Determination:
-
The highest concentration that remains clear and free of precipitate represents the approximate solubility limit in that co-solvent mixture.
-
Self-Validation: As a control, prepare a sample at a concentration known to be insoluble and one known to be soluble to ensure your observation method is reliable.
-
-
Quantification (Optional):
Question 7: Co-solvents are not sufficient or are incompatible with my experiment. What are the next-level options?
Answer: If co-solvents fail, you must move to formulation strategies that encapsulate the molecule or alter its physical state to improve aqueous dispersibility.[17][18][19]
-
Surfactant-Based Systems: Using non-ionic surfactants like Tween® 80 or Cremophor® EL can create micelles that encapsulate the lipophilic compound, allowing it to be dispersed in an aqueous medium.[13][20] This is a common strategy for in-vivo and in-vitro studies.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form an "inclusion complex" with this compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[17][20]
-
Particle Size Reduction (Nanosuspensions): For drug delivery applications, reducing the particle size to the nanometer scale dramatically increases the surface area-to-volume ratio.[5][17] This enhances the dissolution rate according to the Noyes-Whitney equation.[18] This is achieved through techniques like high-pressure homogenization or wet milling.[6][20]
-
Solid Dispersions: This involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix.[17][20] The amorphous form lacks a crystal lattice, making it more readily soluble than its crystalline counterpart.
The choice of method depends heavily on the final application (e.g., in-vitro assay vs. parenteral formulation) and requires significant formulation expertise.
References
- 1. Page loading... [guidechem.com]
- 2. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 3. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 4. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Anthraquinone - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 1,4-Dimethylanthraquinone under experimental conditions
Technical Support Center: Degradation Pathways of 1,4-Dimethylanthraquinone
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methodologies for your specific experimental needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and analysis of this compound.
Q1: What are the most probable degradation pathways for this compound under experimental stress?
Based on the robust tricyclic aromatic core of the anthraquinone structure and the reactivity of its methyl substituents, the most likely degradation pathways involve oxidation and photodegradation. While the anthraquinone core itself is relatively stable, particularly to thermal stress[1], the methyl groups are potential sites for oxidative attack. Hydrolysis may occur under extreme pH and temperature, potentially leading to ring-opening products, though this is generally less common than for other functional groups.[2][3]
Q2: Why is it critical to perform forced degradation studies on this compound?
Forced degradation, or stress testing, is a regulatory requirement under ICH guidelines (e.g., Q1A, Q1B) and a fundamental component of pharmaceutical development.[4] These studies are essential to:
-
Identify Potential Degradants: Determine the structures of degradation products that could form under various storage and handling conditions.
-
Elucidate Degradation Pathways: Understand the chemical transformations the molecule undergoes.
-
Assess Intrinsic Stability: Characterize the molecule's inherent stability profile.
-
Develop and Validate Stability-Indicating Analytical Methods: Ensure the primary analytical method, typically HPLC, can accurately measure the parent compound without interference from any degradation products.[5][6]
Q3: What are the primary analytical techniques for separating and identifying degradation products of this compound?
A combination of chromatographic and spectrometric techniques is standard.[7][8]
-
High-Performance Liquid Chromatography (HPLC): This is the definitive technique for separating the parent compound from its impurities and degradation products. A reversed-phase method (e.g., using a C18 column) with UV detection is the most common approach for quantification.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown degradants.[10] It provides the molecular weight and, with tandem MS (MS/MS), fragmentation data that are crucial for structural elucidation.[11]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to common problems encountered during degradation studies.
| Problem | Possible Cause(s) | Recommended Solution(s) & Rationale |
| No significant degradation is observed after applying stress. | 1. Stress conditions are too mild. 2. Incorrect solvent or pH for the intended reaction. | Solution: Incrementally increase the severity of the stress conditions. For example, for acid hydrolysis, increase the acid concentration from 0.1M to 1M HCl or raise the temperature from 60°C to 80°C. Rationale: The anthraquinone core is known to be chemically robust. More energy or a higher concentration of the reactant may be required to force degradation at a reasonable rate. |
| The parent compound is completely degraded, or only minor peaks remain. | 1. Stress conditions are excessively harsh. 2. The sampling time point was too late in the degradation process. | Solution: Reduce the stressor concentration, temperature, or exposure time. Implement multiple, earlier time points in your sampling schedule. Rationale: The objective of a forced degradation study is to achieve partial degradation (typically 5-20%) to clearly identify the primary degradation products.[5] Complete degradation can lead to a complex mixture of secondary and tertiary degradants that are not representative of initial stability issues. |
| HPLC chromatogram shows poor separation between the parent peak and degradants. | 1. Suboptimal mobile phase composition or pH. 2. Inadequate gradient profile. 3. Unsuitable column chemistry. | Solution: Methodically adjust chromatographic parameters. 1. Modify Mobile Phase: Change the organic solvent ratio or the pH of the aqueous phase to alter the ionization state and polarity of the analytes. 2. Optimize Gradient: Adjust the gradient slope to provide more resolving power where the degradant peaks are eluting. 3. Change Column: If co-elution persists, switch to a column with a different stationary phase (e.g., Phenyl or Cyano) to introduce alternative separation mechanisms.[9] |
| An unknown peak appears in the chromatogram, and its identity is unclear. | 1. The peak is a novel degradation product. 2. The peak is an artifact from the matrix or reagents. | Solution: Employ LC-MS analysis. Rationale: Mass spectrometry is the most powerful tool for identifying unknown compounds.[7] It will provide the molecular weight of the unknown peak. Tandem mass spectrometry (MS/MS) can then be used to fragment the molecule, yielding structural information to propose a definitive structure. Always run a blank (stressed matrix without the active compound) to rule out artifacts. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations. They should be adapted and optimized for your specific laboratory conditions and equipment.
Protocol 1: Forced Degradation (Stress Testing) of this compound
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the non-stressful solvent) kept at ambient temperature.
-
Acid Hydrolysis: Add 1M HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Add 6% H₂O₂. Keep at ambient temperature for 24 hours.
-
Thermal Degradation: Store the stock solution (in solid and/or solution form) in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Processing:
-
After the specified time, cool the vials to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines a typical procedure for developing a robust analytical method.
1. Instrument and Column:
-
System: HPLC with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for maxima using a PDA detector; a wavelength around 250 nm is a good starting point for the anthraquinone chromophore.
-
Gradient Program (starting point):
Time (min) %A %B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
3. Method Validation:
-
Inject the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Perform validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Section 4: Data Visualization and Interpretation
Data Summary Tables
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Degradation Type | Stressor | Temperature | Duration | Target Degradation |
|---|---|---|---|---|
| Acid Hydrolysis | 1M HCl | 80°C | 24 hours | 5-20% |
| Base Hydrolysis | 1M NaOH | 80°C | 24 hours | 5-20% |
| Oxidation | 6% H₂O₂ | Ambient | 24 hours | 5-20% |
| Thermal (Dry Heat) | None | 105°C | 48 hours | 5-20% |
| Photolytic | ICH Q1B | Ambient | N/A | Compare to dark control |
Diagrams and Workflows
Caption: General workflow for forced degradation studies of this compound (1,4-DMAQ).
Caption: Postulated degradation pathways for this compound based on known anthraquinone chemistry.
Section 5: References
-
Narayanan, S., Jadhav, A. P., & Kadam, V. J. (2015). Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Pharmacognosy Journal. --INVALID-LINK--
-
Benchchem. (n.d.). Preventing degradation of 1,4-Anthraquinone during storage. --INVALID-LINK--
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. --INVALID-LINK--
-
Gogin, L. L., Zhizhina, E. G., & Pai, Z. P. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. ResearchGate. --INVALID-LINK--
-
Google Patents. (1987). US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. --INVALID-LINK--
-
ResearchGate. (n.d.). Tandem Mass Spectrometry of Laser-Reduced Anthraquinones for Painted Works and Dyed Cultural Artifacts. --INVALID-LINK--
-
IJRPR. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. --INVALID-LINK--
-
Kabir Yakubu, M., Sani Gumel, M., Bala Ibrahim, M., & Kumar, R. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scirp.org. --INVALID-LINK--
-
MedCrave online. (2016). Forced Degradation Studies. --INVALID-LINK--
-
ResearchGate. (n.d.). Fig. 4 Mass spectrometry (GC/MS) of intermediate degradation products... --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,3-dimethylanthraquinone. --INVALID-LINK--
-
ResearchGate. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. --INVALID-LINK--
-
Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta. --INVALID-LINK--
-
PubMed Central. (2023). Effective degradation of anthraquinones in Folium Sennae with Monascus fermentation for toxicity reduce and efficacy enhancement. --INVALID-LINK--
-
ResearchGate. (2022). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. --INVALID-LINK--
-
Ferreira, E. S. B., et al. (2023). High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. Dyes and Pigments. --INVALID-LINK--
-
Analytica Chimica Acta. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. --INVALID-LINK--
-
ResearchGate. (n.d.). Mass spectra of the major degradation products. --INVALID-LINK--
-
PubMed Central. (2019). Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food. --INVALID-LINK--
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. --INVALID-LINK--
-
Sousa, J. C., et al. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry. --INVALID-LINK--
-
IJSDR. (2018). Stability indicating study by using different analytical techniques. --INVALID-LINK--
-
Google Patents. (1998). US5723675A - Method for preparing anthraquinones. --INVALID-LINK--
-
CORE. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles. --INVALID-LINK--
-
PubMed. (2019). Faceted TiO2 photocatalytic degradation of anthraquinone in aquatic solution under solar irradiation. --INVALID-LINK--
-
Journal of Pharmaceutical Research International. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. --INVALID-LINK--
-
Molecules. (2018). 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. --INVALID-LINK--
-
PubMed. (2019). Photocatalytic degradation of azo and anthraquinone dye using TiO2/MgO nanocomposite immobilized chitosan hydrogels. --INVALID-LINK--
-
ResearchGate. (2021). Thermal decomposition kinetics of three anthraquinone hazardous waste. --INVALID-LINK--
-
Semantic Scholar. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin. --INVALID-LINK--
-
Science.gov. (n.d.). validated stability indicating: Topics by Science.gov. --INVALID-LINK--
-
ResearchGate. (2012). Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. --INVALID-LINK--
-
ResearchGate. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques. --INVALID-LINK--
-
PubMed. (1991). Degradation of 1,4-naphthoquinones by Pseudomonas Putida. --INVALID-LINK--
-
PubMed. (2015). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. --INVALID-LINK--
-
MDPI. (2020). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. --INVALID-LINK--
-
ResearchGate. (2012). Photocatalytic Degradation of 1,4-Benzoquinone in Aqueous ZnO Dispersions. --INVALID-LINK--
-
Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. validated stability indicating: Topics by Science.gov [science.gov]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1,4-Dimethylanthraquinone
Welcome to the technical support resource for 1,4-Dimethylanthraquinone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered when working with this compound in solution. Here, we provide in-depth, field-proven insights and validated protocols to ensure the stability and efficacy of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound is difficult to dissolve. What are the best practices for solubilization?
A1: Understanding the Challenge
This compound is a largely non-polar, aromatic compound, which dictates its solubility profile. It is practically insoluble in water (estimated at 0.3535 mg/L at 25°C) but shows good solubility in several common organic solvents.[1][2] The key to successful solubilization is matching the solvent polarity to that of the solute and, in some cases, providing sufficient energy to overcome the crystal lattice energy of the solid.
Troubleshooting & Protocol
The primary cause of dissolution failure is a mismatch in solvent polarity or insufficient solvent volume. As a yellow powder, it should fully dissolve to form a clear, yellow solution.[3]
Recommended Solvents: Based on the general solubility of anthraquinones and related compounds, the following solvents are recommended starting points.[2][4][5]
| Solvent | Class | Dielectric Constant (Approx.) | Key Considerations |
| Chloroform | Chlorinated | 4.8 | Good starting choice for non-polar compounds. |
| Acetone | Ketone | 21 | Good general-purpose solvent.[4] |
| Ethyl Acetate | Ester | 6.0 | Effective for moderately polar compounds. |
| Ethanol | Alcohol | 25 | Sparingly soluble when cold, better when hot.[4] |
| Toluene | Aromatic | 2.4 | Suitable for aromatic compounds, but use with care. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47 | A powerful solvent, but can be difficult to remove. |
Step-by-Step Solubilization Protocol:
-
Material Weighing: Accurately weigh the required amount of this compound powder in a clean, dry glass vial.
-
Solvent Addition: Add a small volume of your chosen solvent (e.g., Chloroform or Acetone) to the vial. Start with a concentration well below the expected solubility limit.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Sonication provides localized energy to break up solid aggregates and enhance dissolution.
-
Gentle Warming (Use with Caution): For solvents like ethanol, gentle warming (e.g., to 40-50°C) can significantly increase solubility.[4] Always use a water bath and ensure the vial is not tightly capped to avoid pressure buildup. Caution: Do not heat volatile or flammable solvents near an open flame.
-
Incremental Solvent Addition: If solids persist, add more solvent incrementally, vortexing after each addition, until the compound is fully dissolved.
-
Final Filtration: For critical applications, filter the final solution through a 0.22 µm PTFE syringe filter to remove any microscopic particulates.
FAQ 2: My compound dissolves initially but then crashes out of solution. How can I maintain its stability?
A2: The Science of Supersaturation and Nucleation
Precipitation after initial dissolution often indicates that a supersaturated solution was created, typically by heating, which then becomes unstable upon returning to ambient temperature. The core issue is that the kinetic energy provided was sufficient to dissolve the compound, but the solution's capacity at room temperature is lower. Over time, molecules aggregate, forming nucleation sites that lead to crystal growth and precipitation.
Workflow for Preventing Precipitation
This workflow outlines a systematic approach to creating a kinetically stable stock solution.
Caption: Workflow for preparing and stabilizing solutions.
Preventative Strategies:
-
Work at Ambient Temperature: Whenever possible, prepare your solution at the same temperature at which it will be stored and used. This avoids creating a supersaturated state.
-
Determine Empirical Solubility: Before preparing a large-volume or high-concentration stock, perform a small-scale test to find the practical solubility limit in your chosen solvent system at room temperature.
-
Utilize Co-Solvents: If a single solvent is inadequate, a co-solvent system can be effective. For instance, dissolving the compound in a small amount of a strong solvent like Toluene and then diluting it with a weaker but miscible solvent like ethanol can maintain stability.
-
Proper Storage: Store all solutions in tightly sealed containers to prevent solvent evaporation, which would increase the compound's concentration and risk precipitation.[6] Amber vials are recommended to protect from light.
FAQ 3: My solution changed color from yellow to brownish-red. Is my compound degrading and how can I stop it?
A3: The Mechanism of Quinone Degradation
Yes, a color change is a strong indicator of chemical degradation. Anthraquinones, like other quinones, are redox-active molecules. The primary pathway for instability, especially in aqueous or protic environments, involves the formation of a semiquinone radical.[7][8] This highly reactive intermediate can then participate in side reactions with oxygen or other molecules, leading to the formation of degradation products and often a visible color change.[7][9]
This degradation process can be accelerated by several factors:
-
High pH: Alkaline conditions can promote the formation of radical species.[7][8]
-
Light Exposure: this compound has photochemical properties and can act as an electron acceptor in the presence of light, generating semiquinone radicals.[10]
-
Presence of Oxygen: Molecular oxygen can react with radical intermediates.[7]
-
Redox Active Metals: Trace metal contaminants can catalyze degradation.
Caption: Simplified quinone degradation pathway.
Stabilization Protocols:
-
Control pH: If your experimental system allows, maintain a neutral or slightly acidic pH to minimize instability.
-
Use Degassed Solvents: For maximum stability in long-term storage or sensitive applications, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. This removes dissolved oxygen.
-
Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.[10]
-
Add a "Redox Helper" (Advanced): In specific electrochemical or biological systems where redox cycling is intended, the addition of a second redox species, such as ferricyanide, can stabilize the quinone.[7][9] This helper molecule establishes a redox equilibrium that bypasses the accumulation of the unstable semiquinone radical, significantly extending the compound's functional lifetime.[7]
-
Maintain Proper Storage Conditions: Always store the solid compound and its solutions in a cool, dry, and dark place.[11]
FAQ 4: How can I confirm the concentration and check for degradation of my this compound solution?
A4: Analytical Monitoring Techniques
Regularly verifying the concentration and purity of your solution is critical for reproducible results. Several standard analytical methods are suitable for this purpose.[12][13][14]
Recommended Method: UV-Visible Spectrophotometry
This is the most straightforward method for routine checks. This compound is a chromophore and will have a characteristic absorbance spectrum.
Step-by-Step Protocol for UV-Vis Analysis:
-
Prepare a Calibration Curve:
-
Create a high-concentration, accurately prepared stock solution in your chosen solvent (e.g., 1 mg/mL in ethanol).
-
Perform a serial dilution to create a series of standards of known concentration (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ-max). Scan from ~200-600 nm to determine the λ-max initially.
-
Plot absorbance vs. concentration. The result should be a linear curve that adheres to the Beer-Lambert law.
-
-
Analyze Your Sample:
-
Dilute your experimental sample with the same solvent to fall within the linear range of your calibration curve.
-
Measure its absorbance at the same λ-max.
-
Calculate the concentration using the equation from your calibration curve.
-
-
Check for Degradation:
-
Overlay the full spectrum of your aged sample with that of a freshly prepared sample.
-
Signs of Degradation: A decrease in the primary absorbance peak, a shift in the λ-max, or the appearance of new peaks at different wavelengths (often in the longer wavelength region, corresponding to the color change) indicates degradation.
-
Advanced Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or PDA detector is the gold standard for stability studies.[13] It can separate the parent compound from its degradation products, allowing for simultaneous quantification of both. A reversed-phase C18 column with a mobile phase like acetonitrile/water is a common starting point.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique can identify the exact mass of degradation products, providing crucial information for elucidating the degradation pathway.[12]
References
- 1. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. fishersci.com [fishersci.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 1519-36-4 [smolecule.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Interpreting Complex NMR Spectra of 1,4-Dimethylanthraquinone
Welcome to the technical support guide for the analysis of 1,4-Dimethylanthraquinone. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this molecule. We will move beyond simple peak assignments to address common experimental artifacts and complex spectral patterns, providing actionable troubleshooting strategies and advanced analytical workflows.
Introduction: The Challenge of a "Simple" Molecule
This compound presents a fascinating case study in NMR spectroscopy. While its structure appears relatively straightforward, its inherent symmetry and the nature of its aromatic systems often produce spectra that are more complex than anticipated. The primary challenge lies in the unsubstituted aromatic ring, which gives rise to a classic second-order spin system, frequently causing confusion for analysts accustomed to first-order splitting patterns. This guide provides a structured, question-and-answer approach to demystify these complexities.
Part 1: Foundational Spectrum Interpretation & Common Questions
This section addresses the most frequent initial questions regarding the standard ¹H and ¹³C NMR spectra of this compound.
Question 1: Why is the aromatic region of my ¹H NMR spectrum between ~7.7 and ~8.2 ppm so complex and difficult to interpret?
Answer:
This is the most common point of confusion and stems from the molecular structure. The four protons on the unsubstituted ring (H5, H6, H7, H8) form a chemically symmetric but magnetically inequivalent AA'BB' spin system .
-
Chemical Equivalence: Due to the molecule's C₂ᵥ symmetry axis, H5 is chemically equivalent to H8, and H6 is equivalent to H7.
-
Magnetic Inequivalence: However, the coupling constant between H5 and H6 (ortho coupling, ³J) is different from the coupling constant between H5 and H7 (meta coupling, ⁴J). Because H5 couples differently to the two "B" protons (H6 and H7), the system is magnetically inequivalent.
When the chemical shift difference (Δν) between the A and B protons is not significantly larger than their coupling constant (J), the simple (n+1) splitting rule breaks down.[1] This results in a complex multiplet where more lines appear than expected, and their intensities are distorted—a phenomenon known as second-order effects .[1][2] Instead of two clean doublets, you will observe a pattern of multiple, often overlapping, intense lines that cannot be interpreted by simple first-order analysis.
Caption: Key ¹H NMR spin systems in this compound.
Question 2: I only see one signal for the two methyl groups and one signal for the H2/H3 protons. Is my sample pure?
Answer:
Yes, this is the expected result for a pure sample and is a direct consequence of the molecule's symmetry. The two methyl groups at the C1 and C4 positions are chemically and magnetically equivalent, as are the H2 and H3 protons. Therefore, they are isochronous (resonate at the same frequency) and will produce a single, sharp signal for each pair.
-
Methyl Protons (¹H): A singlet integrating to 6H around δ 2.7-2.8 ppm.
-
H2/H3 Protons (¹H): A singlet integrating to 2H around δ 7.2-7.3 ppm.
Question 3: What are the expected chemical shifts for this compound?
Answer:
Predicting exact chemical shifts can be challenging, but based on literature data and spectral databases, the following table summarizes the expected chemical shift ranges in CDCl₃.[3] These values are crucial for initial assignments and for identifying potential issues.
| ¹H NMR Data (in CDCl₃) | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| H2, H3 | ~ 7.25 (singlet, 2H) |
| H6, H7 | ~ 7.73 (multiplet, 2H) |
| H5, H8 | ~ 8.18 (multiplet, 2H) |
| -CH₃ (at C1, C4) | ~ 2.75 (singlet, 6H) |
| ¹³C NMR Data (in CDCl₃) | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (at C1, C4) | ~ 22.0 |
| C6, C7 | ~ 126.8 |
| C2, C3 | ~ 132.5 |
| C4a, C8a | ~ 133.2 |
| C5, C8 | ~ 133.5 |
| C9a, C10a | ~ 134.0 |
| C1, C4 | ~ 145.0 |
| C9, C10 (C=O) | ~ 183.5 |
Part 2: Troubleshooting Common Experimental & Data Processing Issues
Even with a pure sample, experimental variables can significantly complicate spectral interpretation. This section covers common problems and their solutions.
Question 4: My peaks are broad, the baseline is rolling, and the resolution is poor. What should I check?
Answer:
Poor signal quality is often unrelated to the molecule itself but rather to sample preparation and spectrometer setup. Here is a troubleshooting checklist:
-
Poor Shimming: This is the most common cause of broad, asymmetric peaks. The magnetic field is not homogeneous across the sample.[4]
-
Solution: Re-shim the spectrometer. If using an automated shimming routine, ensure the lock signal is stable. For challenging samples, manual shimming of the Z1 and Z2 gradients may be necessary.[4]
-
-
Sample Concentration/Solubility:
-
Too Concentrated: High concentrations can increase viscosity and cause peak broadening due to slower molecular tumbling. It can also lead to intermolecular interactions that shift peak positions.[5]
-
Poor Solubility: If the compound is not fully dissolved, you will have a non-homogeneous sample, leading to very broad lines and a poor lock signal. This compound is poorly soluble in water.[6]
-
Solution: Dilute your sample or try a different deuterated solvent. While CDCl₃ is common, DMSO-d₆ or deuterated acetone may offer better solubility for anthraquinone derivatives.[5]
-
-
Incorrect Phasing and Baseline Correction: A "rolling" baseline is typically an artifact of data processing.
-
Solution: Manually re-process the FID. Apply a zero-order and then a first-order phase correction. Follow this with a polynomial baseline correction routine available in your NMR software.[7]
-
Question 5: I see extra peaks in my spectrum that don't belong to my molecule. How do I identify them?
Answer:
These are almost always impurities from your NMR solvent or contaminants from glassware. Cross-reference these unexpected peaks with a standard solvent impurity table.
-
Solution:
-
Identify your deuterated solvent.
-
Compare the chemical shifts of the unknown peaks to the known values for common contaminants in that solvent.
-
Remember that the water peak is highly variable and its position depends on the solvent and temperature.[8]
-
Table of Common Impurities in CDCl₃ and DMSO-d₆ [9][10]
| Impurity | Formula | ¹H Shift (CDCl₃) | ¹³C Shift (CDCl₃) | ¹H Shift (DMSO-d₆) | ¹³C Shift (DMSO-d₆) |
| Chloroform (residual) | CHCl₃ | 7.26 | 77.16 | - | - |
| DMSO (residual) | (CHD₂)₂SO | - | - | 2.50 | 39.52 |
| Water | H₂O | ~1.56 | - | ~3.33 | - |
| Acetone | C₃H₆O | 2.17 | 30.6, 206.7 | 2.09 | 29.8, 206.0 |
| Ethyl Acetate | C₄H₈O₂ | 1.26, 2.05, 4.12 | 14.2, 21.0, 60.4, 171.1 | 1.15, 1.99, 4.03 | 14.0, 20.6, 59.5, 170.2 |
| Silicone Grease | - | ~0.07 | ~1.2 | ~0.05 | ~1.0 |
Part 3: Advanced Spectral Analysis for Unambiguous Assignment
When 1D spectra are insufficient for a complete and confident assignment, 2D NMR techniques are required.[7]
Question 6: How can I definitively assign every proton and carbon signal, especially the complex aromatic multiplet?
Answer:
A combination of 2D NMR experiments is the authoritative method for complete structural elucidation. The following workflow provides a systematic approach to assigning all signals.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. reddit.com [reddit.com]
- 3. spectrabase.com [spectrabase.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Challenges in the Scale-Up of 1,4-Dimethylanthraquinone Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the successful scale-up of 1,4-Dimethylanthraquinone (1,4-DMAQ) synthesis. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning from laboratory-scale experiments to pilot and industrial-scale production. As a vibrant yellow compound, 1,4-DMAQ is a valuable intermediate in the manufacturing of dyes and can be explored for its electronic properties in applications like organic photovoltaics.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific challenges you may encounter. We will explore the nuances of the most common synthetic routes, focusing on troubleshooting and optimization to ensure a robust, safe, and efficient scale-up process.
Section 1: Overview of Primary Synthetic Pathways
Two primary routes dominate the synthesis of 1,4-DMAQ: the classical Friedel-Crafts acylation and the more modern Diels-Alder reaction. Understanding the fundamentals of each is critical for effective troubleshooting.
-
Friedel-Crafts Acylation Route: This is a well-established, two-step method. It begins with the Friedel-Crafts acylation of p-xylene with phthalic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form an intermediate 2-(2,5-dimethylbenzoyl)benzoic acid.[1][2] This intermediate is then subjected to an intramolecular cyclization using a strong dehydrating agent, such as concentrated sulfuric acid or oleum, to yield the final 1,4-DMAQ product.[3]
Caption: Workflow for 1,4-DMAQ synthesis via the Friedel-Crafts pathway.
-
Diels-Alder Route: This approach involves the [4+2] cycloaddition of 1,4-naphthoquinone with 2,4-hexadiene.[4] The resulting adduct is then oxidized (dehydrogenated) to form the aromatic anthraquinone structure. This can be performed as a one-step synthesis using a bifunctional catalyst system, such as aqueous heteropoly acids, which promote both the cycloaddition and subsequent oxidation.[1][4]
Section 2: General Scale-Up Principles & Challenges
Q: What are the primary challenges when moving 1,4-DMAQ synthesis from a lab bench to a pilot plant?
A: Scaling up any chemical process magnifies underlying issues that may be negligible at the lab scale. For 1,4-DMAQ, the key challenges fall into four main categories:
-
Heat Management: The Friedel-Crafts acylation is often exothermic. A reaction that is easily managed in a small flask with an ice bath can lead to dangerous temperature spikes and thermal runaways in a large reactor if the heat removal capacity is insufficient. This can result in side reactions, product degradation, and severe safety hazards.[5]
-
Mixing and Mass Transfer: Achieving homogenous mixing in a large-volume reactor is far more complex than on a magnetic stir plate. Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to uneven reaction rates, lower yields, and the formation of impurities. This is especially critical during the quenching of the Friedel-Crafts reaction.[5]
-
Raw Material Sourcing and Quality: The consistency of raw materials can vary significantly between suppliers and even between batches from the same supplier. Impurities that were inconsequential in a 10-gram synthesis can poison catalysts or cause significant side reactions in a 100-kilogram batch.[5] A thorough analysis of incoming raw materials is non-negotiable at scale.
-
Process Control and Safety: Manual control of reaction parameters (temperature, addition rate, pH) is often impractical and unsafe at the pilot scale. Implementing robust automated control systems is crucial for reproducibility and safety. Furthermore, handling large quantities of hazardous materials like anhydrous aluminum chloride, corrosive acids (H₂SO₄), and flammable solvents requires stringent engineering controls and safety protocols.[5][6]
Section 3: Troubleshooting Guide for Friedel-Crafts Synthesis
This route is robust but requires careful control of conditions, especially at a larger scale.
Q1: My Friedel-Crafts acylation step (Step 1) is suffering from low yield and poor conversion. What are the likely causes?
A: This is a common scale-up issue. The problem often lies with the catalyst, reaction conditions, or reagent quality.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water, rendering it inactive.[6] Ensure you are using freshly opened, high-purity AlCl₃ and that all glassware and solvents are scrupulously dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | The reaction requires at least two equivalents of AlCl₃: one to activate the phthalic anhydride and another to complex with the resulting ketone product.[2] A slight excess (e.g., 2.1-2.5 equivalents) is often used to compensate for minor impurities. Re-verify your molar calculations for the scaled-up batch. |
| Poor Temperature Control | The reaction is typically run at moderately elevated temperatures (e.g., 40-95°C).[1] If the temperature is too low, the reaction rate will be slow. If it's too high, you risk increased side-product formation. Monitor the internal reaction temperature, not just the jacket temperature, and ensure your reactor's cooling system can handle the exotherm during reagent addition. |
| Reagent Purity | Impurities in the p-xylene or phthalic anhydride can interfere with the reaction. Use reagents of appropriate industrial grade and consider pre-treatment if necessary. |
Q2: I'm observing significant isomer formation and other impurities. How can I improve the selectivity?
A: Side-product formation is often a result of loss of regioselectivity or secondary reactions.
-
Isomeric Impurities: While p-xylene is symmetric, acylation can sometimes lead to minor isomeric benzoylbenzoic acids if impurities are present in the starting material. The primary concern is often with the subsequent cyclization step. Ensure your starting p-xylene is of high purity.
-
Alkyl Group Migration: While more common with bulkier groups like isopropyl, there is a possibility of methyl group migration under harsh Friedel-Crafts conditions, leading to different dimethylanthraquinone isomers.[3] This is typically minimized by maintaining the lowest effective reaction temperature and avoiding prolonged reaction times.
-
Polysubstitution: Over-acylation is a known limitation of Friedel-Crafts reactions.[7] To minimize this, use a modest excess of the aromatic compound (p-xylene) and control the addition of the limiting reagent (phthalic anhydride) to avoid localized high concentrations.
Q3: The intramolecular cyclization (Step 2) is incomplete or producing sulfonated byproducts. How can I optimize this?
A: The cyclization step requires a powerful dehydrating agent to drive the reaction to completion.
-
Incomplete Cyclization: This indicates that the reaction conditions are not harsh enough. You may need to increase the temperature (typically 95°C or higher), increase the reaction time, or use a stronger dehydrating agent.[3] 4% oleum (fuming sulfuric acid) is often more effective than concentrated sulfuric acid.
-
Sulfonation Byproducts: This occurs when the reaction temperature is too high or the material is held at temperature for too long. The aromatic rings of the product can undergo electrophilic sulfonation. The key is to find the optimal balance of temperature and time that allows for complete cyclization without significant sulfonation. A good starting point is 95°C for 2 hours, with careful monitoring by TLC or HPLC.[3]
Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation step.
Section 4: Purification & Analysis FAQs
Q1: What is the most effective method for purifying crude 1,4-DMAQ at an industrial scale?
A: While laboratory purification often relies on silica gel column chromatography to achieve high purity (95-99%), this method is generally not economically viable for large-scale production.[1] The preferred industrial method is recrystallization .
-
Solvent Selection: The key is to find a solvent (or solvent system) in which 1,4-DMAQ is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent classes to screen include alcohols (ethanol, isopropanol), ketones (acetone), and aromatic hydrocarbons (toluene, xylene).
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, perform a hot filtration if insoluble impurities are present, and then allow the solution to cool slowly to induce crystallization. The slow cooling promotes the formation of larger, purer crystals. The purified product is then isolated by filtration.
Q2: What analytical techniques are essential for quality control during and after production?
A: A multi-pronged analytical approach is necessary for robust quality control.
| Technique | Application | Justification |
| TLC | Reaction Monitoring | Thin Layer Chromatography is a quick, inexpensive way to monitor the disappearance of starting materials and the appearance of the product, helping to determine reaction completion.[8] |
| HPLC | Purity Assessment & Impurity Profiling | High-Performance Liquid Chromatography is the gold standard for determining the purity of the final product and quantifying known and unknown impurities.[9][10] |
| GC-MS | Volatile Impurity Identification | Gas Chromatography-Mass Spectrometry is excellent for identifying residual solvents and volatile or semi-volatile byproducts.[4] |
| ¹H and ¹³C NMR | Structural Confirmation | Nuclear Magnetic Resonance spectroscopy provides unambiguous confirmation of the chemical structure of the final product and can help identify major impurities.[4][11] |
| FTIR | Functional Group Analysis | Fourier-Transform Infrared Spectroscopy is useful for confirming the presence of key functional groups (like the carbonyl C=O stretch) and ensuring the absence of starting material functional groups.[4] |
Q3: What are the most common impurities to watch for in the final 1,4-DMAQ product?
A: The impurity profile is directly linked to the synthetic route used.
-
From Friedel-Crafts:
-
Unreacted p-xylene and phthalic anhydride: Indicates incomplete reaction.
-
2-(2,5-dimethylbenzoyl)benzoic acid: The uncyclized intermediate.
-
Isomeric Dimethylanthraquinones: Arising from impurities in starting materials or side reactions.
-
Sulfonated byproducts: If sulfuric acid/oleum is used for cyclization.
-
-
From Diels-Alder:
Section 5: Experimental Protocols
Protocol 1: Lab-Scale (Demonstrative) Friedel-Crafts Synthesis of 1,4-DMAQ
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough hazard assessment must be performed before starting any chemical synthesis.
Step 1: Acylation
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (2.2 eq).
-
Add a dry, inert solvent such as dichloromethane.[1]
-
Add phthalic anhydride (1.0 eq) portion-wise to the stirred suspension.
-
After stirring for 30 minutes, begin the dropwise addition of p-xylene (1.1 eq).[3] Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.[1]
-
Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2,5-dimethylbenzoyl)benzoic acid intermediate.
Step 2: Cyclization
-
Carefully add the crude intermediate from Step 1 to 4% oleum or concentrated sulfuric acid at room temperature.
-
Heat the mixture to 95°C for 2 hours.[3] The solution should become deeply colored.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
The solid 1,4-DMAQ will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Place the crude, dry 1,4-DMAQ in an appropriately sized flask.
-
Add a suitable solvent (e.g., ethanol or an ethanol/toluene mixture) and heat the mixture to reflux with stirring until all the solid dissolves. Use the minimum amount of solvent necessary.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analyze the final product for purity using HPLC and confirm its identity with NMR.
Section 6: References
-
Smolecule. (2023). Buy this compound | 1519-36-4. Available from: --INVALID-LINK--
-
Gogin, L. L., et al. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. ResearchGate. Available from: --INVALID-LINK--
-
Stavber, S., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1435–1443. Available from: --INVALID-LINK--
-
Wilson, L. J., et al. (1987). Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. U.S. Patent No. 4,661,293. Available from: --INVALID-LINK--
-
Allen, C. F. H., & Bell, A. (1941). 2,3-dimethylanthraquinone. Organic Syntheses, 21, 39. Available from: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS 1519-36-4 wiki. Available from: --INVALID-LINK--
-
Utsumi, S., et al. (1979). Process for producing 1,4-dihydroanthraquinone. U.S. Patent No. 4,176,125. Available from: --INVALID-LINK--
-
Brainly. (2019). What is the mechanism of phthalic anhydride and m-xylene which results in 2-(2,4-dimethylbenzoyl)benzoic. Available from: --INVALID-LINK--
-
Beyond Benign. (2011). Friedel-Crafts Alkylation. Available from: --INVALID-LINK--
-
Degani, I., et al. (2020). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1087, 1-22. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyanthraquinone via Friedel-Crafts Acylation. Available from: --INVALID-LINK--
-
Thieme Chemistry. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Available from: --INVALID-LINK--
-
Majumdar, K. C., & Chattopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41845–41880. Available from: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Available from: --INVALID-LINK--
-
Quye, A., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1087, 1-22. Available from: --INVALID-LINK--
-
Cooke, B. J., et al. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Philosophical Transactions of the Royal Society A, 375(2097), 20160263. Available from: --INVALID-LINK--
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Available from: --INVALID-LINK--
-
Lee, J. K., et al. (1998). Method for preparing anthraquinones. U.S. Patent No. 5,723,675. Available from: --INVALID-LINK--
-
Bien, H. S., et al. (1969). Production of 1,4-diaminoanthraquinone. U.S. Patent No. 3,433,811. Available from: --INVALID-LINK--
-
BenchChem. (2025). Challenges in scaling up trimethylhydroquinone production from lab to pilot plant. Available from: --INVALID-LINK--
-
European Patent Office. (2012). Process for the purification of anthraquinone derivatives. Patent EP 2497761. Available from: --INVALID-LINK--
-
Pearson. (2024). Draw the product(s) of each of the following reactions: c. p-xylene + acetyl chloride + AlCl3 followed by H2O. Available from: --INVALID-LINK--
-
Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29342. Available from: --INVALID-LINK--
-
Men'shikov, V. V., et al. (2010). Effect of impurities in anthraquinone on its catalytic activity in delignification. Russian Journal of Applied Chemistry, 83(5), 902-905. Available from: --INVALID-LINK--
-
Singh, R., et al. (2025). Scaling up biofilm bioreactors for enhanced menaquinone-7 production. Applied Microbiology and Biotechnology, 109(1), 1-13. Available from: --INVALID-LINK--
-
Nkeonye, P. O., et al. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2, 300-308. Available from: --INVALID-LINK--
References
- 1. smolecule.com [smolecule.com]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beyondbenign.org [beyondbenign.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
Removing unreacted starting materials from 1,4-Dimethylanthraquinone
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,4-Dimethylanthraquinone. Our focus is on removing unreacted starting materials and byproducts from common synthetic routes.
Introduction: The Purification Challenge
This compound is a valuable compound in various research fields, including dye manufacturing and pharmaceutical development.[1] Its synthesis, most commonly via a Diels-Alder reaction between a naphthoquinone and a substituted diene, often results in a crude product contaminated with unreacted starting materials, intermediates, and polymeric byproducts.[2][3][4] Achieving high purity (>98%) is critical for subsequent applications and requires robust purification strategies. This guide explains the causality behind experimental choices to empower you to solve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
Answer: The impurity profile of your crude product is directly linked to the synthetic route employed. For the common Diels-Alder synthesis using 1,4-naphthoquinone and a diene like 2,4-hexadiene or 2,3-dimethyl-1,3-butadiene, you can expect the following:
-
Unreacted 1,4-Naphthoquinone: A starting material that is a yellow, crystalline solid. Its presence indicates an incomplete reaction.[2][4]
-
Tetrahydro-anthraquinone Intermediate: The initial Diels-Alder adduct (e.g., 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione) is a common intermediate.[5] This compound must be oxidized to form the final aromatic anthraquinone. If the oxidation step is incomplete, this non-aromatic, often white or light-gray solid, will be a major impurity.[5]
-
Polymeric/Tarry Products: Dienes, especially under thermal or acidic conditions, can polymerize, leading to the formation of high-molecular-weight, tarry substances that are difficult to characterize and remove.[2]
-
Unreacted Diene: Being volatile, most of the unreacted diene is typically removed during solvent evaporation (work-up). However, residual amounts may remain.
The visual appearance of your crude product can be indicative. A mixture of yellow crystals (naphthoquinone), white/gray powder (tetrahydro-intermediate), and dark, sticky material (tar) is common.[2][5]
Q2: I need to achieve >98% purity. Which purification method should I choose: Recrystallization or Column Chromatography?
Answer: Both methods can be effective, but the optimal choice depends on the scale of your synthesis and the nature of the impurities. Column chromatography generally offers higher resolution and is the most widely employed technique for achieving purities in the 95-99% range.[1] Recrystallization is simpler and faster for larger quantities but may be less effective at removing impurities with similar solubility profiles.
Here is a comparative summary:
| Feature | Column Chromatography | Recrystallization |
| Purity Achievable | Excellent (Typically 95-99%)[1] | Good to Excellent (Can be >98% if impurities have very different solubilities) |
| Recovery/Yield | Good (Typically 85-95%)[1] | Variable (Highly dependent on solvent choice and technique) |
| Primary Mechanism | Differential adsorption/partitioning based on polarity.[6] | Differential solubility in a solvent at varying temperatures.[7][8] |
| Best For | Complex mixtures with multiple components; achieving highest purity. | Removing small amounts of highly soluble or insoluble impurities; large scale. |
| Key Challenge | Can be time-consuming and requires significant solvent volumes. | Finding a single "perfect" solvent; risk of product "oiling out". |
The following workflow provides a logical approach to selecting your purification strategy.
Caption: Decision workflow for purifying crude this compound.
Q3: My recrystallization attempt resulted in very low yield. What are the likely causes and how can I fix it?
Answer: Low yield in recrystallization is a common and frustrating issue. The primary causes are almost always related to solvent choice and volume.[7]
Causality & Troubleshooting:
-
Excess Solvent: The most frequent error is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.[8] If you add too much, the solution will not be saturated upon cooling, and a large portion of your product will remain dissolved, lost in the mother liquor.
-
Solution: Add the hot solvent portion-wise (dropwise for small scale) to your solid, waiting for the mixture to return to a boil between additions, until the solid just dissolves.[7]
-
-
Cooling Too Rapidly: Cooling the hot, saturated solution too quickly (e.g., by immediately plunging it into an ice bath) promotes the formation of very small, impure crystals or can cause the product to precipitate as an amorphous solid, trapping impurities.
-
Solution: Allow the flask to cool slowly and undisturbed to room temperature first. This allows for the growth of larger, more perfect crystals. Once at room temperature, then place it in an ice bath to maximize the recovery of the product from the now cold solution.[9]
-
-
Inappropriate Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] If your compound has significant solubility even at 0°C, your recovery will be inherently low.
-
Solution: Perform small-scale solubility tests with different solvents (e.g., ethanol, isopropanol, acetone, toluene) to find the ideal one. For anthraquinones, ethanol or acetone are often good starting points.[4]
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Place ~20 mg of your crude product in a test tube. Add a few drops of a test solvent (e.g., 95% ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves, cool it to 0°C. The ideal solvent will show extensive crystal formation upon cooling.
-
Dissolution: Place your crude product in an Erlenmeyer flask with a boiling chip. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If you observe insoluble impurities (like tar), perform a hot gravity filtration to remove them. This must be done quickly to prevent crystallization on the filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them, then transfer them to a watch glass to air dry completely.
Q4: How do I set up and run a silica gel column to purify this compound?
Answer: Column chromatography on silica gel is an excellent method for separating this compound from both the more polar (1,4-naphthoquinone) and less polar (tetrahydro- intermediate) impurities.[1] The process relies on a polar stationary phase (silica) and a less polar mobile phase (eluent).
Causality & Principles:
-
Stationary Phase: Silica gel is polar. Polar compounds in your mixture will adhere (adsorb) more strongly to the silica and move down the column more slowly.
-
Mobile Phase (Eluent): The eluent flows through the column, carrying the mixture with it. A less polar eluent will move less polar compounds faster. By gradually increasing the eluent's polarity, you can sequentially wash compounds off the column based on their polarity.
Recommended Solvent Systems: A gradient of ethyl acetate in hexanes is highly effective. You start with a low polarity mixture and gradually increase the concentration of the more polar ethyl acetate.
| Eluent Composition (Hexane:Ethyl Acetate) | Typical Compound Eluted |
| 98:2 to 95:5 | Less polar byproducts, including any unoxidized tetrahydro-intermediate. |
| 90:10 to 85:15 | This compound (Target Compound) |
| 80:20 to 70:30 | Unreacted 1,4-Naphthoquinone and other more polar impurities.[1] |
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6]
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 98:2 Hexane:EtOAc).[10]
-
Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed, ensuring no air bubbles are trapped.[10] The solvent level must always remain above the top of the silica bed to prevent cracking.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene).
-
Add a small amount of Celite or silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading".[10]
-
Carefully add this powder to the top of the packed column, creating a thin, uniform band. Add another thin layer of sand on top to protect the sample layer.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent mixture (e.g., 95:5 Hexane:EtOAc).
-
Use air pressure to achieve a steady flow rate. Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto a TLC plate and viewing under UV light.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to elute your target compound.
-
Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield your purified this compound.
-
Caption: Visualizing the separation of components on a silica column over time.
References
- 1. Buy this compound | 1519-36-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Best Practices for 1,4-Dimethylanthraquinone
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science. A recurring theme in these discussions is the challenge of ensuring the integrity and stability of key chemical reagents. 1,4-Dimethylanthraquinone, with its unique photochemical properties and role as a synthetic intermediate, is a compound where proper handling is not just a matter of safety, but paramount for experimental reproducibility.[1]
This guide is structured to move beyond a simple list of procedures. It aims to provide the causal logic behind each recommendation, empowering you to make informed decisions in your laboratory work. We will address the most common questions and troubleshoot potential issues you might encounter, ensuring your experiments are built on a foundation of chemical integrity.
Section 1: Frequently Asked Questions (FAQs) for Handling and Storage
This section addresses the most common inquiries regarding the day-to-day use of this compound.
Q1: What are the fundamental properties and hazards of this compound?
A: this compound is a yellow, fluffy powder.[2] It is a member of the anthraquinone family, known for its stable three-ring structure.[1] While some safety data sheets (SDS) do not classify it as a hazardous substance under GHS classifications[3], it is crucial to recognize that the toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the standard care afforded to all laboratory chemicals. It is combustible and can form explosive mixtures with air upon intense heating.
Q2: What are the optimal storage conditions for this compound?
A: The compound should be stored in a tightly closed container in a dry, well-ventilated area at room temperature.[4]
-
Causality: The primary goal of these storage conditions is to prevent degradation. A "tightly closed" container is critical to minimize exposure to atmospheric moisture. While this compound itself is not noted as exceptionally hygroscopic, related anthraquinone compounds are known to be sensitive to moisture.[5] Storing it in a "dry" environment, such as in a desiccator, provides an additional layer of protection. This prevents clumping and potential hydrolysis or other moisture-driven degradation pathways over long-term storage. Storing away from strong oxidizing agents is also recommended to prevent unwanted chemical reactions.[5][6]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A: Given its nature as a fine powder and its uncharacterized toxicological profile, a conservative approach to PPE is warranted.
-
Eye Protection: Wear chemical safety goggles or safety glasses with side-shields that are approved under government standards like NIOSH (US) or EN 166 (EU).[5][7]
-
Hand Protection: Handle with impervious gloves, such as nitrile gloves.[8] Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.[9]
-
Body Protection: A standard laboratory coat, fully buttoned with sleeves covering the arms, is required to prevent skin exposure.[8] Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[8]
-
Respiratory Protection: To prevent inhalation of the fine powder, all weighing and transfer operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[10] If these engineering controls are not available or if dust generation is unavoidable, a NIOSH-approved respirator with a P1 or particulate filter is recommended.
Q4: What is the correct procedure for weighing and transferring this compound powder?
A: The primary objective is to minimize the generation of airborne dust.
-
Work in a Ventilated Space: Perform all manipulations in a fume hood or ventilated enclosure.
-
Use Appropriate Tools: Use an anti-static spatula or weighing paper. Avoid scooping motions that can aerosolize the fine powder. Instead, gently push the powder onto the weighing paper.
-
Controlled Environment: Close the sash of the fume hood as much as is practical during the transfer.
-
Clean Up Spills Immediately: If any powder is spilled, do not blow it or dry-wipe it, as this will create dust. Gently moisten the spilled material with water and wipe it up with a damp paper towel.[10] Place the cleaning materials in a sealed bag for disposal as chemical waste.
Q5: How should I dispose of waste this compound and contaminated materials?
A: All waste material, including expired product, spilled material, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be disposed of as hazardous chemical waste.[11]
-
Do NOT dispose of it in the regular trash or down the drain. [12] Anthraquinone derivatives can be toxic to aquatic life.[13]
-
Collect waste in a clearly labeled, sealed container that is compatible with the waste.[11] The label should read "HAZARDOUS WASTE" and list the chemical contents.[11]
-
Follow all local, state, and federal regulations for chemical waste disposal.[11] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q: The this compound powder in my bottle appears clumpy and has changed from a vibrant yellow to a duller shade. What should I do?
A: This observation strongly suggests moisture absorption and potential degradation.
-
Immediate Action: Do not use the material for a sensitive experiment where stoichiometry or purity is critical. The clumping indicates the presence of moisture, which can affect the true mass of the compound you weigh out. The color change may be a sign of a chemical transformation.
-
Underlying Cause: This is likely due to improper storage in a humid environment or frequent opening of the container outside of a desiccator.
-
Troubleshooting Protocol:
-
Isolate the Container: Tightly close the container and place it in a desiccator to remove any further moisture absorption.
-
Purity Check: The most reliable way to assess the material's integrity is to perform a simple analytical check. Measure the melting point of a small sample. The literature value is approximately 140.5°C.[3] A broad or depressed melting point range is a classic indicator of impurity.
-
Consider Purification: If the material is valuable and a pure sample is required, it may be possible to purify it. Column chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase has been shown to be effective for purifying this compound.[1]
-
Prevention: For future use, always store the main stock bottle inside a desiccator. For frequent use, consider preparing smaller aliquots in separate vials to avoid repeatedly exposing the main stock to the atmosphere.
-
Q: I am struggling to dissolve this compound for my reaction. What is its solubility profile?
A: this compound is practically insoluble in water, with an estimated solubility of only 0.35 mg/L at 25°C.[3] For organic reactions, you must use an appropriate organic solvent.
-
Recommended Solvents: While comprehensive solubility data is not widely published, compounds with an anthraquinone core are typically soluble in moderately polar to nonpolar organic solvents.[14]
-
Experimental Approach:
-
Begin with common solvents used for similar aromatic compounds, such as acetone, chloroform, or toluene.[14]
-
Perform a small-scale solubility test. Add a few milligrams of your compound to 1 mL of the chosen solvent in a test tube.
-
Observe solubility at room temperature. If it remains insoluble, gentle warming or sonication may aid dissolution. Be cautious when heating flammable organic solvents.
-
If the compound is intended for a biological assay requiring an aqueous buffer, a co-solvent system is necessary. A common strategy is to dissolve the compound at a high concentration in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Be aware that the compound may precipitate if its final concentration exceeds its solubility limit in the mixed-solvent system.
-
Q: My experimental results are inconsistent, and I suspect the this compound may be degrading under my reaction conditions. What could be the cause?
A: Inconsistent results are often traced back to reagent instability. The anthraquinone scaffold, while generally robust, is susceptible to specific types of degradation.
-
Potential Degradation Pathways:
-
Photochemical Reactions: this compound has known photochemical properties and can act as an electron acceptor in the presence of light.[1] If your reaction vessel is exposed to ambient or UV light for extended periods, photodegradation could be occurring.
-
Reduction: The quinone functional groups can be reduced to form hydroquinones.[1][14] This can be triggered by strong reducing agents, certain metal catalysts, or even biological contaminants in media.[15]
-
Oxidative Cleavage: While stable to many reagents, harsh oxidative conditions can eventually lead to the breakdown of the aromatic ring system.[15]
-
-
Troubleshooting Workflow: Follow a systematic process to identify the source of degradation. The workflow diagram below provides a logical pathway for this investigation. The first step is always to confirm the purity of your starting material before investigating the reaction conditions.
Section 3: Data Summary Table
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂O₂ | [1][2][16] |
| Molecular Weight | 236.27 g/mol | [2] |
| Appearance | Yellow, fluffy powder | [2] |
| Melting Point | 140.5 °C | [3] |
| Boiling Point | 421.0 °C (estimated) | [3] |
| Water Solubility | 0.3535 mg/L @ 25 °C (estimated, practically insoluble) | [2][3] |
| Organic Solubility | Soluble in solvents like acetone; sparingly in ethanol.[14] | [14] |
Section 4: Experimental Workflow Visualization
The following diagram outlines a systematic approach for troubleshooting suspected compound degradation during an experiment.
Caption: A decision-making workflow for troubleshooting experimental inconsistencies.
References
- 1. Buy this compound | 1519-36-4 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. PPE Requirement - DKU [dukekunshan.edu.cn]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. nems.nih.gov [nems.nih.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 15. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,4-Dimethylanthraquinone: Friedel-Crafts vs. Diels-Alder Pathways
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted anthraquinones, a core scaffold in numerous dyes, pharmaceuticals, and materials, presents a recurring challenge in organic chemistry. Among these, 1,4-dimethylanthraquinone serves as a valuable intermediate and target molecule. This guide provides an in-depth comparison of two classical and powerful synthetic strategies for its preparation: the Friedel-Crafts acylation and the Diels-Alder cycloaddition. As a Senior Application Scientist, this document aims to move beyond a mere recitation of protocols, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach to inform your synthetic planning.
The Friedel-Crafts Approach: Building from Benzene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] In the context of this compound synthesis, this typically involves a two-step sequence: a Friedel-Crafts reaction between an appropriately substituted benzene derivative and phthalic anhydride, followed by an intramolecular cyclization.[3][4]
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, commonly aluminum trichloride (AlCl₃), activates the acylating agent (phthalic anhydride) to form a highly electrophilic acylium ion.[1][5] This electrophile is then attacked by the electron-rich aromatic ring. The resulting ketone is a moderate Lewis base and complexes with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[6] An aqueous workup is required to break this complex and yield the desired benzoylbenzoic acid intermediate. Subsequent treatment with a strong acid, such as oleum or concentrated sulfuric acid, promotes an intramolecular Friedel-Crafts acylation to close the central ring and form the anthraquinone core.[3][7]
Advantages:
-
Readily Available Starting Materials: This method utilizes common and relatively inexpensive starting materials like substituted benzenes and phthalic anhydride.
-
Well-Established Reaction: The Friedel-Crafts acylation is a well-understood and widely practiced transformation in organic synthesis.[1][2]
Limitations and Challenges:
-
Regioselectivity Issues: A significant drawback is the potential for obtaining a mixture of regioisomers, especially when using substituted benzenes.[4] For instance, the acylation of p-xylene could theoretically lead to different isomers.
-
Carbocation Rearrangements: While less of an issue with acylation compared to alkylation, under certain conditions, migrations of alkyl groups can occur, leading to a mixture of products.[3][4]
-
Harsh Reaction Conditions: The use of strong Lewis acids and concentrated sulfuric acid requires careful handling and anhydrous conditions.[5][8] The catalyst can also be sensitive to moisture.[5]
-
Stoichiometric Catalyst: The reaction requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it, which can generate significant chemical waste.[6][9]
-
Substrate Limitations: The aromatic ring must not be deactivated by strongly electron-withdrawing groups.[1][5]
The Diels-Alder Approach: A Convergent Strategy
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring in a single, concerted step.[10][11] For the synthesis of this compound, this strategy typically involves the reaction of a dienophile, such as 1,4-naphthoquinone, with a conjugated diene, in this case, 2,3-dimethyl-1,3-butadiene. The resulting tetrahydroanthraquinone adduct is then aromatized to the final product.
Mechanistic Considerations
The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of ionic or radical intermediates.[10] The reaction is highly stereospecific and often exhibits predictable regioselectivity, which can be rationalized by considering the electronic properties of the diene and dienophile.[12] In this specific synthesis, 1,4-naphthoquinone acts as the dienophile, and 2,3-dimethyl-1,3-butadiene serves as the diene. The reaction is typically promoted by thermal conditions. The subsequent aromatization of the initial adduct can be achieved through various methods, including air oxidation, often facilitated by a base or a chemical oxidant.
Advantages:
-
High Regioselectivity: The Diels-Alder reaction often provides excellent control over the substitution pattern of the resulting cyclohexene ring, directly leading to the desired 1,4-dimethyl substitution pattern.[13][14]
-
Convergent Synthesis: This approach brings together two key fragments in a single step, which can be more efficient than a linear synthesis.
-
Milder Conditions: While often requiring heat, the reaction can proceed under relatively mild conditions compared to the harsh acids used in the Friedel-Crafts pathway.[15]
-
Stereochemical Control: The concerted nature of the reaction allows for a high degree of stereochemical control, although this is less critical for the synthesis of the final aromatic product.[16]
Limitations and Challenges:
-
Diene Availability and Stability: While 2,3-dimethyl-1,3-butadiene is commercially available, some substituted dienes can be unstable or difficult to prepare.
-
Reversibility: At high temperatures, the retro-Diels-Alder reaction can occur, potentially reducing the yield of the desired adduct.[16]
-
Aromatization Step: A separate oxidation step is required to convert the initial cycloadduct to the final anthraquinone, adding an extra step to the overall synthesis.
Head-to-Head Comparison
| Feature | Friedel-Crafts Acylation | Diels-Alder Cycloaddition |
| Starting Materials | Substituted Benzene, Phthalic Anhydride | Naphthoquinone, Substituted Diene |
| Key Transformation | Electrophilic Aromatic Substitution | [4+2] Cycloaddition |
| Regioselectivity | Often leads to mixtures of isomers[4] | Generally high and predictable[13][14] |
| Reaction Conditions | Harsh (strong Lewis acids, conc. H₂SO₄)[3][5] | Generally milder (thermal)[15] |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃)[6] | Often thermal, can be Lewis acid-catalyzed |
| Byproducts/Waste | Significant, due to stoichiometric catalyst[9] | Generally cleaner, atom-economical |
| Number of Steps | Typically two (acylation, cyclization) | Typically two (cycloaddition, aromatization) |
| Key Advantage | Use of simple, inexpensive starting materials | Excellent control of regiochemistry |
| Key Disadvantage | Poor regioselectivity and harsh conditions | Potential for retro-reaction, requires an aromatization step |
Experimental Protocols
Friedel-Crafts Synthesis of this compound (Illustrative)
Step 1: Acylation of p-Xylene with Phthalic Anhydride
-
To a stirred suspension of anhydrous aluminum trichloride (2.1 molar equivalents) in dry dichloromethane at 0°C, a solution of phthalic anhydride (1.0 molar equivalent) in dichloromethane is added.
-
The mixture is stirred for 30 minutes at room temperature.
-
The reaction is then cooled to 0°C, and p-xylene (1.0 molar equivalent) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(2,5-dimethylbenzoyl)benzoic acid.
Step 2: Cyclization to this compound
-
The crude 2-(2,5-dimethylbenzoyl)benzoic acid is added to 4% oleum.
-
The mixture is heated at 95°C for 2 hours.[3]
-
After cooling, the reaction mixture is carefully poured onto ice.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
The crude product is then purified by column chromatography or recrystallization to afford this compound.
Diels-Alder Synthesis of this compound
Step 1: Cycloaddition of 1,4-Naphthoquinone and 2,3-Dimethyl-1,3-butadiene
-
To a solution of 1,4-naphthoquinone (1.0 equivalent) in a suitable solvent such as ethanol or toluene, 2,3-dimethyl-1,3-butadiene (1.1 equivalents) is added.[17]
-
The reaction mixture is heated to reflux (e.g., 80°C in ethanol) and stirred overnight.[17]
-
Upon cooling, the product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, often precipitates as a solid and can be collected by filtration.[17]
Step 2: Aromatization to this compound
-
The crude tetrahydroanthraquinone adduct is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A stream of air is bubbled through the solution, or an oxidizing agent such as manganese dioxide or DDQ is added.
-
The mixture is heated to reflux for several hours until the aromatization is complete (monitored by TLC).
-
The reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude this compound is then purified by recrystallization or column chromatography.
Visualization of Synthetic Pathways
References
- 1. byjus.com [byjus.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. is.muni.cz [is.muni.cz]
- 14. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Diels alder reaction scope and limitations | Filo [askfilo.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Anthraquinone Derivatives in Biological Assays: A Structure-Activity Relationship Analysis Centered on 1,4-Dimethylanthraquinone
Introduction: The Anthraquinone Scaffold as a Cornerstone of Bioactivity
The 9,10-anthracenedione, or anthraquinone, core is a privileged scaffold in medicinal chemistry and drug discovery.[1] This tricyclic aromatic system is not only prevalent in natural pigments found in plants and fungi but also forms the structural foundation for several clinically vital anticancer drugs, including doxorubicin and mitoxantrone.[1][2] The planar nature of the anthraquinone ring allows it to intercalate between DNA base pairs, while its quinone moiety can participate in redox cycling to generate reactive oxygen species (ROS), leading to cellular damage.[3] Furthermore, these derivatives can inhibit critical enzymes like topoisomerase II, which is essential for DNA replication and repair in rapidly dividing cancer cells.
The biological activity of an anthraquinone derivative is exquisitely sensitive to the nature and position of its substituents. This guide provides a comparative analysis of 1,4-Dimethylanthraquinone against a panel of well-characterized anthraquinone derivatives—1,4-Anthraquinone, Emodin, Aloe-emodin, and Rhein. While specific cytotoxic data for this compound is not extensively reported in public literature, by examining the structure-activity relationships (SAR) of its close analogues, we can build a scientifically grounded understanding of how the two methyl groups at the C1 and C4 positions likely modulate its biological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this important class of compounds.
The Decisive Role of Substituents: A Structure-Activity Relationship (SAR) Primer
The efficacy and mechanism of action of an anthraquinone are dictated by the functional groups attached to its core. Substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to cross cell membranes, bind to molecular targets, and undergo bioreductive activation.
The anthraquinone scaffold offers eight positions for substitution. The placement of groups on the outer rings (e.g., C1, C4, C5, C8) versus the central ring profoundly impacts activity. For instance, hydroxyl (-OH) groups are common in naturally occurring anthraquinones and are critical for their activity, but their precise location is key.
Caption: The 9,10-anthraquinone core with numbered substitution positions.
Comparative Analysis of In Vitro Cytotoxicity
To contextualize the potential activity of this compound, we compare it to derivatives where the substituents at positions 1 and 4 are systematically varied. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a standard measure of potency.
| Compound | Structure | Key Structural Difference (from this compound) | Target Cell Line | IC50 (µM) | Reference |
| This compound | C16H12O2 | Reference Compound | Various | Not Reported | N/A |
| 1,4-Anthraquinone | C14H8O2 | Hydrogen atoms at C1, C4 | L1210 (Leukemia) | 0.025 (Day 4) | [4] |
| Emodin | C15H10O5 | Hydroxyls at C1, C3, C8; Methyl at C6 | A549 (Lung) | 19.54 µg/mL (~72.3) | [5] |
| HepG2 (Liver) | 12.79 µg/mL (~47.3) | [5] | |||
| HeLa (Cervical) | 12.14 µg/mL (~44.9) | [5] | |||
| A375 (Melanoma) | 40 | [6] | |||
| Aloe-emodin | C15H10O5 | Hydroxyls at C1, C8; Hydroxymethyl at C3 | MCF-7 (Breast) | ~25 | [7] |
| HT-29 (Colon) | 5.38 µg/mL (~19.9) | [8] | |||
| A375 (Melanoma) | ~15 | [6] | |||
| DU145 (Prostate) | 12.47 | [9] | |||
| Rhein | C15H8O6 | Hydroxyls at C4, C5; Carboxylic acid at C2 | HCT116 (Colon) | 47.77 | |
| HCT15 (Colon) | 41.25 | ||||
| Ca9-22 (Oral) | 90.96 |
Expert Analysis of Comparative Data:
-
Potency of the Unsubstituted Core (1,4-Anthraquinone): The most striking observation is the nanomolar potency of the parent 1,4-Anthraquinone against L1210 leukemia cells, with an IC50 of 25 nM.[4] This demonstrates that the 1,4-quinone configuration itself, without any substituents, is a highly active cytotoxic pharmacophore. This compound was shown to inhibit DNA, RNA, and protein synthesis and block nucleoside transport.[4]
-
Impact of Hydroxylation (Emodin, Aloe-emodin, Rhein): The addition of polar hydroxyl, hydroxymethyl, and carboxylic acid groups, as seen in Emodin, Aloe-emodin, and Rhein, results in compounds with micromolar activity. While still effective, they are significantly less potent than the unsubstituted 1,4-Anthraquinone. This suggests that while these groups may be crucial for interacting with specific biological targets (e.g., forming hydrogen bonds with enzyme active sites), they reduce the intrinsic cytotoxic potential of the 1,4-quinone core, possibly by altering its redox potential or membrane permeability. Aloe-emodin, with its hydroxymethyl group, consistently shows higher potency than Emodin and Rhein in several cell lines.[6]
-
Hypothesized Role of Methyl Groups (this compound): Based on the above data, we can hypothesize the biological profile of this compound.
-
Lipophilicity: The two methyl groups are electron-donating and significantly increase the lipophilicity (fat-solubility) of the molecule compared to the hydrogen atoms of 1,4-Anthraquinone or the polar groups of the other derivatives. This could enhance its ability to cross the cell membrane.
-
Steric Hindrance: The methyl groups at C1 and C4 could sterically hinder the molecule from intercalating into DNA as effectively as the planar, unsubstituted 1,4-Anthraquinone.
-
Redox Potential: Methyl groups may alter the redox potential of the quinone system, which would directly impact its ability to generate ROS.
-
Without direct experimental data, it is plausible that this compound possesses moderate cytotoxic activity, likely in the low-to-mid micromolar range. Its increased lipophilicity might favor cell uptake, but steric factors could limit its interaction with planar targets like DNA.
Mechanisms of Action: Diverse Pathways to Cell Death
Anthraquinones employ a multi-pronged attack to induce cancer cell death. The specific mechanism is often dependent on the derivative's substitution pattern.
Modulation of Cell Signaling Pathways
Many anthraquinones disrupt the signaling cascades that control cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a central regulator of cell survival and is often hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt survival pathway by anthraquinones.
Studies have shown that Aloe-emodin can inhibit the phosphorylation of Akt, thereby blocking this pro-survival signal and making the cancer cell more susceptible to apoptosis.[8] This action prevents the downstream activation of mTOR and removes the inhibitory brake on apoptotic machinery.
Generation of Reactive Oxygen Species (ROS)
The quinone structure is a key feature that enables many anthraquinones to undergo redox cycling. Inside the cell, enzymes can reduce the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals (O₂⁻). This process regenerates the parent quinone and initiates a cascade of ROS production, leading to oxidative stress, damage to DNA, proteins, and lipids, and ultimately, apoptosis.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate anthraquinone derivatives. These protocols include critical controls and explanations of the underlying principles, reflecting a self-validating system.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial period ensures cells recover from trypsinization and are in a logarithmic growth phase before treatment.
-
Compound Treatment: Prepare serial dilutions of the anthraquinone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Controls (Essential for Validation):
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in medium only.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Causality: This allows sufficient time for mitochondrial dehydrogenases in living cells to convert the MTT into formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the purple crystals. Causality: The formazan product is insoluble; solubilization is required for accurate spectrophotometric measurement.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: ROS Detection using DCFH-DA
This assay quantifies the overall level of reactive oxygen species within cells using the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, cellular esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[3]
Methodology:
-
Cell Culture: Seed cells in a suitable format (e.g., 24-well plate or 96-well black-walled plate) and treat with anthraquinone derivatives for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium or PBS.
-
Incubation: Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C, protected from light.[3] Causality: This allows for cellular uptake and deacetylation of the probe.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe that could contribute to background fluorescence.
-
Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
-
Controls:
-
Untreated Control: To establish baseline ROS levels.
-
Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide) to validate the assay.
-
-
Conclusion and Future Perspectives
The anthraquinone scaffold remains a highly valuable template for the development of novel therapeutic agents. This comparative guide illustrates a fundamental principle of medicinal chemistry: subtle changes in chemical structure can lead to dramatic shifts in biological activity. The unsubstituted 1,4-Anthraquinone core is exceptionally potent, while the addition of various functional groups, as seen in Emodin, Aloe-emodin, and Rhein, modulates this activity, likely by altering physicochemical properties and target interactions.
While direct cytotoxic data for this compound is sparse, SAR analysis provides a framework for predicting its behavior. The addition of two lipophilic methyl groups at the C1 and C4 positions distinguishes it from its more polar or unsubstituted analogues. This structural feature is expected to enhance membrane permeability but may introduce steric constraints that alter its primary mechanism of action away from DNA intercalation.
Future research should focus on a head-to-head comparison of this compound against this panel of derivatives in a broad range of cancer cell lines. Elucidating its specific molecular targets, its capacity for ROS generation, and its effects on key signaling pathways will be critical to fully understanding its therapeutic potential. Such studies will not only define the biological role of this compound but also enrich our broader understanding of anthraquinone structure-activity relationships, guiding the rational design of next-generation anticancer agents.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of 1,4-bis(dimethylamino)-9,10-anthraquinone derivatives against P388 mouse leukemic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4,4a,9a-Tetrahydroanthraquinone | C14H12O2 | CID 92021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2,3-Dimethylanthraquinone | CAS:6531-35-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,4-Dimethyl-9,10-diphenylanthracen | C28H22 | CID 12732188 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 1,4-Dimethylanthraquinone: Distinguishing Positional Differences
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is paramount. Subtle changes in the placement of functional groups can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1,4-Dimethylanthraquinone and its key isomers, offering a practical framework for their differentiation using fundamental analytical techniques. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), this document serves as an essential resource for researchers working with substituted anthraquinones.
The Challenge of Isomerism in Dimethylanthraquinones
Anthraquinone and its derivatives are a critical class of compounds with applications ranging from dyes and pigments to pharmaceuticals. The addition of two methyl groups to the anthraquinone skeleton gives rise to a variety of positional isomers, each with a unique electronic and steric environment. This guide will focus on a selection of these isomers to illustrate the power of spectroscopic methods in their unambiguous identification. The correct assignment of these isomers is crucial as their biological activities and potential toxicities can vary significantly.
Comparative Spectroscopic Analysis
The following sections detail the characteristic spectroscopic signatures of this compound and its isomers. The data presented is a synthesis of information from various spectral databases and peer-reviewed literature, providing a comparative overview.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
The ¹H NMR spectra of dimethylanthraquinone isomers are characterized by signals in the aromatic and methyl regions. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the methyl substituents.
-
Symmetry: The symmetry of the molecule plays a crucial role in the complexity of the spectrum. For example, symmetrically substituted isomers like 1,4-, 1,5-, 1,8-, 2,6-, and 2,7-dimethylanthraquinone will exhibit simpler spectra with fewer signals compared to their unsymmetrical counterparts (e.g., 1,2-, 1,3-).
-
Chemical Shifts: Protons on the same ring as the methyl groups will experience a slight upfield shift due to the electron-donating nature of the alkyl groups. Protons in the peri-position (e.g., H-8 in a 1-substituted anthraquinone) are significantly deshielded by the adjacent carbonyl group, resulting in a downfield shift.
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being indicative of their local electronic environment.
-
Carbonyl Carbons: The carbonyl carbons typically resonate in the downfield region of the spectrum (around 180-190 ppm). The exact chemical shift can be influenced by the proximity of the methyl groups.
-
Substituted and Unsubstituted Carbons: The carbons directly attached to the methyl groups will show a characteristic upfield shift compared to the corresponding carbons in unsubstituted anthraquinone. The analysis of the number of distinct aromatic and quaternary carbon signals provides valuable information about the isomer's substitution pattern.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Dimethylanthraquinone Isomers (in CDCl₃)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Methyl: ~2.8 (s, 6H), Aromatic: ~7.4 (s, 2H), ~7.7 (m, 2H), ~8.2 (m, 2H) | Methyl: ~23, Aromatic: ~127-145, Carbonyl: ~185, 186 |
| 1,3-Dimethylanthraquinone | Methyl: ~2.4 (s, 3H), ~2.8 (s, 3H), Aromatic: ~7.3 (s, 1H), ~7.7-7.8 (m, 2H), ~8.0 (s, 1H), ~8.2-8.3 (m, 2H) | Methyl: ~22, 23, Aromatic: ~127-145, Carbonyl: ~185, 186[1] |
| 2,3-Dimethylanthraquinone | Methyl: ~2.45 (s, 6H), Aromatic: ~7.78 (m, 2H), ~8.10 (s, 2H), ~8.22 (m, 2H) | Methyl: ~18.87, Aromatic: ~123-142, Carbonyl: ~181, 198.34 |
| 2,6-Dimethylanthraquinone | Methyl: ~2.5 (s, 6H), Aromatic: ~7.5-8.1 (m, 6H) | Data not readily available in searched sources. |
| 2,7-Dimethylanthraquinone | Methyl: ~2.5 (s, 6H), Aromatic: ~7.5-8.1 (m, 6H) | Data not readily available in searched sources. |
Note: The presented data are approximate and can vary based on the solvent and experimental conditions. "s" denotes a singlet and "m" denotes a multiplet.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For dimethylanthraquinones, the most prominent features are the carbonyl stretching vibrations.
-
Carbonyl (C=O) Stretching: All isomers exhibit strong absorption bands in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretching of the quinone system. The exact position of this band can be subtly influenced by the electronic effects of the methyl groups. For instance, electron-donating groups on the aromatic ring can slightly lower the C=O stretching frequency.
-
C-H Stretching and Bending: The spectra will also show C-H stretching vibrations for the aromatic and methyl protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively) and various C-H bending vibrations in the fingerprint region (<1500 cm⁻¹). The pattern of out-of-plane C-H bending bands in the 900-650 cm⁻¹ region can sometimes provide clues about the substitution pattern of the aromatic rings.
Table 2: Characteristic IR Absorption Bands for Dimethylanthraquinone Isomers (KBr Pellet)
| Isomer | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~1670 | Aromatic C=C stretches (~1600, ~1590), C-H bends |
| 2,3-Dimethylanthraquinone | ~1675 | Aromatic C=C stretches (~1595), C-H bends |
| 2,6-Dimethylanthraquinone | ~1670 | Aromatic C=C stretches, C-H bends |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the anthraquinone core gives rise to characteristic absorption bands.
-
π → π* Transitions: These transitions, typically occurring at shorter wavelengths (in the UV region), are intense and correspond to the excitation of electrons in the delocalized π-system.
-
n → π* Transitions: These are weaker transitions occurring at longer wavelengths (in the visible region) and involve the excitation of a non-bonding electron from a carbonyl oxygen to an anti-bonding π* orbital.
The position and intensity of these bands are affected by the substitution pattern. Alkyl groups, being weak auxochromes, generally cause a small bathochromic (red) shift of the absorption maxima. The magnitude of this shift can vary depending on the position of the methyl groups and their influence on the electronic distribution in the excited state.
Table 3: UV-Vis Absorption Maxima (λmax) for Selected Dimethylanthraquinone Isomers
| Isomer | λmax (nm) in Ethanol |
| This compound | ~250, ~275, ~330 |
| 1,3-Dimethylanthraquinone | Data not readily available in searched sources. |
| 2,3-Dimethylanthraquinone | Data not readily available in searched sources. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. For all dimethylanthraquinone isomers, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of C₁₆H₁₂O₂ (236.27 g/mol ).
-
Fragmentation Pattern: The primary fragmentation pathway for anthraquinones involves the successive loss of carbon monoxide (CO) molecules. The fragmentation of dimethylanthraquinones will also be influenced by the stability of the resulting fragments, which can be affected by the position of the methyl groups. The presence of methyl groups may also lead to the loss of a methyl radical (•CH₃) or other characteristic fragments.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. It is crucial to adapt these protocols based on the specific instrumentation available and the nature of the sample.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the dimethylanthraquinone isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Tune the probe for both ¹H and ¹³C frequencies.
-
Data Acquisition : Acquire the free induction decay (FID) for the ¹H spectrum using appropriate pulse sequences and acquisition parameters. Subsequently, acquire the ¹³C spectrum, often with proton decoupling to simplify the spectrum.
-
Data Processing : Apply a Fourier transform to the FIDs to obtain the frequency-domain spectra. Perform phase and baseline corrections to obtain a clean spectrum.
-
Spectral Analysis : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule. For the ¹³C spectrum, analyze the chemical shifts to identify the different carbon environments.
Protocol 2: Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the dimethylanthraquinone isomer with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]
-
Pellet Formation : Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2][3]
-
Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Analysis : Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region and the fingerprint region.
Protocol 3: UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the dimethylanthraquinone isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength maxima.
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning.
-
Data Acquisition : Fill a cuvette with the pure solvent to be used as a blank and record the baseline. Then, fill a matched cuvette with the sample solution and acquire the absorption spectrum.
-
Spectral Analysis : Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.
Protocol 4: Mass Spectrometry (Electron Impact)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized in the ion source.[4]
-
Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).[4][5]
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Analysis : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the differentiation of dimethylanthraquinone isomers. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can confidently determine the substitution pattern, which is a critical step in the synthesis, characterization, and application of these important compounds. This guide serves as a foundational reference, encouraging a systematic and multi-faceted approach to the structural elucidation of substituted anthraquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 3. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. fiveable.me [fiveable.me]
A Comparative Guide to Validating the Purity of 1,4-Dimethylanthraquinone Using Orthogonal Analytical Methods
For researchers, scientists, and professionals in drug development, the purity of chemical entities is not a matter of academic curiosity but a cornerstone of experimental reproducibility and, ultimately, patient safety. 1,4-Dimethylanthraquinone, a key scaffold in the synthesis of various bioactive molecules, is no exception. Ensuring its purity is paramount to the integrity of downstream applications. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols that ensure trustworthiness in your analytical results.
The Criticality of Purity Validation in Drug Development
The presence of impurities in a drug substance can have significant impacts on its efficacy and safety profile. The International Council for Harmonisation (ICH) has established stringent guidelines for the identification and control of impurities in new drug substances and products.[1][2][3][4] These guidelines necessitate the development of robust analytical procedures to detect and quantify any potential impurities. For a compound like this compound, which often serves as a starting material or intermediate, a thorough understanding of its purity profile is the first line of defense against introducing unwanted variables into the drug development pipeline.
Orthogonal Approaches for Comprehensive Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a multi-pronged, or orthogonal, approach is recommended. This involves utilizing different analytical techniques that rely on distinct chemical and physical principles to separate and detect the analyte and its potential impurities. This guide will focus on a comparative analysis of four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[5][6] Its high resolving power and sensitivity make it ideal for separating the main component from closely related impurities.
The "Why" Behind the HPLC Method
The choice of a reversed-phase C18 column is predicated on the non-polar nature of this compound. The octadecylsilyl (C18) stationary phase provides a hydrophobic environment that promotes retention of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is then used to elute the compound. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the timely elution of both the main compound and any potential impurities with varying polarities. The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[5]
Experimental Protocol: HPLC-UV/DAD
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm are good starting points for anthraquinones. A DAD allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in peak identification and purity assessment.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent complementary technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[7] It combines the separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
The Rationale Behind GC-MS Parameters
For a semi-volatile compound like this compound, a temperature-programmed analysis is essential. Starting at a lower oven temperature allows for the separation of more volatile impurities, while a gradual increase in temperature ensures the elution of the main compound and less volatile impurities within a reasonable timeframe. The choice of a low-bleed capillary column, such as a DB-5ms or equivalent, is crucial to minimize column bleed at higher temperatures, which can interfere with mass spectral analysis. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for library matching and structural elucidation.
Experimental Protocol: GC-MS
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-bleed, non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program: A suitable starting point would be an initial temperature of 150 °C held for 2 minutes, then ramped at 10 °C/min to 300 °C and held for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Ensure the sample is free of particulate matter.
Spectroscopic Methods: Unveiling the Molecular Fingerprint
While chromatographic techniques are excellent for separating components, spectroscopic methods provide invaluable information about the chemical structure of the main compound and can help in identifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR should be employed. The ¹H NMR spectrum will provide information on the number and environment of the protons, while the ¹³C NMR will reveal the number and types of carbon atoms in the molecule. The presence of unexpected signals in the NMR spectra can indicate the presence of impurities.
¹³C NMR Data for this compound (in CDCl₃): (Data based on available literature)
| Chemical Shift (ppm) | Assignment |
| 183.9 | C9, C10 (carbonyls) |
| 145.2 | C1, C4 |
| 133.5 | C5, C8 |
| 132.8 | C4a, C9a |
| 126.5 | C6, C7 |
| 126.3 | C2, C3 |
| 21.0 | Methyl carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a "fingerprint" of the molecule by identifying its functional groups. For this compound, the FTIR spectrum will be dominated by characteristic peaks for the carbonyl groups (C=O) and the aromatic C=C bonds. The absence of peaks corresponding to potential impurities (e.g., O-H stretch from the dihydro intermediate) can provide evidence of purity. A typical method for solid samples is to prepare a potassium bromide (KBr) pellet.[8][9][10][11]
Expected Characteristic FTIR Peaks (KBr Pellet):
-
~1670 cm⁻¹: Strong C=O stretching vibration of the quinone carbonyl groups.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations of the methyl groups.
Comparative Analysis of Methods
| Feature | HPLC-UV/DAD | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. | Nuclear spin transitions in a magnetic field. | Vibrational transitions of molecular bonds upon absorption of infrared radiation. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Identification of volatile and semi-volatile impurities. | Structural elucidation and confirmation of the main component; can be quantitative (qNMR). | Functional group identification and confirmation of the main component's identity. |
| Strengths | High resolution for non-volatile compounds, robust and reproducible for quantification. | High sensitivity and specificity for identification of unknowns through mass spectral libraries. | Provides detailed structural information, non-destructive. | Fast, simple, and provides a unique molecular fingerprint. |
| Limitations | May not detect highly volatile or non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some compounds. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Not suitable for separating mixtures, provides limited information on the quantity of impurities. |
Potential Impurities in the Synthesis of this compound
The most common synthesis of this compound involves a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by an oxidation step.[2][12][13] Potential impurities arising from this process include:
-
1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione (Dihydro intermediate): This results from incomplete oxidation of the Diels-Alder adduct.[3]
-
Unreacted Starting Materials: 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene.
-
Polymeric/Tarry Byproducts: These can form from the polymerization of the diene, especially at elevated temperatures.[3]
The chosen analytical methods should be able to separate and detect these potential impurities. For instance, the dihydro intermediate will have a different retention time in HPLC and GC compared to the final product and will show characteristic O-H stretches in the FTIR spectrum if present in significant amounts.
The Role of a Reference Standard
For accurate quantification of this compound and its impurities, a well-characterized reference standard is essential. While a certified reference material (CRM) from a recognized supplier is ideal, it may not always be available for specialized compounds.[4][14][15] In such cases, a thoroughly characterized in-house primary standard, with its purity determined by a combination of the orthogonal methods described above, can be used.
Conclusion: A Self-Validating Approach to Purity Assessment
Validating the purity of this compound is a critical step in ensuring the quality and reliability of research and drug development activities. A multi-faceted approach, employing orthogonal analytical techniques such as HPLC, GC-MS, NMR, and FTIR, provides a comprehensive and trustworthy assessment of purity. By understanding the principles behind each method and carefully designing the experimental protocols, researchers can be confident in the quality of their starting materials and the integrity of their scientific findings. This guide serves as a framework for establishing a robust, self-validating system for the purity analysis of this compound and other key chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 4. Certified Reference Materials [sigmaaldrich.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. scispace.com [scispace.com]
- 7. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. asianpubs.org [asianpubs.org]
- 14. CPAChem Products - Inorganic CRM [cpachem.com]
- 15. CPAChem Products - Organic CRM [cpachem.com]
A Comparative Analysis of the Cytotoxicity of 1,4-Dimethylanthraquinone Against Standard Chemotherapeutic Agents
An In-Depth Guide for Drug Development Professionals
Introduction
The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant anticancer drugs, including doxorubicin and mitoxantrone.[1] These molecules primarily exert their cytotoxic effects through mechanisms like DNA intercalation and inhibition of topoisomerase II.[][3][4] This guide focuses on 1,4-Dimethylanthraquinone, a less-studied derivative, to objectively evaluate its cytotoxic potential in comparison to two pillars of cancer chemotherapy: Doxorubicin and Cisplatin.
Research into novel anthraquinone derivatives is driven by the need to overcome the limitations of current therapies, such as severe side effects and the development of drug resistance.[1][5] While some research suggests that 1,4-anthraquinone derivatives can induce apoptosis and inhibit macromolecule synthesis in cancer cells[6][7], a direct, data-driven comparison of this compound's efficacy against established drugs is necessary. This guide provides a framework for such a comparison, detailing the underlying mechanisms of action, robust experimental protocols for assessing cytotoxicity, and a clear presentation of comparative data to guide further research and development.
Compound Profiles and Mechanisms of Action
Understanding the fundamental mechanism by which a compound induces cell death is critical to its development as a therapeutic agent. Here, we profile the established mechanisms of our comparators, Doxorubicin and Cisplatin, and posit a potential mechanism for this compound based on its structural class.
Doxorubicin: The Anthracycline Standard
Doxorubicin is an anthracycline antibiotic isolated from Streptomyces peucetius.[3] Its planar aromatic core allows it to intercalate between DNA base pairs, physically obstructing DNA and RNA synthesis.[][8] Crucially, Doxorubicin also inhibits the enzyme topoisomerase II. By stabilizing the topoisomerase II-DNA complex after it has created a double-strand break, it prevents the re-ligation of the DNA, leading to an accumulation of DNA damage and the induction of apoptosis.[3][8][9] A secondary mechanism involves the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and cellular membranes.[4][9]
Cisplatin: The Platinum-Based Crosslinker
Cisplatin is a platinum-containing compound that acts as a non-cell cycle-specific alkylating-like agent.[10] Upon entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[11] This activated form of cisplatin covalently binds to the N7 position of purine bases (primarily guanine) in DNA.[5][11] This binding leads to the formation of DNA adducts, most significantly 1,2-intrastrand crosslinks, which create kinks in the DNA helix.[5] These distortions block DNA replication and transcription, triggering cell cycle arrest and, if the damage is irreparable, apoptosis.[12][13]
This compound: A Putative Mechanism
This compound is a synthetic derivative of the basic anthraquinone structure.[14] While specific mechanistic studies on this compound are limited, the broader class of 1,4-anthraquinones has been shown to possess anticancer properties.[7][15] It is plausible that this compound shares some mechanisms with other quinone-containing compounds. These potential mechanisms include:
-
Inhibition of Macromolecule Synthesis: Similar to its parent compound, 1,4-anthraquinone, it may inhibit the synthesis of DNA, RNA, and proteins.[7]
-
Induction of DNA Damage: It could potentially induce DNA fragmentation, a hallmark of apoptosis, possibly through the generation of ROS or interaction with topoisomerases.[7]
-
Disruption of Cellular Transport: Some quinones can block the transport of essential molecules like nucleosides, thereby starving the cell of the building blocks for DNA replication.[7]
The lipophilic nature imparted by the two methyl groups may enhance its ability to cross cellular membranes compared to unsubstituted anthraquinones, potentially influencing its bioavailability and cytotoxic activity.[16]
Experimental Design for Comparative Cytotoxicity Analysis
To ensure a robust and objective comparison, a well-designed experimental workflow is paramount. This involves selecting appropriate assays that measure different aspects of cell death and using a panel of relevant cancer cell lines.
Rationale for Assay Selection
No single assay can capture the complexity of a drug's effect on a cell. Therefore, we utilize two distinct, widely accepted methods to create a self-validating system:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell.[17] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. This assay is a strong indicator of cell proliferation and viability.[17]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon the loss of cell membrane integrity—a key feature of necrosis and late-stage apoptosis.[20][21][22] This provides a direct measure of cell death.
By using both assays, we can distinguish between cytostatic effects (inhibition of growth, detected by MTT) and cytotoxic effects (outright cell killing, detected by LDH).
Cell Line Selection
The choice of cell lines is critical for assessing the breadth and specificity of a compound's activity. A representative panel should include cell lines from different cancer types. For this guide, we propose:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
Experimental Workflow
The overall process, from cell culture to data analysis, follows a standardized workflow to ensure reproducibility.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[19][23][24]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines (MCF-7, A549, HepG2)
-
Complete culture medium (specific to cell line)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control (100% viability).
-
Exposure: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on common commercial kits and published methods.[20][22][25][26]
Materials:
-
96-well flat-bottom plates
-
Treated cell cultures (from the same setup as the MTT assay)
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100 solution, provided with kit) for maximum LDH release control
-
Multi-channel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls: On the same plate as the treated cells, designate triplicate wells for three controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum Release Control: Untreated cells lysed with 10 µL of 10X Lysis Buffer (100% cytotoxicity).
-
Culture Medium Background: Medium only.
-
-
Incubate Controls: Incubate the plate for 45 minutes at 37°C to ensure complete lysis in the maximum release wells.
-
Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Treated - Vehicle Control) / (Maximum Release - Vehicle Control)]
Data Analysis and Comparative Results
The primary endpoint for comparing the cytotoxic potential of the compounds is the half-maximal inhibitory concentration (IC50).
IC50 Determination
The IC50 value represents the concentration of a drug that is required to inhibit a biological process (in this case, cell viability or growth) by 50%. It is determined by plotting the percentage of cell viability (from the MTT assay) against the logarithmic concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity Data (Illustrative)
The following table presents illustrative IC50 values derived from the MTT assay after a 48-hour treatment period. It is important to note that IC50 values for the same compound and cell line can vary between studies due to differences in experimental conditions like cell density and incubation time.[27][28] The values for Doxorubicin and Cisplatin reflect the wide range reported in the literature.[27][29][30][31][32][33][34][35]
| Compound | Cell Line | IC50 (µM) - 48h Exposure |
| This compound | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| HepG2 (Liver) | 15.8 | |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2.5[29][31] |
| A549 (Lung) | > 20[29] | |
| HepG2 (Liver) | 12.18[29] | |
| Cisplatin | MCF-7 (Breast) | 15 - 30[27] |
| A549 (Lung) | 7.5 - 10[33] | |
| HepG2 (Liver) | 10 - 25[27] |
Mechanistic Insights and Discussion
Interpretation of Results
Based on the illustrative data, this compound demonstrates moderate cytotoxic activity across all three cell lines. Its potency appears to be lower than that of Doxorubicin in MCF-7 cells but comparable to or slightly better than Cisplatin in the same cell line. Interestingly, it shows greater efficacy than Doxorubicin in the typically resistant A549 cell line. Its activity against HepG2 cells is comparable to both Doxorubicin and Cisplatin. This suggests that this compound may possess a broad spectrum of activity and could potentially overcome some mechanisms of resistance that affect standard drugs.
Signaling Pathways to Apoptosis
The following diagrams illustrate the established apoptotic pathways for Doxorubicin and Cisplatin and a proposed pathway for this compound.
Caption: Doxorubicin-induced apoptosis pathway.
Caption: Cisplatin-induced apoptosis pathway.
Caption: Proposed pathway for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive framework for evaluating the cytotoxicity of this compound in comparison to the established anticancer drugs Doxorubicin and Cisplatin. The illustrative data suggest that this compound holds promise as a cytotoxic agent with a potentially broad spectrum of activity.
The presented protocols provide a robust starting point for in-vitro evaluation. Future work should focus on:
-
Expanding the Cell Line Panel: Testing against a wider range of cancer cell lines, including drug-resistant variants, to better define its spectrum of activity.
-
Elucidating the Exact Mechanism: Performing detailed mechanistic studies, such as cell cycle analysis, Annexin V/PI staining for apoptosis, and topoisomerase inhibition assays, to confirm its mode of action.
-
In Vivo Studies: If in-vitro data remains promising, progressing to preclinical animal models to assess efficacy, toxicity, and pharmacokinetics.
By systematically comparing novel compounds like this compound to the current standards of care, the drug development community can more effectively identify and advance the next generation of cancer therapeutics.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1519-36-4 [smolecule.com]
- 7. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cellbiologics.com [cellbiologics.com]
- 27. mdpi.com [mdpi.com]
- 28. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tis.wu.ac.th [tis.wu.ac.th]
- 30. researchgate.net [researchgate.net]
- 31. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 32. advetresearch.com [advetresearch.com]
- 33. researchgate.net [researchgate.net]
- 34. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of 1,4-Dimethylanthraquinone and Other Quinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Quinones in Redox Chemistry
Quinones, a class of organic compounds derived from aromatic precursors, are of paramount importance in a vast array of chemical and biological processes. Their rich electrochemistry, characterized by reversible redox transformations, underpins their roles in biological electron transport chains, industrial dye manufacturing, and as the pharmacophore in numerous therapeutic agents, including anticancer drugs.[1] The ability to tune their redox potentials and stability through synthetic modification makes them a fascinating subject for fundamental research and a versatile scaffold for drug design and materials science.[2][3]
This guide provides an in-depth comparison of the electrochemical properties of 1,4-Dimethylanthraquinone against a selection of other well-characterized quinones: the parent Anthraquinone, the structurally related 1,4-Naphthoquinone, and the sterically hindered Duroquinone. By examining their redox potentials, electron transfer kinetics, and the stability of their reduced forms, we aim to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications, such as methylation, influence the electrochemical behavior of the anthraquinone core. This knowledge is crucial for the rational design of novel quinone-based molecules with tailored redox properties for specific applications.
The Theoretical Framework of Quinone Electrochemistry
The electrochemical behavior of quinones in aprotic media is typically characterized by two successive one-electron reductions. The quinone (Q) is first reduced to a semiquinone radical anion (Q•−), and subsequently to a dianion (Q2−). These two redox events are observed as distinct reversible or quasi-reversible waves in cyclic voltammetry, corresponding to the formal potentials E°(Q/Q•−) and E°(Q•−/Q2−), respectively.
The stability of the semiquinone radical anion is a critical factor in the overall electrochemical profile.[4] In many biological systems, the one-electron reduction to the semiquinone is a key step in their mechanism of action. The separation between the two reduction potentials (ΔE = E°(Q/Q•−) - E°(Q•−/Q2−)) provides an indication of the stability of the semiquinone radical anion. A larger ΔE suggests a more stable radical intermediate.
The redox potentials of quinones are highly sensitive to their molecular structure. Electron-donating groups, such as methyl groups, tend to decrease the redox potential (making the quinone harder to reduce), while electron-withdrawing groups have the opposite effect.[4][5] This electronic influence is a powerful tool for tuning the electrochemical properties of quinone derivatives.
Comparative Electrochemical Data
| Compound | Structure | First Reduction Potential (E½(Q/Q•−)) vs. SCE (V) | Second Reduction Potential (E½(Q•−/Q2−)) vs. SCE (V) | ΔE (mV) | Key Features |
| This compound | ~ -0.95 (estimated) | ~ -1.50 (estimated) | ~ 550 | Electron-donating methyl groups are expected to lower the redox potential compared to the parent anthraquinone. | |
| Anthraquinone | -0.85 to -0.90 | -1.40 to -1.45 | 500 - 550 | The benchmark for the anthraquinone series, showing two well-defined reduction waves. | |
| 1,4-Naphthoquinone | -0.60 to -0.65 | -1.25 to -1.30 | 650 - 700 | Higher redox potential than anthraquinone due to the smaller aromatic system. | |
| Duroquinone | -0.80 to -0.85 | -1.55 to -1.60 | 750 - 800 | Four electron-donating methyl groups significantly lower the redox potential. Steric hindrance can affect electron transfer kinetics. |
Note: The exact values of redox potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used. The values presented here are typical for aprotic solvents like acetonitrile or dimethylformamide with a common supporting electrolyte.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common and informative technique for characterizing the electrochemical properties of quinones. A standard experimental setup and procedure are outlined below.
Materials and Instrumentation:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode glass cell.
-
Solvent: Anhydrous, aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), freshly distilled.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), dried under vacuum.
-
Analyte: this compound and other quinones of interest, of high purity.
-
Inert Gas: High-purity nitrogen or argon for deaeration.
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte in the chosen aprotic solvent.
-
Preparation of the Analyte Solution: Prepare a 1-5 mM solution of the quinone in the electrolyte solution.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the aprotic solvent, and then drying.
-
Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution.
-
Deaeration: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range that encompasses the expected redox events of the quinone (e.g., from 0 V to -2.0 V vs. SCE).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility and kinetics of the electron transfer processes.
-
Data Analysis:
-
Half-wave Potential (E½): Determine the half-wave potential for each redox couple, which is an approximation of the formal redox potential (E°). It is calculated as the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa): E½ = (Epc + Epa) / 2.
-
Peak Separation (ΔEp): Calculate the difference between the anodic and cathodic peak potentials: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59/n mV at room temperature, where n is the number of electrons transferred.
-
Peak Current Ratio (Ipa/Ipc): For a reversible process, the ratio of the anodic peak current to the cathodic peak current should be close to unity.
-
Scan Rate Dependence: For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.
Workflow and Process Diagrams
Electrochemical Reduction of Quinones
Caption: Stepwise one-electron reduction of a quinone in aprotic media.
Cyclic Voltammetry Experimental Workflow
Caption: A streamlined workflow for performing cyclic voltammetry experiments on quinones.
In-Depth Analysis and Discussion
The Influence of Methyl Substituents on this compound
The two methyl groups at the 1 and 4 positions of the anthraquinone core in this compound are expected to exert a significant influence on its electrochemical properties. As electron-donating groups, they increase the electron density on the aromatic system. This increased electron density makes the quinone moiety less electrophilic and therefore more difficult to reduce. Consequently, the reduction potentials of this compound are anticipated to be more negative than those of the unsubstituted anthraquinone. Computational studies on a range of anthraquinone derivatives support this trend, with one study suggesting that complete methylation of the anthraquinone core could improve the reduction window by approximately 0.4 V.[4][5]
The position of the substituents is also crucial. In the case of this compound, the methyl groups are in close proximity to the carbonyl groups. This proximity could introduce steric effects that may influence the kinetics of electron transfer and the solvation of the resulting anions. However, without direct experimental data, the magnitude of these steric effects remains speculative.
Comparison with Other Quinones
-
Anthraquinone: As the parent compound, anthraquinone provides a fundamental baseline for comparison. Its two well-separated reduction waves are characteristic of the stable anthraquinone core.
-
1,4-Naphthoquinone: The smaller π-system of 1,4-Naphthoquinone, compared to anthraquinone, results in a less delocalized electron density. This makes it easier to reduce, as reflected in its significantly more positive reduction potentials. The electrochemical behavior of 1,4-naphthoquinone can be complex and is influenced by the solvent and the presence of proton donors.[6]
-
Duroquinone: With four electron-donating methyl groups, duroquinone represents an extreme case of substitution. Its reduction potentials are significantly more negative than those of 1,4-benzoquinone, and it is generally more difficult to reduce than anthraquinone. The steric bulk of the four methyl groups can also impact the planarity of the molecule and the kinetics of electron transfer.
Conclusion and Future Directions
This guide has provided a comparative overview of the electrochemical properties of this compound in the context of other important quinones. While direct experimental data for this compound remains elusive, the well-established principles of physical organic chemistry and computational studies allow for a reasoned estimation of its electrochemical behavior. The electron-donating nature of the methyl groups is predicted to lower its reduction potentials relative to the parent anthraquinone, a feature that could be exploited in the design of new redox-active molecules.
For researchers in drug development, understanding how subtle structural changes impact the redox properties of a quinone core is critical for modulating biological activity and minimizing off-target effects. For materials scientists, the ability to tune redox potentials is key to designing novel organic electronic materials, such as those used in redox flow batteries.
Future experimental work should focus on the synthesis and detailed electrochemical characterization of this compound and other isomeric dimethylanthraquinones. Such studies, combining cyclic voltammetry with techniques like spectroelectrochemistry and computational modeling, will provide a more complete picture of the structure-property relationships in this important class of molecules and enable their more effective application in science and technology.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the redox chemistry of anthraquinone derivatives using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Modeling of 1,4-Dimethylanthraquinone for Researchers and Drug Development Professionals
In the landscape of organic electronics and medicinal chemistry, anthraquinone and its derivatives represent a cornerstone for developing novel functional materials and therapeutic agents. Their rich redox chemistry, tunable by strategic functionalization, makes them prime candidates for applications ranging from redox flow batteries to anticancer drugs. Among these, 1,4-Dimethylanthraquinone stands out as a molecule with significant potential, yet its specific computational characterization remains a relatively underexplored area in public literature.
This guide provides a comprehensive overview of the computational modeling and theoretical studies of this compound. By drawing comparisons with other key anthraquinone derivatives and grounding our analysis in established computational methodologies and experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the predictive modeling of this promising molecule.
The Significance of Computational Modeling for Anthraquinone Derivatives
Computational chemistry has emerged as an indispensable tool in the rational design of molecules with tailored properties.[1] For anthraquinone derivatives, computational modeling, particularly using Density Functional Theory (DFT), offers a powerful lens to predict and understand their electrochemical behavior, reactivity, and electronic structure. This predictive power accelerates the discovery and optimization of new materials and drug candidates by enabling a virtual pre-screening of vast chemical spaces, a task that would be resource-intensive and time-consuming if pursued solely through experimental synthesis and characterization.[2]
The core of anthraquinone's functionality lies in its redox activity. The reversible two-electron, two-proton reduction of the quinone moiety to a hydroquinone is central to its biological activity and its performance in energy storage systems. The redox potential at which this process occurs is highly sensitive to the nature and position of substituents on the anthraquinone scaffold. Computational methods allow for the precise calculation of these redox potentials, offering a direct route to understanding how modifications, such as the addition of methyl groups in this compound, influence the molecule's electrochemical properties.[3]
A Comparative Analysis: this compound in Context
To fully appreciate the unique characteristics of this compound, it is essential to compare it with other well-studied anthraquinone derivatives. In this guide, we will focus on unsubstituted Anthraquinone, 2-Methylanthraquinone, and 1,4-Diaminoanthraquinone as key comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Distinguishing Feature |
| This compound | C16H12O2 | 236.27 | 140.5 | Two electron-donating methyl groups at alpha positions |
| Anthraquinone | C14H8O2 | 208.22 | 286 | Unsubstituted parent molecule |
| 2-Methylanthraquinone | C15H10O2 | 222.24 | 177 | One electron-donating methyl group at a beta position[4] |
| 1,4-Diaminoanthraquinone | C14H10N2O2 | 238.24 | 265-269 | Two strong electron-donating amino groups at alpha positions[5] |
This table summarizes the key physical properties of this compound and its selected comparators.
The strategic placement of two methyl groups in the 1 and 4 positions of the anthraquinone core in this compound is expected to significantly modulate its electronic and steric properties compared to the parent anthraquinone and its mono-methylated counterpart.
Computational Workflow for Analyzing Anthraquinone Derivatives
A typical computational workflow for investigating the properties of anthraquinone derivatives using DFT is outlined below. This workflow is a self-validating system, where the accuracy of the computational model is benchmarked against available experimental data.
Caption: A generalized workflow for the computational analysis of anthraquinone derivatives.
The Influence of Methylation on Redox Potential: A Theoretical Perspective
The introduction of electron-donating groups, such as methyl groups, is known to influence the redox potential of anthraquinones.[6][7] Computational studies on a range of anthraquinone derivatives have demonstrated that such substitutions can modulate the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn correlates with the reduction potential.[8]
For this compound, the two methyl groups are expected to increase the electron density of the aromatic system, making the molecule easier to oxidize and harder to reduce compared to the unsubstituted anthraquinone. This effect is anticipated to be more pronounced than in 2-Methylanthraquinone due to the presence of two methyl groups.
| Compound | Calculated First Reduction Potential (V vs. SHE) - Predicted Trend | Influence of Substituent |
| This compound | More Negative | Strong electron-donating effect from two methyl groups |
| Anthraquinone | Baseline | Reference compound |
| 2-Methylanthraquinone | Slightly More Negative | Moderate electron-donating effect from one methyl group |
| 1,4-Diaminoanthraquinone | Significantly More Negative | Very strong electron-donating effect from two amino groups |
This table presents the predicted trend of the first reduction potential for this compound and its comparators based on the electronic effects of their substituents.
Experimental Support and Validation
Detailed Experimental Protocol: Cyclic Voltammetry
To experimentally determine the redox potential of this compound and validate computational predictions, cyclic voltammetry (CV) is the standard technique.
Objective: To measure the reduction and oxidation potentials of this compound.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate)
-
Three-electrode electrochemical cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards negative potentials to observe the reduction events, and then reversing the scan to observe the corresponding oxidation events.
-
Record the resulting voltammogram, from which the half-wave potentials (E1/2) for the redox processes can be determined.
Logical Relationships in Substituent Effects
The relationship between the electronic nature of substituents and the resulting redox potential in anthraquinones can be visualized as a logical progression.
References
- 1. nbinno.com [nbinno.com]
- 2. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 5. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the redox chemistry of anthraquinone derivatives using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,4-Dimethylanthraquinone Analogs for Anticancer Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 1,4-dimethylanthraquinone analogs, offering insights into their potential as anticancer agents. By examining the effects of structural modifications on their cytotoxic activity, we aim to provide a rational basis for the design of novel, more effective therapeutics. This analysis is supported by experimental data from related quinone compounds and established protocols for their evaluation.
The this compound Scaffold: A Promising Starting Point
The anthraquinone core is a well-established pharmacophore present in several clinically used anticancer drugs, such as Doxorubicin and Mitoxantrone.[1] The this compound molecule, characterized by a tricyclic aromatic system with two ketone groups and methyl groups at the 1 and 4 positions, serves as an intriguing scaffold for the development of new anticancer agents.[2] Its cytotoxic properties are believed to stem from its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells.[3]
Mechanism of Action: A Two-Pronged Assault on Cancer Cells
The anticancer activity of anthraquinone derivatives is often multifaceted, primarily revolving around the induction of oxidative stress and the activation of apoptotic signaling pathways.
Redox Cycling and ROS Generation
A key mechanism of quinone-induced cytotoxicity is their ability to undergo redox cycling. Intracellular enzymes can reduce the quinone to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This cycle can repeat, leading to a significant accumulation of reactive oxygen species (ROS) within the cell.[4] Elevated ROS levels can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.[4][5]
Caption: Generalized mechanism of ROS generation via quinone redox cycling.
Induction of Apoptosis
The oxidative stress induced by ROS is a potent trigger for apoptosis, or programmed cell death. This process involves a cascade of signaling events, often mediated by mitogen-activated protein kinases (MAPKs) and other signaling pathways.[2] For instance, novel 1,4-naphthoquinone derivatives have been shown to induce apoptosis through ROS-modulated MAPK and STAT3 signaling pathways in liver cancer cells.[4][6] This ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in DNA fragmentation and cell death.[3]
Caption: Signaling pathways involved in apoptosis induction by quinone analogs.
Structure-Activity Relationship (SAR): The Impact of Chemical Modifications
The biological activity of this compound can be significantly modulated by the introduction of various functional groups onto its scaffold. While direct comparative data for a wide range of this compound analogs is limited in publicly available literature, we can infer the structure-activity relationship from studies on related quinone compounds, such as other anthraquinones and 1,4-naphthoquinones.
Halogenation
The introduction of halogen atoms to the quinone scaffold has been shown to enhance anticancer activity. For instance, chlorinated plastoquinone analogs exhibited potent inhibition against various cancer cell lines.[7] The electron-withdrawing nature and the size of the halogen substituent can influence the molecule's lipophilicity and its ability to interact with biological targets.[8]
Amino and Hydroxyl Substituents
The addition of amino and hydroxyl groups can also profoundly impact the cytotoxic profile of anthraquinone derivatives. Studies on 1,4-dihydroxyanthraquinone derivatives have demonstrated that these substitutions can lead to potent anti-proliferative agents.[9] Specifically, the presence of di-OH groups at the 5,8-position on the 1,4-naphthoquinone core is considered essential for potent activity against several cancer cell lines.[8] Furthermore, amino substituents can influence the redox behavior and solubility of the compounds, which are critical factors for their biological activity.[10]
Lipophilicity and Side Chains
The lipophilicity of the substituents plays a crucial role in the anticancer activity of anthraquinone analogs. The introduction of different side chains can modulate the compound's ability to cross cell membranes and reach its intracellular targets. For example, in a series of cationic anthraquinone analogs, electron-donating substituents on an attached aromatic ring were found to enhance anticancer activities.[11]
Comparative Performance: A Synthesis of Available Data
| Compound Class | Representative Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Plastoquinone Analog | 2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3) | HCT-116 (Colon) | 5.22 ± 2.41 | Chlorination and an amino substituent. | [7] |
| MCF-7 (Breast) | 7.46 ± 2.76 | [7] | |||
| 1,4-Dihydroxyanthraquinone Derivative | Compound A1 (containing nitrogen-mustard and thiophene groups) | HepG-2 (Liver) | 12.5 | Hydroxy groups and complex side chains. | [9] |
| 1,4-Naphthoquinone Derivative | Compound 11 | MOLT-3 (Leukemia) | 0.15 | Specific substitutions leading to high potency. | [8] |
| HuCCA-1 (Cholangiocarcinoma) | 1.55 | [8] |
Experimental Protocols for Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential for evaluating the cytotoxic activity of this compound analogs.
General Experimental Workflow
A typical workflow for the evaluation of novel quinone derivatives involves synthesis, purification, and a series of in vitro biological assays.
Caption: A general experimental workflow for evaluating this compound analogs.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound analog stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Measurement of Intracellular ROS
This protocol describes a common method for detecting intracellular ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cancer cell lines
-
6-well plates or fluorescence microplates
-
This compound analog stock solutions
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and treat with the this compound analogs as described in the MTT assay protocol.
-
Probe Loading: After the desired treatment time, remove the medium and wash the cells with PBS. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 20-30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The structure-activity relationships, inferred from related quinone compounds, suggest that strategic modifications, such as the introduction of halogens, amino, and hydroxyl groups, can significantly enhance cytotoxic activity. The primary mechanism of action appears to be the induction of oxidative stress through ROS generation and the subsequent activation of apoptotic pathways.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a more definitive and direct structure-activity relationship. This will enable the rational design of more potent and selective anticancer compounds. Further mechanistic studies are also warranted to fully elucidate the specific signaling pathways and molecular targets involved in their cytotoxic effects.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Novel anthraquinone derivatives: synthesis via click chemistry approach and their induction of apoptosis in BGC gastric cancer cells via reactive oxygen species (ROS)-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the reactivity of 1,4-Dimethylanthraquinone
A Comparative Guide to the Reactivity of 1,4-Dimethylanthraquinone
This guide provides an in-depth comparative analysis of the chemical reactivity of this compound (1,4-DMAQ). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to explore the causal factors governing its reactivity. We will dissect the electronic and steric influences of the methyl substituents and compare its performance in key chemical transformations against its parent compound, anthraquinone, and the electronically distinct 1,4-dihydroxyanthraquinone (Quinizarin). All experimental discussions are grounded in established protocols and supported by verifiable data to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a tricyclic aromatic dione belonging to the extensive family of anthraquinones.[1] Its core structure, anthracene-9,10-dione, is symmetrically substituted at the C1 and C4 positions with methyl groups.[2] These seemingly simple alkyl groups profoundly alter the molecule's electronic landscape and steric profile, distinguishing its reactivity from unsubstituted anthraquinone and other derivatives like 1,4-dihydroxyanthraquinone.[1][3] Understanding these differences is crucial for its application as a synthetic intermediate in the manufacturing of dyes and for leveraging its unique photochemical and redox properties in materials science and mechanistic organic chemistry studies.[1][4]
This guide will focus on a comparative analysis of its behavior in several key reaction classes:
-
Synthesis and Electrophilic Substitution: How the electron-donating methyl groups influence the primary synthetic routes and subsequent functionalization.
-
Redox Chemistry: The core reactivity of the quinone moiety and the influence of substituents on its reduction potential and radical stability.
-
Photochemical Reactions: Its capacity to act as a photosensitizer and undergo intramolecular reactions upon irradiation.
The Influence of Methyl Substituents: An Electronic and Steric Overview
The reactivity of the anthraquinone scaffold is dominated by the two electron-withdrawing carbonyl groups, which deactivate the aromatic system towards electrophilic attack and activate it for nucleophilic substitution. However, the substituents on the terminal rings can significantly modulate this intrinsic reactivity.
-
Unsubstituted Anthraquinone: The parent molecule is highly electron-deficient. Electrophilic substitution is difficult and requires harsh conditions, while nucleophilic attack is more favorable.
-
This compound (1,4-DMAQ): The two methyl groups at the C1 and C4 positions exert a positive inductive effect (+I). This electron-donating nature enriches the electron density of the substituted terminal ring, making it more susceptible to electrophilic attack compared to the unsubstituted ring. Conversely, this increased electron density slightly disfavors nucleophilic attack relative to the parent anthraquinone. Sterically, the methyl groups partially shield the peri-positions (C2, C3) and the adjacent carbonyl group (C9), potentially directing incoming reagents to other sites.
-
1,4-Dihydroxyanthraquinone (Quinizarin): The hydroxyl groups are potent electron-donating groups through resonance (+M effect), significantly activating the substituted ring towards electrophilic substitution.[3] They also possess the ability to form intramolecular hydrogen bonds with the peri-carbonyl oxygen, which flattens the molecule and influences its redox and photochemical properties.[5]
This fundamental difference in substituent effects is the primary determinant of the comparative reactivity discussed below.
Comparative Reactivity Analysis
Synthesis and Electrophilic Aromatic Substitution
The synthesis of 1,4-DMAQ itself provides the first insight into its reactivity. Two primary routes are commonly employed:
-
Friedel-Crafts Acylation: This classic method involves the reaction of p-xylene (1,4-dimethylbenzene) with phthalic anhydride, catalyzed by a Lewis acid like AlCl₃.[1] The reaction proceeds via electrophilic aromatic substitution on the electron-rich p-xylene ring, followed by an intramolecular cyclization to form the anthraquinone core.[1][6]
-
Diels-Alder Reaction: A more modern approach involves the [4+2] cycloaddition of 1,4-naphthoquinone with 2,4-hexadiene, followed by oxidative dehydrogenation.[7][8] This method can be catalyzed by bifunctional heteropoly acids, which provide both the necessary acidity and oxidizing power in a single system.[7]
The choice of a Friedel-Crafts pathway highlights the necessity of an activated aromatic precursor (p-xylene) to readily engage with the phthalic anhydride electrophile.
Once formed, the reactivity of 1,4-DMAQ in further electrophilic substitutions is governed by the activating methyl groups. While unsubstituted anthraquinone is resistant to such reactions, the methyl-substituted ring in 1,4-DMAQ is primed for functionalization. In contrast, anthracene itself readily undergoes electrophilic attack at the central 9 and 10 positions.[9] The deactivating carbonyls of the quinone core shut down this pathway, forcing reactivity onto the terminal rings. The electron-donating methyl groups therefore direct subsequent electrophilic attack (e.g., nitration, halogenation) to the C2 and C3 positions of the substituted ring.
Logical Relationship: Influence of Substituents on Electrophilic Attack
Caption: Substituent effects on electrophilic reactivity.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution on the anthraquinone core typically requires a good leaving group (like a halogen) and is facilitated by the electron-withdrawing nature of the quinone system. While 1,4-DMAQ lacks intrinsic leaving groups, its derivatives can be compared to other substituted anthraquinones. For instance, the synthesis of 1,4-diaminoanthraquinones often proceeds through nucleophilic substitution on halogenated or sulfonylated precursors.[10][11]
The electron-donating methyl groups in 1,4-DMAQ would be expected to slightly decrease the rate of nucleophilic substitution compared to an unsubstituted or halogen-substituted anthraquinone by reducing the partial positive charge on the aromatic carbons. This stands in contrast to derivatives with electron-withdrawing groups, which are highly activated towards nucleophilic attack.
Redox Chemistry: The Quinone-Hydroquinone Couple
A hallmark of quinone chemistry is the ability to undergo reversible two-electron, two-proton reduction to form the corresponding hydroquinone.[1]
1,4-DMAQ + 2e⁻ + 2H⁺ ⇌ 1,4-Dimethyl-9,10-anthrahydroquinone
This process is central to the biological activity of many anthraquinone derivatives and their use in applications like redox flow batteries.[12][13] The reduction can be achieved chemically (e.g., hydrogenation) or photochemically.[1] The stability of the intermediate semiquinone radical, formed by a one-electron reduction, is a key parameter. 1,4-DMAQ is known to form these semiquinone radicals, which can subsequently react with molecular oxygen.[4]
The redox potential of this transformation is sensitive to the electronic nature of the substituents.
-
Electron-donating groups (like -CH₃ and -OH) stabilize the oxidized (quinone) form, making the molecule more difficult to reduce. They lower the redox potential.
-
Electron-withdrawing groups stabilize the reduced (hydroquinone) form, making the molecule easier to reduce and thus raising its redox potential.
Therefore, 1,4-DMAQ is expected to have a lower reduction potential than unsubstituted anthraquinone, while 1,4-dihydroxyanthraquinone would have an even lower potential. This property can be precisely measured using techniques like cyclic voltammetry.[12]
Table 1: Comparative Redox Properties (Qualitative)
| Compound | Substituent Effect | Expected Ease of Reduction | Expected Redox Potential |
| Anthraquinone | None (Reference) | Moderate | Reference |
| This compound | Electron-Donating (+I) | Lower | Lower than Anthraquinone |
| 1,4-Dihydroxyanthraquinone | Strongly Electron-Donating (+M) | Lowest | Lowest of the three |
Photochemical Reactivity
Upon exposure to light, 1,4-DMAQ exhibits rich photochemistry. It can function as an electron acceptor, leading to the formation of semiquinone radicals upon irradiation in the presence of an electron donor.[4] These radicals are key intermediates that can engage in further reactions, such as the formation of hydroperoxides in the presence of oxygen.[4]
The molecule can also undergo intramolecular and intermolecular reactions to generate other radical species.[1] This behavior is distinct from many simple aromatic ketones. The photochemistry of unsubstituted 1,4-anthraquinone has also been studied, revealing that its lowest triplet state can abstract hydrogen atoms or undergo [2+2] cycloadditions, depending on the solvent and reaction partners.[14] The methyl groups in 1,4-DMAQ can influence these pathways by altering the energy levels of the excited states and by providing a potential site for intramolecular hydrogen abstraction, although this is less common than abstraction from the solvent.
Experimental Workflow: Synthesis of 1,4-DMAQ
Caption: Key synthetic routes to this compound.
Experimental Protocols
To provide a practical context for the discussed reactivity, two representative experimental procedures are detailed below. These protocols are designed to be self-validating by including expected outcomes and characterization data.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from established methods for the synthesis of anthraquinones.[1][15]
Objective: To synthesize this compound from p-xylene and phthalic anhydride.
Materials:
-
p-Xylene (1,4-dimethylbenzene)
-
Phthalic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, dilute (e.g., 2M HCl)
-
Standard glassware for reflux and workup
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (2.5 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Reactant Addition: Dissolve phthalic anhydride (1 equivalent) and p-xylene (1.1 equivalents) in a minimal amount of anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.
-
Rationale: Slow addition and low temperature control the highly exothermic reaction between the Lewis acid and the reactants, preventing side reactions. The excess AlCl₃ ensures complete activation of the anhydride and complexes with the product carbonyls.[16]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C for DCM) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Rationale: The acidic workup hydrolyzes the aluminum complexes and protonates the intermediates, facilitating the final ring-closing dehydration to form the anthraquinone structure.
-
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Expected Outcome: A vibrant yellow crystalline solid.[1] Melting point: 138°C.[4]
Protocol 2: Reduction to 1,4-Dimethyl-9,10-anthrahydroquinone
This protocol describes a typical chemical reduction of an anthraquinone.
Objective: To reduce this compound to its corresponding hydroquinone.
Materials:
-
This compound (1,4-DMAQ)
-
Sodium dithionite (Na₂S₂O₄) or Sodium borohydride (NaBH₄)
-
Ethanol or a mixture of Dioxane/Water
-
Sodium Hydroxide solution (if using dithionite)
Procedure:
-
Dissolution: Dissolve 1,4-DMAQ (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask. Gentle heating may be required.
-
Reductant Addition:
-
(Method A: Sodium Dithionite) Prepare a fresh aqueous solution of sodium dithionite (2-3 equivalents) and a small amount of NaOH. Add this solution to the stirred 1,4-DMAQ solution. The bright yellow color should fade to a pale yellow or colorless solution, indicative of the hydroquinone.
-
Rationale: Sodium dithionite is a powerful reducing agent for quinones in aqueous or alcoholic media. The basic conditions facilitate the deprotonation of the resulting hydroquinone.
-
-
(Method B: Sodium Borohydride) Add sodium borohydride (2 equivalents) portion-wise to the stirred solution of 1,4-DMAQ at room temperature.
-
Rationale: NaBH₄ is a milder hydride-based reducing agent effective for carbonyls, including quinones.
-
-
-
Monitoring: The reaction is typically rapid and can be monitored by the disappearance of the yellow color of the quinone.
-
Workup & Isolation:
-
Caution: Hydroquinones are often sensitive to air oxidation and will revert to the quinone. All subsequent steps should be performed with minimal exposure to air, for example, by bubbling nitrogen through the solvents.
-
Acidify the reaction mixture carefully with dilute HCl to precipitate the hydroquinone.
-
Filter the resulting solid under a nitrogen blanket, wash with deoxygenated water, and dry under vacuum.
-
Expected Outcome: A pale or off-white solid. The product is often unstable in air and will re-oxidize back to the yellow 1,4-DMAQ. This re-oxidation itself is a confirmation of the reaction's success.
Conclusion
The reactivity of this compound is a nuanced interplay of the intrinsic properties of the anthraquinone core and the modulating influence of its methyl substituents. Compared to unsubstituted anthraquinone, 1,4-DMAQ is more amenable to electrophilic substitution on its terminal ring and possesses a lower redox potential due to the electron-donating nature of the methyl groups. It is less activated towards electrophiles than 1,4-dihydroxyanthraquinone but shares the fundamental redox and photochemical characteristics of the quinone family. This comparative understanding allows researchers to rationally design synthetic routes utilizing 1,4-DMAQ as a building block and to predict its behavior in various chemical environments, from organic synthesis to materials applications.
References
- 1. Buy this compound | 1519-36-4 [smolecule.com]
- 2. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 3. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 4. This compound | 1519-36-4 | BAA51936 [biosynth.com]
- 5. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 11. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d.web.umkc.edu [d.web.umkc.edu]
A Comparative Guide to the Cross-Reactivity of 1,4-Dimethylanthraquinone in Diverse Biological Systems
For the diligent researcher in drug discovery, the journey of a small molecule from hit to lead is fraught with challenges, chief among them being the characterization of its target engagement and potential for off-target effects. 1,4-Dimethylanthraquinone (1,4-DMAQ), a member of the vast anthraquinone family, presents a compelling case study.[1][2] While it has demonstrated potential anticancer and antimicrobial activities, its core chemical structure—the quinone moiety—is a well-known harbinger of promiscuous biological activity.[1][3]
This guide provides an in-depth, objective comparison of 1,4-DMAQ's anticipated cross-reactivity across different biological systems. We will move beyond a simple cataloging of effects to explain the underlying chemical biology that dictates its interactions. By understanding the causality behind its reactivity, we can design robust experimental frameworks to validate its mechanism of action and predict its therapeutic window. This is not merely a set of protocols, but a logical guide to de-risking a promising, yet potentially problematic, chemical scaffold.
Part 1: The Two Faces of Reactivity: Understanding 1,4-DMAQ's Chemical Biology
The biological activity of 1,4-DMAQ is not dictated by a simple lock-and-key interaction with a single target. Instead, its behavior is governed by two fundamental, interconnected chemical properties inherent to its anthraquinone core. These properties are the primary drivers of its broad cross-reactivity.
Mechanism I: Redox Cycling and the Generation of Reactive Oxygen Species (ROS)
Quinones are archetypal redox-cycling compounds.[4] Within the cell, 1,4-DMAQ can be enzymatically reduced by one electron, for instance by NAD(P)H:quinone oxidoreductase (NQO1), to form a semiquinone radical.[4] This radical can then transfer its electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This futile cycle generates significant amounts of ROS, leading to a state of oxidative stress.[5][6] This induced oxidative stress is a major source of cross-reactivity, as it can non-specifically oxidize proteins, lipids, and nucleic acids, thereby modulating numerous signaling pathways that are sensitive to the cellular redox state.[7]
Mechanism II: Electrophilicity and Covalent Adduct Formation
The anthraquinone scaffold is an α,β-unsaturated ketone, rendering it an electrophile susceptible to nucleophilic attack, a process known as Michael addition.[8] This reactivity is particularly directed towards soft nucleophiles like the thiol groups of cysteine residues within proteins.[3][9] Such covalent modification is often irreversible and can lead to the permanent inactivation or altered function of a wide range of proteins, contributing significantly to off-target effects.[10][11] The potential for covalent binding means that 1,4-DMAQ may interact with any protein containing a sufficiently reactive cysteine, irrespective of a well-defined binding pocket.
Part 2: A Comparative Analysis of 1,4-DMAQ's Effects Across Biological Systems
Given its inherent reactivity, 1,4-DMAQ is expected to exhibit a broad spectrum of activity. A systematic comparison across different biological contexts is essential to build a comprehensive cross-reactivity profile. The following tables present hypothetical but mechanistically plausible data to illustrate how 1,4-DMAQ might compare to alternative, more selective compounds.
System 1: In Vitro Target-Based Assays
The promiscuity of 1,4-DMAQ will likely become apparent when screened against a panel of purified proteins, especially those known to be sensitive to redox modification or covalent inhibition.
Table 1: Hypothetical Inhibitory Profile of 1,4-DMAQ vs. Selective Inhibitors
| Target Protein | Protein Class | 1,4-DMAQ IC₅₀ (µM) | Selective Inhibitor | Selective Inhibitor IC₅₀ (µM) | Rationale for Cross-Reactivity |
|---|---|---|---|---|---|
| Hypothesized Target | e.g., Kinase A | 0.5 | Compound X | 0.05 | Primary target |
| Keap1 | E3 Ligase Adaptor | 2.5 | Bardoxolone | 0.02 | Contains highly reactive cysteines; susceptible to electrophiles.[12] |
| MAPK14 (p38α) | Kinase | 7.8 | Doramapimod | 0.08 | Contains a cysteine in the active site susceptible to covalent modification.[10] |
| Caspase-3 | Protease | 5.2 | Z-DEVD-FMK | 0.01 | Catalytic cysteine is a target for electrophiles and ROS-mediated oxidation. |
| NQO1 | Oxidoreductase | >50 | Dicoumarol | 1.0 | As a substrate, high concentrations may lead to inhibition, but it's not a primary inhibitory target. |
Causality: This profile suggests that while 1,4-DMAQ may inhibit its intended target, its electrophilic and redox-cycling nature leads to engagement with multiple other proteins. This contrasts sharply with highly optimized, selective inhibitors. A broad kinase screen would be a logical next step to further map this cross-reactivity.[13]
System 2: Cultured Cell Lines
The cellular context, including metabolic activity and baseline redox state, will profoundly influence the observed effects of 1,4-DMAQ.
Table 2: Hypothetical Cytotoxicity Profile of 1,4-DMAQ Across Different Cell Lines
| Cell Line | Tissue of Origin | Key Feature | 1,4-DMAQ GI₅₀ (µM) | Rationale for Differential Sensitivity |
|---|---|---|---|---|
| A375 | Melanoma | High basal ROS | 0.8 | Cells already under oxidative stress may be more vulnerable to further ROS induction.[14] |
| HCT116 | Colon Cancer | High NQO1 expression | 2.5 | High NQO1 could increase redox cycling and ROS-mediated toxicity. |
| MCF-7 | Breast Cancer | Estrogen-receptor positive | 1.5 | General anticancer activity observed in many anthraquinones.[15] |
| Keap1-KO HCT116 | Colon Cancer | Nrf2 pathway constitutively active | 5.0 | Cells with an upregulated antioxidant response may be more resistant to ROS-induced cytotoxicity.[12] |
| MCF-10A | Normal Breast | Non-transformed | 12.0 | Normal cells often have lower basal ROS and more robust antioxidant defenses, providing a therapeutic window. |
Causality: The differential cytotoxicity is not solely dependent on a single target's expression. Instead, it reflects a complex interplay between the compound's intrinsic reactivity and the unique physiological state of each cell line. The comparison between wild-type and Keap1 knockout cells is a critical experiment to probe the role of the Nrf2 antioxidant pathway in mediating resistance.
Part 3: Experimental Guide to Characterizing 1,4-DMAQ Cross-Reactivity
To move from hypothetical to empirical data, a multi-pronged experimental approach is required. The following protocols are designed as self-validating systems to rigorously interrogate the cross-reactivity of 1,4-DMAQ.
Protocol 1: Assessing Cellular Reactive Oxygen Species (ROS) Generation
Trustworthiness: This protocol quantifies a primary mechanism of 1,4-DMAQ's promiscuity. By measuring ROS production directly, we can correlate this activity with observed cellular phenotypes.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., A375) in a 96-well black, clear-bottom plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working stock of 1,4-DMAQ and control compounds (e.g., Menadione as a positive control, DMSO as a negative control) in phenol red-free culture medium.
-
Probe Loading: Remove media from cells and wash once with warm PBS. Add 100 µL of 10 µM 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) in PBS. Incubate for 30 minutes at 37°C, protected from light. H₂DCFDA is a cell-permeable probe that fluoresces upon oxidation by ROS.
-
Treatment: Carefully remove the H₂DCFDA solution and add 100 µL of the 2X compound solutions to the wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) kinetically over a period of 2-4 hours, with readings every 5-10 minutes.
-
Data Analysis: For each time point, subtract the background fluorescence (wells with no cells). Calculate the rate of ROS production (slope of the fluorescence vs. time curve) for each condition.
References
- 1. Buy this compound | 1519-36-4 [smolecule.com]
- 2. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 3. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chemiluminescence assay for the investigation of reactive oxygen species generator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photosensitizer Performance: Benchmarking 1,4-Dimethylanthraquinone
For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a critical decision that dictates the efficacy of photodynamic therapy (PDT) and other photochemical applications. This guide provides an in-depth technical comparison of 1,4-Dimethylanthraquinone as a photosensitizer against commonly used alternatives, supported by available experimental data and theoretical insights. We will delve into the key performance metrics, experimental protocols for their evaluation, and the underlying photochemistry that governs their performance.
Introduction to Photosensitizer Benchmarking
A photosensitizer is a molecule that, upon absorption of light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can induce cellular toxicity in target tissues. The ideal photosensitizer exhibits high singlet oxygen quantum yield (ΦΔ), optimal photostability, and strong absorption at wavelengths that allow for deep tissue penetration. Benchmarking the performance of a novel or less-studied photosensitizer, such as this compound, against established standards is crucial for assessing its potential in therapeutic and industrial applications.
The Photochemical Landscape of this compound
This compound belongs to the anthraquinone family of compounds, which are known for their photochemical activity. The core structure, anthracene-9,10-dione, provides a rigid aromatic system conducive to efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). It is from this long-lived triplet state that energy is transferred to ground-state molecular oxygen (³O₂) to generate singlet oxygen (¹O₂).
The presence of methyl groups at the 1 and 4 positions can influence the photophysical properties of the anthraquinone core. These electron-donating groups can modulate the energy levels of the excited states and potentially impact the triplet state lifetime and singlet oxygen quantum yield.[1][2]
Comparative Performance Analysis
Key Performance Metrics:
-
Singlet Oxygen Quantum Yield (ΦΔ): This is the measure of the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. It is defined as the number of singlet oxygen molecules generated per photon absorbed.
-
Photostability (Photodegradation Quantum Yield, Φp): This metric indicates the stability of the photosensitizer to light exposure. A low photodegradation quantum yield is desirable, as it ensures the photosensitizer can remain active for the duration of the treatment or process.
-
Triplet State Lifetime (τT): A longer triplet state lifetime generally allows for more efficient energy transfer to molecular oxygen, leading to a higher singlet oxygen quantum yield.
Comparative Data Table:
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet State Lifetime (τT) | Photodegradation Quantum Yield (Φp) |
| This compound | Estimated ~0.3 - 0.5 | Estimated ~3 µs[3] | Data not available |
| Rose Bengal | 0.68 - 0.76 (in saline)[4] | ~1-2 µs | Moderate |
| Methylene Blue | ~0.50 - 0.57 (in methanol)[5] | ~1-3 µs | Low to Moderate |
| Photofrin® | ~0.89 (in Triton X-100)[6] | Data not available | Low |
Note: The values for this compound are estimations based on data for other 1,4-disubstituted anthraquinones.[3] The performance of photosensitizers can vary significantly with the solvent and experimental conditions.[7][8][9][10]
Discussion of Comparative Performance:
Based on the properties of similar anthraquinone derivatives, this compound is expected to have a moderate to good singlet oxygen quantum yield. Studies on 1,4-disubstituted anthraquinones have shown triplet lifetimes in the microsecond range, which is conducive to efficient singlet oxygen generation.[3] However, without direct experimental measurement of its ΦΔ, its performance relative to highly efficient photosensitizers like Photofrin® remains speculative.
Rose Bengal and Methylene Blue are well-characterized photosensitizers with proven efficacy.[4][5] Their high singlet oxygen quantum yields make them excellent benchmarks. Photofrin®, a clinically approved photosensitizer, sets the gold standard for in vivo applications due to its high efficacy.[6]
Experimental Protocols for Performance Evaluation
To rigorously benchmark this compound, the following experimental protocols are recommended.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method, using a well-characterized standard photosensitizer, is a common approach.
Principle: The rate of photooxidation of a singlet oxygen scavenger (e.g., 9,10-dimethylanthracene) is measured for the test compound and a reference standard under identical conditions of light intensity, wavelength, and scavenger concentration. The singlet oxygen quantum yield of the test compound can then be calculated relative to the known quantum yield of the standard.[11][12]
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare stock solutions of this compound, the reference photosensitizer (e.g., Rose Bengal), and the singlet oxygen scavenger (e.g., 9,10-dimethylanthracene) in a suitable solvent (e.g., acetonitrile).
-
Absorbance Matching: Prepare test solutions of this compound and the reference photosensitizer with the same absorbance at the excitation wavelength.
-
Irradiation: Irradiate the solutions containing the photosensitizer and the scavenger with a monochromatic light source at the chosen wavelength.
-
Monitoring: Monitor the decrease in absorbance or fluorescence of the scavenger at regular time intervals.
-
Data Analysis: Plot the change in scavenger concentration versus time. The initial rate of photooxidation is proportional to the singlet oxygen quantum yield. Calculate the ΦΔ of this compound using the following equation:
ΦΔ (sample) = ΦΔ (reference) * (k_sample / k_reference) * (I_reference / I_sample)
where k is the rate of scavenger degradation and I is the rate of light absorption by the photosensitizer.
Assessment of Photostability
Principle: The photodegradation of the photosensitizer is monitored over time upon exposure to a light source of known intensity. The photodegradation quantum yield (Φp) can be determined by measuring the change in concentration of the photosensitizer as a function of the number of photons absorbed.[13]
Step-by-Step Protocol:
-
Prepare Sample: Prepare a solution of this compound in a suitable solvent in a quartz cuvette.
-
Irradiation: Expose the solution to a calibrated light source of a specific wavelength and intensity.
-
Monitor Degradation: At regular intervals, measure the absorbance spectrum of the solution to determine the concentration of the remaining this compound.
-
Calculate Quantum Yield: The photodegradation quantum yield can be calculated using the following equation:
Φp = (Number of molecules degraded) / (Number of photons absorbed)
Mechanistic Insights and Molecular Design
The efficiency of a photosensitizer is governed by several photophysical processes, as illustrated by the Jablonski diagram.
Caption: Simplified Jablonski diagram illustrating the key photophysical processes in photosensitization.
For a photosensitizer to be effective, the rate of intersystem crossing (ISC) must be significantly faster than the rate of fluorescence. A high intersystem crossing quantum yield (ΦISC) is therefore a prerequisite for a high singlet oxygen quantum yield.[14][15][16] The triplet state lifetime must also be sufficiently long to allow for efficient collision and energy transfer with molecular oxygen.
The chemical structure of this compound, with its rigid aromatic core, is expected to favor a high ΦISC. The methyl substituents may further influence the electronic properties and spin-orbit coupling, which are critical for efficient ISC.[17]
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps for a comprehensive benchmarking study.
Caption: A streamlined workflow for the experimental benchmarking of a photosensitizer.
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, theoretical considerations and data from analogous compounds suggest it holds promise as a photosensitizer with a potentially moderate to high singlet oxygen quantum yield. To definitively establish its performance and potential for clinical or industrial applications, rigorous experimental evaluation of its singlet oxygen quantum yield and photostability is essential.
Future research should focus on obtaining these critical experimental values for this compound and a broader range of substituted anthraquinones. Such studies will not only provide a clearer picture of their performance but also contribute to a deeper understanding of the structure-property relationships that govern photosensitizer efficiency, paving the way for the rational design of next-generation photosensitizers.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triplet excited states of 1,4-disubstituted anthraquinones: possible evidence for association of quinones in solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. Photoactive Compound Vs Rose Bengal: Singlet Oxygen Yield In Saline [eureka.patsnap.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. periodicos.ufms.br [periodicos.ufms.br]
- 9. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Quantum yield for the photo-degradation of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anthracene derivatives with strong spin–orbit coupling and efficient high-lying reverse intersystem crossing beyond the El-Sayed rule - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence via Reverse Intersystem Crossing from Higher Triplet States in a Bisanthracene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Methylated Anthraquinones
Abstract
Methylated anthraquinones, a prominent class of naturally occurring aromatic compounds, have garnered significant attention from the scientific community for their vast therapeutic potential. Found in various plants, fungi, and lichens, these molecules form the bioactive basis of many traditional medicines.[1] This guide provides a comprehensive literature review and comparative analysis of the biological effects of key methylated anthraquinones, including emodin, physcion, and rhein. We delve into their anticancer, anti-inflammatory, and antimicrobial activities, presenting supporting experimental data and elucidating the underlying molecular mechanisms. Detailed protocols for evaluating these biological effects are provided to equip researchers in pharmacology and drug development with the necessary tools to further explore this promising class of compounds.
Introduction to Methylated Anthraquinones: Structure and Significance
Anthraquinones are derivatives of anthracene, characterized by a 9,10-dioxoanthracene core.[2] Their biological activity is profoundly influenced by the substitution patterns on this tricyclic scaffold. Methylation, along with hydroxylation, is a common modification that significantly modulates their pharmacological profile. This guide will focus on a comparative analysis of the following key methylated anthraquinones:
-
Emodin (6-methyl-1,3,8-trihydroxyanthraquinone): One of the most extensively studied anthraquinones, found in plants like rhubarb and Polygonum cuspidatum.[3][4] It exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[5]
-
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthraquinone): Also known as parietin, it is an anthraquinone derivative found in rhubarb and lichens.[6] It is recognized for its anti-inflammatory, antimicrobial, and potent anticancer properties, which involve the induction of apoptosis and autophagy.[6][7]
-
Rhein (1,8-dihydroxy-3-carboxyanthraquinone): While not methylated in its final form, rhein is a major metabolite of other anthraquinones and is often studied alongside them. It is known for its antitumor and nephroprotective effects.[8][9] Its inclusion provides a valuable comparison for understanding structure-activity relationships.
-
Chrysophanol (1,8-dihydroxy-3-methylanthraquinone): A naturally occurring anthraquinone, it has demonstrated anti-inflammatory and anticancer properties.[1]
The planar structure of these molecules allows them to intercalate with DNA, while their ability to participate in redox cycling leads to the generation of reactive oxygen species (ROS), contributing to their cytotoxic effects against pathogens and cancer cells.[4]
Comparative Anticancer Activity
Methylated anthraquinones exert potent anticancer effects across a range of malignancies, including lung, liver, breast, and pancreatic cancers, by modulating multiple cellular processes and signaling pathways.[4]
Mechanisms of Action
The primary anticancer mechanisms include the induction of programmed cell death (apoptosis), inhibition of cell proliferation via cell cycle arrest, and stimulation of cellular self-degradation (autophagy).[4][10]
-
Induction of Apoptosis: This is a key mechanism for many anthraquinones. Physcion, for instance, induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[11] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade (caspase-9 and -3).[11] Emodin has been shown to significantly enhance paclitaxel-induced apoptosis in non-small cell lung cancer cells by increasing Bax and active caspase-3 levels.[12]
-
Cell Cycle Arrest: By halting the cell cycle, these compounds prevent cancer cell proliferation. Physcion has been observed to cause a G0/G1 phase arrest in HeLa cervical cancer cells.[7] Other anthraquinones can induce arrest in the G2/M phase.[13]
-
Induction of Autophagy: Physcion can induce autophagy in human nasopharyngeal carcinoma cells, as indicated by an increased level of the autophagy marker LC3B-II.[6][7] This process can lead to cell death in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): The redox properties of anthraquinones enable them to generate ROS, which can induce oxidative stress and trigger apoptotic cell death.[14]
Key Signaling Pathways
The anticancer effects of methylated anthraquinones are mediated by their interaction with critical signaling pathways that regulate cell survival, proliferation, and metastasis.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation. Rhein has been shown to inhibit the phosphorylation of ERK in renal cell carcinoma, contributing to its antitumor effect.[8] Emodin also demonstrates the ability to decrease levels of phosphorylated ERK (p-ERK).[12]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Emodin is known to inhibit the expression of AKT, a key protein in this pathway, thereby promoting apoptosis.[12]
-
NF-κB Pathway: Nuclear Factor kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Rhein and physcion both act as inhibitors of the NF-κB signaling pathway, suppressing its activation and the expression of its downstream targets like matrix metalloproteinase 9 (MMP9), which is involved in invasion and metastasis.[6][8][15]
Diagram: Physcion-Induced Apoptotic Signaling Pathway
The following diagram illustrates the dual mechanism by which physcion can induce apoptosis in cancer cells, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Physcion-induced apoptotic signaling pathway.[11]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a biological function. The table below summarizes IC50 values for several anthraquinones across various cancer cell lines, demonstrating their comparative cytotoxicity.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation (hours) | Reference |
| Physcion | CNE2 | Nasopharyngeal | MTT | ~30 | 48 | [6] |
| Physcion | HeLa | Cervical | MTT | ~160 | 48 | [7] |
| Emodin | PC3 | Prostate | MTT | 30 | 48 | [16] |
| Rhein | A498 | Renal | CCK-8 | ~50 | 48 | [8] |
| Rhein | 786-O | Renal | CCK-8 | ~60 | 48 | [8] |
| Rhein | Caco-2 | Colon | SRB | 49.55 | 48 | [11] |
Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Methylated anthraquinones have demonstrated significant anti-inflammatory properties by inhibiting the production of inflammatory mediators and modulating key signaling pathways.[1][17]
Mechanisms of Action
-
Inhibition of Inflammatory Mediators: Emodin, rhein, and physcion effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[1] They also inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]
-
Modulation of Signaling Pathways: The primary mechanism for their anti-inflammatory effect is the potent inhibition of the NF-κB and MAPK signaling pathways.[15][19] Rhein has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitory subunit, IκB.[9][20] Physcion exerts its analgesic and anti-inflammatory effects by suppressing both NF-κB and MAPK signaling.[15]
Diagram: Anthraquinone Inhibition of the NF-κB Pathway
This diagram shows how methylated anthraquinones like rhein and emodin can block the NF-κB signaling cascade, a central pathway in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by methylated anthraquinones.[9][20]
Comparative Antimicrobial Properties
Several methylated anthraquinones possess broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains.
Antibacterial Activity
Emodin has shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with its mechanism linked to the destruction of the cell wall and membrane integrity.[21] Studies on a series of anthraquinone analogs revealed that specific substitutions, such as a carboxyl group at the C-2 position, greatly influence antibacterial and biofilm eradication activity against MRSA.[22][23]
Antifungal and Antifouling Activity
Methylated lac dye, an anthraquinone derivative, has demonstrated potent antifungal efficacy against several phytopathogenic fungi.[24][25] Furthermore, a study of 19 different anthraquinones showed that many exhibited significant activity in inhibiting biofilm adhesion of marine bacteria like Vibrio carchariae and Pseudoalteromonas elyakovii at very low concentrations, suggesting their potential as non-toxic antifouling agents.[26]
Comparative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | Activity | MIC / Inhibition | Reference |
| Methylated Lac Dye | Ralstonia solanacearum | Antibacterial | Strong inhibition at 40-50 µg/ml | [24][25] |
| Methylated Lac Dye | Verticillium sp. | Antifungal | 100% inhibition at 750 µg/ml | [24][25] |
| Rhein | MRSA ATCC43300 | Biofilm Eradication | Effective at 12.5-200 µg/ml | |
| Anthraquinone-2-carboxylic acid | MRSA ATCC43300 | Biofilm Eradication | Effective at 12.5-200 µg/ml | |
| Various Anthraquinones | P. elyakovii | Biofilm Inhibition | MIC of 0.001 µg/ml | [26] |
Key Experimental Methodologies
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological effects of methylated anthraquinones.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[27]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[27]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test anthraquinones (e.g., emodin, physcion) in DMSO. Create a series of dilutions in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.
Diagram: MTT Assay Experimental Workflow
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[28]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test anthraquinone compound in the broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, achieving a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Toxicology and Safety Considerations
While anthraquinones show significant therapeutic promise, it is crucial to consider their potential toxicity. Some anthraquinone derivatives have been associated with concerns regarding genotoxicity, nephrotoxicity, and liver damage.[29][30] The close structural similarity to anthracene, a known toxicant, warrants careful evaluation of any new derivative.[29][30] The dose and duration of exposure are critical factors; for instance, high doses of emodin methyl ether can lead to adverse effects like diarrhea and nausea.[30] Therefore, a thorough toxicological assessment is a mandatory step in the drug development process for any anthraquinone-based therapeutic agent.
Conclusion and Future Perspectives
Methylated anthraquinones like emodin and physcion are versatile natural products with potent and diverse biological activities. Their ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Akt, makes them compelling candidates for the development of novel therapeutics against cancer and inflammatory diseases. Comparative analyses, such as those presented in this guide, are crucial for understanding their structure-activity relationships and identifying the most promising lead compounds. Future research should focus on synthetic modifications to enhance potency and selectivity while minimizing off-target toxicity.[31] Furthermore, advanced drug delivery systems, such as nanoparticle formulations, could improve the bioavailability and therapeutic efficacy of these compounds, paving the way for their successful clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]
- 5. The pharmacology, toxicology and therapeutic potential of anthraquinone derivative emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Physcion Induces Potential Anticancer Effects in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell and rat serum, urine and tissue metabolomics analysis elucidates the key pathway changes associated with chronic nephropathy and reveals the mechanism of action of rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 23. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Efficacy of Methylated Lac Dye, an Anthraquinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antimicrobial Efficacy of Methylated Lac Dye, an Anthraquinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria [frontiersin.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. A review of the toxicity and carcinogenicity of anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,4-Dimethylanthraquinone
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of 1,4-Dimethylanthraquinone (CAS No. 1519-36-4), moving beyond simple instructions to explain the causality behind each procedural choice.
The core principle of chemical waste management is "cradle-to-grave" responsibility, a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that the generator of the waste—your laboratory—is responsible for its safe handling from the moment it is created until its final, documented disposal.[2]
Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. This compound is an orange or yellow solid organic compound.[3][4] While some safety data sheets (SDS) may classify it as non-hazardous under specific criteria, other authoritative sources indicate potential risks that necessitate a cautious approach.[5]
Notably, GHS classifications suggest that this compound may cause allergy or asthma symptoms if inhaled and is toxic to aquatic life.[6] This aquatic toxicity is a critical factor, as it often qualifies the material as a hazardous waste under EPA regulations, prohibiting its disposal down the sanitary sewer.[7][8] Therefore, the most prudent and compliant course of action is to manage all this compound waste as hazardous.
Data Presentation: Key Properties for Safe Handling
The following table summarizes essential data for this compound, informing the necessary handling and disposal precautions.
| Parameter | Value / Instruction | Source(s) |
| CAS Number | 1519-36-4 | [9][10] |
| Molecular Formula | C₁₆H₁₂O₂ | [4] |
| Appearance | Orange / Yellow Solid Powder | [3][4] |
| Primary Hazards | May cause respiratory sensitization; Toxic to aquatic life. | [6] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Personal Protective Equipment (PPE) | Safety goggles/glasses, chemical-resistant gloves, lab coat. | [3][11] |
| Engineering Controls | Work in a well-ventilated chemical fume hood. | [11] |
Standard Disposal Protocol: Off-Site Management by Licensed Contractor
For laboratory settings, the safest and most compliant method for disposing of solid chemical waste like this compound is through your institution's Environmental Health and Safety (EHS) office for collection by a licensed hazardous waste contractor.[11][12] In-lab chemical treatment to render the waste non-hazardous is not recommended without a specific, validated, and EHS-approved protocol due to the risk of incomplete reactions or the generation of other hazardous byproducts.
Experimental Protocol: Step-by-Step Waste Accumulation and Disposal
Objective: To safely collect, store, and prepare this compound waste for professional disposal.
Materials:
-
Waste this compound (solid, contaminated labware, etc.)
-
Designated hazardous waste container (robust, leak-proof, chemically compatible, with a secure screw-top lid)
-
Hazardous Waste Label (provided by your institution's EHS)
-
Permanent Marker
Procedure:
-
Waste Segregation:
-
Action: Collect waste containing this compound in a dedicated container.
-
Causality: Do not mix this waste with other chemical streams (e.g., solvents, acids) unless explicitly permitted by your EHS office.[11] Mixing incompatible chemicals can lead to dangerous reactions, while co-mingling different waste types complicates the disposal process and increases costs.
-
-
Containerization:
-
Action: Place the waste into a robust, leak-proof container with a secure lid. The container must be chemically compatible with anthraquinones. Often, the original product container is a suitable choice.[11]
-
Causality: The container must remain closed at all times except when you are actively adding waste.[1] This is a common EPA violation and is critical to prevent the release of dust or vapors and to avoid spills.[1]
-
-
Labeling:
-
Action: As soon as the first particle of waste enters the container, affix a Hazardous Waste label. Clearly write the full chemical name, "this compound," and any other required information, such as the accumulation start date.[11]
-
Causality: Proper labeling is a strict legal requirement under OSHA's Hazard Communication Standard and EPA's RCRA.[1][13] It ensures that anyone handling the container is aware of its contents and associated hazards.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Action: Store the sealed and labeled container in a designated SAA, which is at or near the point of generation (e.g., a marked cabinet in your lab).[11][14] The SAA must be secure and away from general laboratory traffic.
-
Causality: Storing hazardous waste in a designated SAA ensures it is managed correctly and does not become misplaced. Regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons, though lab limits may be lower) and the time it can be held.[14]
-
-
Arranging for Pickup:
-
Action: Monitor the container's fill level. When it is approximately 75% full, or as you approach your institution's time limit for accumulation, contact your EHS office to schedule a waste pickup.[11][14]
-
Causality: Requesting pickup in a timely manner prevents over-accumulation of waste, which is a regulatory violation and a safety hazard. The EHS office coordinates with licensed contractors who are trained and permitted to transport and dispose of hazardous materials according to federal and state law.[12][15]
-
Spill and Emergency Procedures
In the event of a small spill of solid this compound, the primary goal is to prevent dust from becoming airborne.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[16]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Dust: Gently moisten the spilled solid with a fine water spray to prevent dust generation.[7] Alternatively, use a HEPA-filtered vacuum designed for hazardous dust.[7]
-
Collect Waste: Carefully sweep or shovel the material into a designated hazardous waste container for disposal.[3][16]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Always report spills to your institution's EHS office, as they may have specific procedures or reporting requirements.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By adhering to this structured, safety-first approach, you ensure that your handling and disposal of this compound waste are not only compliant with all applicable regulations but also uphold the highest standards of laboratory safety and environmental responsibility.
References
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. uwlax.edu [uwlax.edu]
- 9. 1519-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | CAS 1519-36-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
A Researcher's Guide to the Safe Handling of 1,4-Dimethylanthraquinone
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven directives for handling 1,4-Dimethylanthraquinone. We will move beyond a simple checklist to a deeper understanding of why these procedures are critical, ensuring every protocol is a self-validating system for safety in your laboratory.
The Hazard Profile: An Analysis of Conflicting Data
A review of available Safety Data Sheets (SDS) for this compound and its structural parent, anthraquinone, reveals conflicting classifications. Some sources classify this compound as non-hazardous[1], while others, along with data for the parent anthraquinone, indicate potential risks such as skin sensitization and carcinogenicity.[2][3] Furthermore, at least one notification to the ECHA C&L Inventory suggests it may cause respiratory sensitization and is toxic to aquatic life.[4]
Core Directive: In the face of conflicting data, scientific prudence dictates a conservative approach. The structural relationship to anthraquinone, a known potential carcinogen, necessitates that we handle this compound with a comprehensive safety protocol that mitigates all potential routes of exposure.[2][5] The absence of established occupational exposure limits does not imply the substance is harmless; it underscores the need for robust safety practices.[6]
Personal Protective Equipment (PPE): Your Primary Barrier
The cornerstone of safe handling is the consistent and correct use of PPE. This equipment is designed to create a barrier between you and the chemical, protecting skin, eyes, and the respiratory system.[7]
Eye and Face Protection
Direct contact with chemical dust or splashes can cause significant eye irritation.[8]
-
Mandatory: Wear chemical safety goggles or safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations at all times.[9][10]
-
Splash Risk: When handling solutions or in situations with a higher splash potential, augment protection with a face shield.[7][8]
Skin and Body Protection
Preventing dermal exposure is critical, as anthraquinone derivatives can act as skin sensitizers.[2][3]
-
Gloves: Always wear chemical-resistant gloves. Nitrile gloves are a standard choice for handling solids and non-aggressive solutions. Always inspect gloves for tears or punctures before use and wash hands immediately after removal.[1][11]
-
Lab Coat/Coveralls: A long-sleeved lab coat is the minimum requirement.[12] For tasks involving larger quantities or significant dust generation, consider disposable chemical-resistant coveralls.[13]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting. For larger-scale operations, chemical-resistant boots may be necessary.[13][14]
Respiratory Protection
The primary risk when handling solid this compound is the inhalation of airborne dust particles.
-
Required Operations: Respiratory protection is essential when weighing the powder, transferring it between containers, or any operation that could generate dust.[5][12]
-
Type of Respirator: Use a NIOSH-approved air-purifying respirator fitted with a particle filter (e.g., an N95, P1, or P100 filter).[1][12] Ensure the respirator is properly fitted and that you have been trained in its use.
The following table summarizes the required PPE for different operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat or Coverall | Air-Purifying Respirator (Dust Mask)[12] |
| Preparing Solutions | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Not required if in fume hood |
| General Handling (Closed System) | Safety Glasses w/ Side Shields | Chemical-Resistant Gloves | Lab Coat | Not required |
| Cleaning Spills | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron/Coverall | Air-Purifying Respirator (Dust Mask)[12] |
Operational Plan: A Step-by-Step Procedural Guide
Follow this workflow to ensure safety and integrity from preparation through disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space equipped with local exhaust ventilation.[5][12]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above.
Step 2: Handling the Chemical
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated enclosure to contain any dust.
-
Transfers: Conduct all transfers of the solid carefully to minimize dust generation.[15]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all glassware and equipment after use.
-
Wipe Surfaces: Decontaminate the work surface.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after handling the product.[12]
The following diagram illustrates the complete, safe workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Management
Accidents can happen, but a clear plan minimizes risk.
Spill Containment Protocol
In the event of a small spill of solid material:
-
Secure Area: Evacuate non-essential personnel.[5]
-
Dampen Spill: Carefully dampen the spilled solid with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne.[5]
-
Collect Material: Use absorbent pads to collect the dampened material.[5]
-
Package for Disposal: Place all contaminated materials into a sealed, labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
Waste Disposal Plan
Chemical waste must be handled responsibly to protect the environment.
-
Hazardous Waste: Treat all this compound waste (including contaminated PPE and cleaning materials) as hazardous waste.[5]
-
Segregation: Do not dispose of this chemical down the drain or in regular trash.[1][5][12]
-
Collection: Place waste in a clearly labeled, sealed, and appropriate container. The label must include "Hazardous Waste" and the chemical name.[5]
-
Professional Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][11]
By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uprm.edu [uprm.edu]
- 4. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
